molecular formula C49H92O6 B3026154 1,3-Dimyristoyl-2-oleoylglycerol CAS No. 66908-04-1

1,3-Dimyristoyl-2-oleoylglycerol

Cat. No.: B3026154
CAS No.: 66908-04-1
M. Wt: 777.2 g/mol
InChI Key: KMMOOAFQVREVIF-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) is a synthetic triacylglycerol of high purity, designed for advanced laboratory research. This structured lipid features a unique fatty acid composition, with saturated myristic acids (tetradecanoic acid) at the sn-1 and sn-3 positions of the glycerol backbone, and a monounsaturated oleic acid (9Z-octadecenoic acid) at the sn-2 position. This specific configuration makes it a valuable tool for studying the structure-activity relationships of lipids in various biological systems. As with all our compounds, it is supplied with comprehensive analytical data, including HPLC and MS/MS spectra, to ensure identity and purity for your research. Applications and Research Value This triacylglycerol is critical for a wide range of scientific investigations. In basic lipid chemistry and metabolism research , it serves as a model compound to investigate enzymatic hydrolysis by lipases, which has implications for understanding nutrient absorption and fat metabolism . In the field of drug delivery , its biocompatible lipid structure is explored for formulating lipid nanoparticles (LNPs) and other emulsion-based systems to enhance the encapsulation and delivery of therapeutic agents . Furthermore, structured triglycerides like this one are of significant interest in nutritional science and parasitology , where similar compounds have been studied for their antileishmanial activity, effectively inhibiting both promastigote and amastigote forms of the parasite . Mechanism of Action The biological activity and utility of Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) primarily stem from its interactions with lipid metabolic pathways. The compound can be hydrolyzed by specific lipases that target the ester bonds, releasing glycerol and its constituent fatty acids—myristic acid and oleic acid. These hydrolysis products can then enter various metabolic cycles; the fatty acids may be oxidized for energy production or serve as signaling molecules, while glycerol can be utilized in gluconeogenesis . In drug delivery applications, the intact triglyceride molecule acts as a structural component of lipid particles, contributing to the stability and carrying capacity of the formulation . Disclaimer This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301781
Record name 1,3-Dimyristoyl-2-oleoylglycerol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66908-04-1
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimyristoyl-2-oleoylglycerol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a triacylglycerol of significant interest in various research and development fields. This document details its fundamental chemical characteristics, outlines relevant experimental protocols for its analysis, and illustrates its metabolic context through signaling pathway diagrams.

Core Chemical Properties

This compound is a specific triacylglycerol molecule where the glycerol (B35011) backbone is esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] This defined structure imparts distinct physicochemical properties that are crucial for its applications in fields such as lipid biochemistry and as a component in drug delivery systems.[1] It has been identified as a component of date seed oil.[1][2]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄₉H₉₂O₆[1][2][3]
Molecular Weight 777.251 g/mol [3]
CAS Number 66908-04-1[1][2]
Physical Form Solid[1]
Density 0.9 ± 0.1 g/cm³[3]
Boiling Point 746.3 ± 30.0 °C at 760 mmHg[3]
Solubility Slightly soluble in chloroform (B151607) and methanol.[1]
Stability Stable for at least 4 years when stored at -20°C.[1]
Purity Commercially available at ≥98% purity.[1]

Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]

Experimental Protocols

The characterization of this compound relies on a variety of analytical techniques to determine its purity, structure, and quantity in a sample. Below are detailed methodologies for key experiments.

Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for separating and quantifying triacylglycerol molecular species.[4]

Objective: To determine the purity of a this compound sample and to quantify it within a lipid mixture.

Methodology:

  • Sample Preparation: Dissolve a known weight of the lipid sample in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for detection.[5]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of different triacylglycerol species. A common gradient involves acetonitrile (B52724) and a chlorinated solvent or acetone.[4][6]

  • Isocratic Elution Example: For the separation of diacylglycerol isomers, an isocratic elution with 100% acetonitrile can be used with UV detection at 205 nm.[7]

  • Analysis: The retention time of the peak corresponding to this compound is compared to that of a pure standard for identification. The peak area is used for quantification against a calibration curve generated from standards of known concentrations.

Regiospecific Analysis by Enzymatic Hydrolysis

To confirm the positional distribution of fatty acids on the glycerol backbone, enzymatic hydrolysis using pancreatic lipase (B570770) is performed.[8]

Objective: To verify that myristic acid is at the sn-1 and sn-3 positions and oleic acid is at the sn-2 position.

Methodology:

  • Reaction Setup: Incubate the this compound sample with pancreatic lipase in a buffered solution. Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.[8]

  • Product Isolation: The reaction results in the formation of 2-oleoyl-sn-glycerol (a 2-monoacylglycerol) and free myristic acid. The reaction is stopped, and the lipid products are extracted. The 2-monoacylglycerol is then isolated from the mixture using thin-layer chromatography (TLC).[8]

  • Fatty Acid Analysis: The isolated 2-monoacylglycerol is then subjected to transesterification to form fatty acid methyl esters (FAMEs). The resulting FAMEs are analyzed by gas chromatography (GC) to confirm the presence of oleic acid.

Lipid Extraction from Biological Tissues (Folch Method)

For the analysis of this compound from a biological matrix, a lipid extraction is the initial step.[9]

Objective: To isolate total lipids, including triacylglycerols, from a tissue sample.

Methodology:

  • Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol mixture.[9]

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The mixture will separate into an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing the lipids in chloroform).[9]

  • Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, which contains the extracted lipids, is collected.

  • Solvent Evaporation: A portion of the chloroform phase is transferred to a new tube and the solvent is evaporated under a stream of nitrogen.[9]

  • Reconstitution: The dried lipid extract is then reconstituted in a suitable solvent for subsequent analysis by methods such as HPLC or GC.[9]

Signaling Pathways and Metabolic Context

This compound, as a triacylglycerol, is involved in the broader pathways of lipid metabolism. The storage and mobilization of triacylglycerols are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon.[10][11]

Triglyceride Metabolism Regulation

The following diagram illustrates the hormonal regulation of triglyceride synthesis and breakdown.

Triglyceride_Metabolism Hormonal Regulation of Triglyceride Metabolism cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) Insulin Insulin GlucoseUptake Glucose Uptake Insulin->GlucoseUptake FattyAcidUptake Fatty Acid Uptake Insulin->FattyAcidUptake Lipolysis Lipolysis Insulin->Lipolysis Inhibits TriglycerideStorage Triglyceride Storage GlucoseUptake->TriglycerideStorage FattyAcidUptake->TriglycerideStorage Glucagon Glucagon Glucagon->Lipolysis FattyAcidRelease Fatty Acid Release Lipolysis->FattyAcidRelease GlycerolRelease Glycerol Release Lipolysis->GlycerolRelease

Caption: Hormonal control of triglyceride synthesis and breakdown.

Experimental Workflow for Triglyceride Analysis

The logical flow for analyzing this compound from a biological sample is depicted in the diagram below.

Experimental_Workflow Workflow for Triglyceride Analysis start Biological Sample extraction Lipid Extraction (Folch Method) start->extraction separation Chromatographic Separation (HPLC) extraction->separation quantification Quantification separation->quantification identification Structural Identification (Mass Spectrometry) separation->identification regiospecific Regiospecific Analysis (Enzymatic Hydrolysis) separation->regiospecific end Data Interpretation quantification->end identification->end regiospecific->end

References

An In-Depth Technical Guide to the Structure of TG(14:0/18:1/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the triglyceride (TG) designated as TG(14:0/18:1/14:0). This mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two myristic acid molecules and one oleic acid molecule, is a subject of interest in lipidomics, food science, and metabolic research. This document details its structural characteristics, physicochemical properties, and established analytical methodologies for its identification and quantification. Furthermore, it explores its natural occurrence, metabolic fate, and potential biological significance, providing a foundational resource for researchers and professionals in the life sciences.

Chemical Structure and Nomenclature

TG(14:0/18:1/14:0) is a triacylglycerol, a class of lipids that are esters derived from glycerol and three fatty acids.[1] The notation "14:0" represents myristic acid, a saturated fatty acid with 14 carbon atoms and no double bonds, while "18:1" signifies oleic acid, a monounsaturated fatty acid with 18 carbon atoms and one double bond. The order of the fatty acids in the notation indicates their position on the glycerol backbone, specifically at the sn-1, sn-2, and sn-3 positions. Therefore, TG(14:0/18:1/14:0) denotes that myristic acid is esterified at the sn-1 and sn-3 positions, and oleic acid is at the sn-2 position.

The systematic name for this molecule is 1,3-dimyristoyl-2-oleoyl-glycerol.[2] Other common synonyms include 1,3-Myristin-2-Olein.[2]

Table 1: Key Identifiers and Properties of TG(14:0/18:1/14:0)

PropertyValueReference(s)
Systematic Name 1,3-dimyristoyl-2-oleoyl-glycerol[2]
Common Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[2]
Molecular Formula C₄₉H₉₂O₆[2]
Molecular Weight 777.25 g/mol [2]
Side Chain Carbon Sum 46:1[2]
Physical State Solid[2]
Solubility Slightly soluble in chloroform (B151607) and methanol[2]

Physicochemical Properties

The physical and chemical properties of TG(14:0/18:1/14:0) are determined by its constituent fatty acids. The presence of two saturated myristic acid chains contributes to a relatively higher melting point compared to triglycerides with a higher degree of unsaturation, resulting in its solid state at room temperature.[2] The single double bond in the oleic acid at the sn-2 position introduces a kink in the acyl chain, influencing the packing of the molecules in a crystal lattice and affecting its overall physical properties.

Natural Occurrence and Biological Significance

TG(14:0/18:1/14:0) has been identified as a component of certain natural products, notably in date seed oil.[2] While the specific biological roles and signaling pathways directly involving TG(14:0/18:1/14:0) are not extensively documented in current literature, its metabolic fate can be inferred from the general metabolism of triglycerides and the known biological activities of its constituent fatty acids.

Upon ingestion, triglycerides are hydrolyzed by lipases into free fatty acids and monoacylglycerols.[3] The resulting myristic acid and oleic acid are then absorbed by enterocytes and re-esterified into new triglycerides for transport in chylomicrons.

Myristic acid (14:0) has been shown to influence plasma cholesterol levels, though its effects are complex and can vary depending on the dietary context.[4] Oleic acid (18:1), a major component of olive oil, is generally associated with beneficial effects on cardiovascular health. The specific positioning of these fatty acids on the glycerol backbone, as in TG(14:0/18:1/14:0), can influence their absorption and subsequent metabolic effects.

Experimental Protocols

The analysis of specific triglyceride isomers like TG(14:0/18:1/14:0) requires advanced analytical techniques to differentiate them from other isobaric and isomeric species. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.

General Workflow for Triglyceride Analysis

The following diagram illustrates a typical workflow for the analysis of triglycerides from a biological or food sample.

G General Workflow for Triglyceride Analysis sample Sample Collection (e.g., Plasma, Tissue, Oil) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample->extraction Homogenization separation Chromatographic Separation (e.g., Reversed-Phase HPLC) extraction->separation Sample Injection detection Mass Spectrometric Detection (ESI-MS/MS) separation->detection Ionization analysis Data Analysis (Quantification and Identification) detection->analysis Data Acquisition

Caption: A generalized workflow for the analysis of triglycerides.

Detailed Methodologies

4.2.1. Enzymatic Synthesis of 1,3-Disubstituted-2-oleoyl-glycerols

For the generation of analytical standards or for in vitro studies, specific triglycerides like TG(14:0/18:1/14:0) can be synthesized enzymatically. This method offers high specificity and milder reaction conditions compared to chemical synthesis. A general protocol for the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS), which can be adapted for TG(14:0/18:1/14:0) by substituting stearic acid with myristic acid, is presented below.[1][5][6]

  • Reaction Setup: A mixture of a high-oleic triglyceride source (e.g., high-oleic sunflower oil) and myristic acid is prepared at a specific molar ratio.

  • Enzyme Addition: An immobilized sn-1,3 specific lipase (B570770) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically conducted in a stirred-tank reactor at an elevated temperature (e.g., 75°C) for several hours, often under vacuum to remove water produced during the reaction.[1][5]

  • Enzyme Removal and Purification: After the reaction, the immobilized enzyme is removed by filtration. The crude product is then purified, often using molecular distillation to remove unreacted free fatty acids, followed by acetone (B3395972) fractionation to crystallize the desired triglyceride.[1][5]

4.2.2. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

The regiospecific analysis of triglycerides is crucial to distinguish between isomers. HPLC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry is a widely used technique.[7][8]

  • Sample Preparation: Lipids are extracted from the sample matrix using methods like the Folch or Bligh-Dyer extraction. The lipid extract is then reconstituted in a suitable solvent for injection.

  • Chromatographic Separation: Reversed-phase HPLC is commonly employed to separate triglycerides based on their equivalent carbon number (ECN) and the degree of unsaturation. Longer columns or multiple columns in series can enhance the resolution of isomeric species.[7]

  • Mass Spectrometric Detection:

    • Ionization: ESI is a soft ionization technique that often produces adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺), which are then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[7]

    • Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides structural information. The neutral loss of fatty acids from the precursor ion allows for the identification of the constituent fatty acids. The relative intensities of the fragment ions can provide information about the position of the fatty acids on the glycerol backbone.[7][8]

Signaling and Metabolic Pathways

While a specific signaling pathway for TG(14:0/18:1/14:0) has not been explicitly identified, its metabolism follows the general pathway of triglyceride digestion, absorption, and synthesis. The diagram below illustrates the general metabolic fate of dietary triglycerides.

G General Triglyceride Metabolic Pathway dietary_tg Dietary Triglycerides (e.g., TG(14:0/18:1/14:0)) hydrolysis Lipase-mediated Hydrolysis dietary_tg->hydrolysis absorption Absorption by Enterocytes hydrolysis->absorption Free Fatty Acids & Monoacylglycerols reesterification Re-esterification absorption->reesterification chylomicrons Incorporation into Chylomicrons reesterification->chylomicrons New Triglycerides circulation Circulation in Lymph and Blood chylomicrons->circulation storage_energy Storage in Adipose Tissue or Energy Production circulation->storage_energy

Caption: A simplified diagram of the metabolic pathway of dietary triglycerides.

The fatty acids released from the hydrolysis of TG(14:0/18:1/14:0) can enter various metabolic pathways. Myristic acid can be elongated to palmitic acid or incorporated into other lipids. Oleic acid is a precursor for the synthesis of other unsaturated fatty acids and can also be incorporated into various lipid species.

Conclusion

TG(14:0/18:1/14:0), or 1,3-dimyristoyl-2-oleoyl-glycerol, is a specific mixed-acid triglyceride with defined chemical and physical properties. While its direct biological roles and involvement in specific signaling pathways are still areas for further investigation, its structural characterization and quantification are achievable through advanced analytical techniques like HPLC-MS/MS. This technical guide provides a foundational understanding of this molecule, which will be valuable for researchers in lipidomics, food chemistry, and drug development as they continue to explore the complex world of lipid metabolism and its implications for health and disease.

References

An In-depth Technical Guide on the Natural Sources of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the study of 1,3-Dimyristoyl-2-oleoylglycerol, a specific triacylglycerol (TAG) with potential applications in various scientific fields.

Introduction to this compound

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers unique physicochemical properties to the molecule, making its identification and quantification in natural sources a subject of interest for researchers.

Natural Occurrence

The primary documented natural source of this compound is date seed oil (Phoenix dactylifera L.).[1] While the presence of this specific TAG has been confirmed, its concentration can vary depending on the date cultivar. The fundamental building blocks of this molecule, myristic acid (C14:0) and oleic acid (C18:1), are consistently found in significant amounts in the seed oil of various date palm varieties.[2][3][4]

Quantitative Data

While the precise concentration of this compound in date seed oil is not extensively reported in the existing literature, the analysis of the overall fatty acid composition provides valuable insight into its potential abundance. The following table summarizes the percentage of myristic and oleic acid in the seed oil of several Phoenix dactylifera L. cultivars.

Table 1: Myristic and Oleic Acid Content in Various Date Seed Oils (% of Total Fatty Acids)

Date Palm CultivarMyristic Acid (C14:0) (%)Oleic Acid (C18:1) (%)Reference
'Anbra'12.8 ± 0.140.3 ± 0.4[2]
'Megadwel'11.2 ± 0.143.9 ± 0.1[2]
'Sacai'11.6 ± 0.143.2 ± 0.1[2]
'Sfwai'11.6 ± 0.143.8 ± 0.1[2]
Algerian Cultivars (Range)8.83 - 10.1742.74 - 50.19[4]

The presence of substantial amounts of both myristic and oleic acids in date seed oil underscores its status as a key natural source for the isolation and study of this compound.

Experimental Protocols

Extraction of Total Lipids from Date Seeds via Soxhlet Extraction

This protocol outlines a standard and widely used method for the efficient extraction of lipids from oil-bearing seeds.[5][6][7][8]

Objective: To isolate the total lipid fraction from date seeds for subsequent analysis.

Materials and Equipment:

  • Dried date seeds

  • Laboratory grinder or mill

  • Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

  • Cellulose (B213188) extraction thimbles

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Thoroughly wash the date seeds to remove any residual fruit pulp and allow them to air dry.

    • Dry the seeds in an oven at 60-70°C until a constant weight is achieved to remove all moisture.

    • Grind the dried seeds into a fine, homogenous powder to maximize the surface area for extraction.

  • Soxhlet Extraction:

    • Accurately weigh approximately 20-30 g of the ground date seed powder and transfer it into a cellulose extraction thimble.

    • Place the thimble into the chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.

    • Heat the n-hexane to its boiling point to initiate the extraction cycle.

    • Continue the extraction for 6-8 hours, ensuring a consistent cycle of solvent vaporization and condensation.

  • Solvent Removal and Oil Recovery:

    • After the extraction is complete, allow the apparatus to cool.

    • Carefully detach the round-bottom flask containing the oil-solvent mixture.

    • Remove the n-hexane using a rotary evaporator under reduced pressure at a temperature of 40°C.

    • To remove any final traces of solvent, place the extracted oil in a drying oven at 105°C for 1 hour.

    • Allow the oil to cool in a desiccator and then determine the final weight.

  • Storage:

    • For short-term storage, keep the extracted oil in a sealed container at 4°C.

    • For long-term preservation and to prevent lipid oxidation, store the oil at -20°C under an inert nitrogen atmosphere.

Quantification of this compound using High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)

This protocol provides a robust method for the separation and quantification of specific triacylglycerol isomers from a complex lipid mixture, adapted from established methodologies for plant oil analysis.[9][10][11]

Objective: To accurately determine the concentration of this compound in the extracted date seed oil.

Materials and Equipment:

  • Extracted date seed oil

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC-MS grade)

  • 2-Propanol (HPLC-MS grade)

  • HPLC system equipped with a binary pump, autosampler, and column oven

  • Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Mass Spectrometer (MS)

  • Reversed-phase C18 HPLC column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and 2-propanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 to 100 µg/mL.

    • Accurately weigh a known amount of the extracted date seed oil and dissolve it in the same solvent mixture to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before analysis.

  • HPLC-APCI-MS Analysis:

    • HPLC Parameters:

      • Column: C18 reversed-phase column

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: 2-Propanol

      • Gradient Elution:

        • 0-5 min: 90% A, 10% B

        • 5-45 min: Linear gradient to 50% A, 50% B

        • 45-50 min: Hold at 50% A, 50% B

        • 50-55 min: Return to initial conditions (90% A, 10% B)

        • 55-60 min: Column re-equilibration

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35°C

      • Injection Volume: 10 µL

    • APCI-MS Parameters:

      • Ionization Mode: Positive

      • APCI Probe Temperature: 450°C

      • Corona Discharge Current: 4.0 µA

      • Nebulizer Gas (Nitrogen) Pressure: 60 psi

      • Drying Gas (Nitrogen) Flow: 5 L/min

      • Drying Gas Temperature: 325°C

      • Mass Range: m/z 300-1200

  • Data Analysis and Quantification:

    • Identify the this compound peak in the chromatogram of the date seed oil sample by comparing its retention time with that of the analytical standard.

    • Confirm the identity of the peak by comparing the mass spectrum of the sample peak with the mass spectrum of the standard.

    • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Calculate the concentration of this compound in the date seed oil sample by using the regression equation of the calibration curve.

Visualizations

G Workflow for the Analysis of this compound in Date Seeds cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Quantitative Analysis A Date Seeds B Grinding & Drying A->B C Ground Seed Powder B->C D Soxhlet Extraction (n-Hexane) C->D E Crude Date Seed Oil D->E F HPLC-APCI-MS E->F G Data Analysis & Quantification F->G H Concentration Data G->H

Caption: A workflow diagram illustrating the key stages of sample preparation, extraction, and quantitative analysis.

G Logical Flow of Quantification Standard This compound Standard HPLC_MS HPLC-MS Analysis Standard->HPLC_MS Sample Extracted Date Seed Oil Sample->HPLC_MS Calibration Calibration Curve (Peak Area vs. Concentration) HPLC_MS->Calibration Peak_ID Peak Identification (Retention Time & Mass Spectrum) HPLC_MS->Peak_ID Quantify Quantification of Target Analyte Calibration->Quantify Peak_ID->Quantify Result Final Concentration Quantify->Result

Caption: A logical diagram showing the steps involved in the quantification of the target molecule using a standard.

References

Unveiling the Triacylglycerol Landscape of Date Seed Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Date palm (Phoenix dactylifera L.) seeds, often considered an agro-industrial waste product, are a valuable source of oil rich in bioactive compounds. This technical guide delves into the triacylglycerol (TAG) composition of date seed oil, with a specific focus on 1,3-Dimyristoyl-2-oleoylglycerol (MOM). While the presence of MOM in date seed oil has been confirmed, this guide also provides a broader context of the overall fatty acid and triacylglycerol profile, which is crucial for understanding its potential applications in pharmaceuticals and nutraceuticals. This document synthesizes available quantitative data, details common experimental protocols for analysis, and presents visual workflows to aid in research and development.

Introduction to Date Seed Oil Triacylglycerols

Date seed oil (DSO) is primarily composed of triacylglycerols, which are esters derived from glycerol (B35011) and three fatty acids. The specific composition of these fatty acids determines the physicochemical properties and potential bioactivities of the oil. The fatty acid profile of DSO is rich in both saturated and unsaturated fatty acids, with oleic acid, lauric acid, and myristic acid being among the most abundant.[1] Consequently, the triacylglycerol profile is diverse and varies between different date cultivars.

This compound is a specific triacylglycerol containing two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[2] Its presence in date seed oil has been identified, highlighting it as a component of interest for further investigation.[2] However, quantitative data regarding its specific concentration in various date seed oils is not extensively available in current literature. This guide, therefore, provides a comprehensive overview of the known triacylglycerol composition to contextualize the significance of MOM.

Chemical Composition of Date Seed Oil

The chemical composition of date seed oil can vary depending on the cultivar, geographical origin, and extraction method. However, a general compositional profile can be established based on existing research.

Fatty Acid Composition

The primary fatty acids found in date seed oil are oleic acid (a monounsaturated fatty acid), lauric acid, and myristic acid (both saturated fatty acids). Other fatty acids such as palmitic, linoleic, and stearic acid are also present in significant amounts. The high concentration of oleic acid makes it comparable to other valuable vegetable oils.

Table 1: Fatty Acid Composition of Date Seed Oil from Various Cultivars (% of Total Fatty Acids)

Fatty AcidCultivar 1 (e.g., Deglet Nour)Cultivar 2 (e.g., Allig)Cultivar 3 (e.g., Medjoul)
Caprylic Acid (C8:0)---
Capric Acid (C10:0)---
Lauric Acid (C12:0)24.3422.5619.79
Myristic Acid (C14:0)--10.67
Palmitic Acid (C16:0)--9.23
Stearic Acid (C18:0)--3.52
Oleic Acid (C18:1)39.1742.1342.26
Linoleic Acid (C18:2)--9.82

Note: Data is compiled from multiple sources and serves as a representative example. Actual values may vary.

Triacylglycerol Composition

The triacylglycerol profile of date seed oil is complex, with a variety of combinations of the constituent fatty acids. While the presence of this compound (MOM) is confirmed, other significant triacylglycerols have been identified in various studies. One of the main triacylglycerols reported is LaOO (Lauric-Oleic-Oleic).[3] HPLC-DAD-ESI-MSⁿ analysis has enabled the identification of numerous other TAGs.[4]

Table 2: Identified Triacylglycerols in Date Seed Oil

Triacylglycerol (Abbreviation)Fatty Acid CompositionNotes
This compound (MOM)Myristic, Oleic, MyristicConfirmed presence, quantitative data limited.[2]
LaOOLauric, Oleic, OleicIdentified as a main triacylglycerol in some studies.[3]
LaOLLauric, Oleic, LinoleicFrequently identified in various cultivars.[4]
LaLaLLauric, Lauric, LauricA common saturated triacylglycerol.[4]
LaMLLauric, Myristic, LinoleicA mixed-acid triacylglycerol.[4]
MML/LaPLMyristic, Myristic, Linoleic / Lauric, Palmitic, LinoleicCo-eluting or isomeric forms.[4]

Note: This table is not exhaustive and represents some of the commonly identified TAGs.

Experimental Protocols

The analysis of this compound and other triacylglycerols in date seed oil involves several key experimental stages, from oil extraction to chromatographic separation and identification.

Oil Extraction: Soxhlet Method

A standard and widely used method for extracting oil from date seeds is the Soxhlet extraction technique.[5][6]

Protocol:

  • Sample Preparation: Date seeds are cleaned, dried, and ground into a fine powder to increase the surface area for extraction.

  • Soxhlet Apparatus Setup: A known weight of the ground date seed powder is placed in a cellulose (B213188) thimble. The thimble is then placed in the extraction chamber of a Soxhlet apparatus.

  • Solvent Addition: The extraction flask is filled with a suitable solvent, typically n-hexane.

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble containing the sample. The oil is extracted from the sample and is collected in the solvent in the extraction flask. This process is repeated for several cycles over a period of hours.

  • Solvent Recovery: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.

  • Oil Yield Calculation: The weight of the extracted oil is measured, and the yield is calculated as a percentage of the initial weight of the seed powder.

G cluster_0 Sample Preparation cluster_1 Soxhlet Extraction cluster_2 Oil Recovery Date Seeds Date Seeds Grinding Grinding Date Seeds->Grinding Clean & Dry Ground Seeds in Thimble Ground Seeds in Thimble Grinding->Ground Seeds in Thimble Soxhlet Apparatus Soxhlet Apparatus Ground Seeds in Thimble->Soxhlet Apparatus Place in Solvent Evaporation Solvent Evaporation Soxhlet Apparatus->Solvent Evaporation Extract n-Hexane n-Hexane n-Hexane->Soxhlet Apparatus Add to Date Seed Oil Date Seed Oil Solvent Evaporation->Date Seed Oil Rotary Evaporator

Soxhlet Extraction Workflow for Date Seed Oil.
Triacylglycerol Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual triacylglycerol species.

Protocol:

  • Sample Preparation: The extracted date seed oil is dissolved in an appropriate solvent mixture (e.g., chloroform/isopropanol) to a known concentration.

  • HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and another organic solvent like methylene (B1212753) chloride.[7] This separates the triacylglycerols based on their polarity and carbon number.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, often with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ions of the eluting triacylglycerols. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The individual triacylglycerols are identified by comparing their retention times and mass spectra with those of known standards or by interpreting their fragmentation patterns. Quantification can be achieved by integrating the peak areas of the corresponding molecular ions.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Detection & Analysis Date Seed Oil Date Seed Oil Dilution Dilution Date Seed Oil->Dilution Dissolve in Solvent Diluted Sample Diluted Sample Dilution->Diluted Sample HPLC System HPLC System Diluted Sample->HPLC System Inject Separated TAGs Separated TAGs HPLC System->Separated TAGs Reverse-Phase Column Mass Spectrometer Mass Spectrometer Separated TAGs->Mass Spectrometer Ionization (ESI/APCI) Data Analysis Data Analysis Mass Spectrometer->Data Analysis Acquire Spectra TAG Identification & Quantification TAG Identification & Quantification Data Analysis->TAG Identification & Quantification

HPLC-MS Workflow for Triacylglycerol Analysis.

Potential Applications and Future Directions

The unique triacylglycerol profile of date seed oil, including the presence of this compound, suggests several potential applications in the pharmaceutical and nutraceutical industries. The high oleic acid content is associated with cardiovascular health benefits. Further research is warranted to isolate and characterize the bioactivities of specific triacylglycerols like MOM. Understanding the complete triacylglycerol profile will also be beneficial for the development of structured lipids with tailored nutritional or functional properties. Future studies should focus on the quantitative analysis of MOM in various date cultivars and the elucidation of its specific biological functions.

Conclusion

Date seed oil is a promising source of diverse triacylglycerols, including this compound. While quantitative data for MOM is currently limited, the overall fatty acid and triacylglycerol composition highlights the potential of this underutilized resource. The experimental protocols outlined in this guide provide a framework for further research into the detailed chemical characterization of date seed oil. A deeper understanding of its triacylglycerol profile will be instrumental in unlocking its full potential for applications in drug development and functional foods.

References

Biosynthesis pathway of mixed-acid triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Mixed-Acid Triacylglycerols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in metabolism and cellular signaling. The specific fatty acid composition of TAGs, particularly the presence of different fatty acids on the same glycerol (B35011) backbone (mixed-acid TAGs), is crucial for their physical properties and metabolic fate. The synthesis of these molecules is predominantly carried out via the de novo glycerol-3-phosphate pathway, also known as the Kennedy pathway. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, substrate specificities that lead to the formation of mixed-acid TAGs, and regulatory mechanisms. We present quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams of the core processes to serve as a resource for professionals in metabolic research and drug development.

Introduction to Triacylglycerol Biosynthesis

Triacylglycerols are esters composed of a glycerol backbone and three fatty acids. The synthesis of TAGs is a critical metabolic process, with imbalances leading to pathological conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[1] The Kennedy pathway, first described in the 1950s, is the principal route for de novo TAG synthesis in most tissues, including the liver, adipose tissue, and lactating mammary glands.[2][3] This pathway involves four sequential enzymatic reactions that sequentially acylate a glycerol-3-phosphate molecule.

The generation of mixed-acid TAGs, where the fatty acids at the sn-1, sn-2, and sn-3 positions differ in chain length and/or saturation, is determined by the substrate availability and the distinct specificities of the acyltransferase enzymes involved in the pathway.

The Kennedy Pathway: A Step-by-Step Analysis

The Kennedy pathway occurs primarily at the endoplasmic reticulum (ER) and on the outer mitochondrial membrane, converting glycerol-3-phosphate and fatty acyl-CoAs into TAG.[4][5]

The four key enzymatic steps are:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[6]

  • 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT): Adds a second acyl chain to LPA at the sn-2 position to produce phosphatidic acid (PA).[7][8]

  • Phosphatidic Acid Phosphatase (PAP/Lipin): Dephosphorylates PA to yield diacylglycerol (DAG).[9]

  • Diacylglycerol Acyltransferase (DGAT): Catalyzes the final acylation of DAG at the sn-3 position to form TAG.[10]

Caption: The Kennedy pathway for de novo triacylglycerol biosynthesis.

Key Enzymes and Their Substrate Specificities

The creation of mixed-acid TAGs is a direct result of the substrate preferences of the acyltransferases at each step.

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the first and often rate-limiting step in glycerolipid synthesis.[11][12] In mammals, four GPAT isoforms have been identified (GPAT1-4).[11][13]

  • Localization: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are integral to the ER membrane.[11]

  • Function & Specificity: GPATs esterify an acyl-CoA to the sn-1 position of glycerol-3-phosphate.[14] They generally show a preference for saturated and monounsaturated long-chain fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), over polyunsaturated ones. This initial acylation often establishes a saturated fatty acid at the sn-1 position of the glycerol backbone.

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)

AGPATs (also known as LPAATs) catalyze the acylation of LPA at the sn-2 position.[15][16] There are multiple isoforms with distinct tissue expression and substrate specificities, which are critical for generating diverse phosphatidic acid species.[8][17]

  • Function & Specificity: This step is a key determinant of the fatty acid at the sn-2 position, which is frequently an unsaturated fatty acid. For example, human LPAAT-beta preferentially transfers monounsaturated (18:1) and saturated (18:0, 16:0) acyl groups over polyunsaturated ones like arachidonoyl-CoA (20:4).[18] Different isoforms, however, have different preferences. LPAATs in plants are known to prefer oleoyl-CoA (18:1-CoA).[19] This selectivity is a major contributor to the mixed-acid nature of the resulting TAG.

Phosphatidic Acid Phosphatase (PAP)

PAP enzymes, known as lipins (Lipin-1, -2, and -3), catalyze the dephosphorylation of phosphatidic acid to produce diacylglycerol.[5] This step is a critical regulatory node, directing PA towards either TAG synthesis or phospholipid synthesis.[5] While PAPs do not directly influence the fatty acid composition, their activity controls the flux of the DAG precursor into the final step of TAG synthesis.

Diacylglycerol Acyltransferase (DGAT)

DGAT catalyzes the final, committed step in TAG synthesis by acylating DAG at the sn-3 position.[10] Mammals have two unrelated DGAT enzymes, DGAT1 and DGAT2.[3]

  • Localization: Both DGAT1 and DGAT2 are located in the ER, with DGAT2 also found on the surface of lipid droplets.[3][10]

  • Function & Specificity: DGAT1 and DGAT2 have distinct roles and substrate preferences. DGAT1 exhibits broad specificity and can utilize a wide range of fatty acyl-CoAs, showing a preference for oleoyl-CoA (18:1).[10] DGAT2 also prefers unsaturated acyl-CoAs and is considered crucial for incorporating newly synthesized fatty acids into TAG.[3] The substrate specificity of DGAT enzymes is the final determinant of the fatty acid composition at the sn-3 position, completing the synthesis of a mixed-acid TAG.

Quantitative Data on Enzyme Substrate Specificity

The following tables summarize quantitative data regarding the substrate preferences of key acyltransferases, which are essential for understanding the formation of mixed-acid TAGs.

Table 1: Acyl-CoA Substrate Specificity of Human LPAAT-beta (Data derived from membrane-based assays)

Acyl-CoA SubstrateChain Length:UnsaturationRelative Activity (%)
Myristoyl-CoA14:0~20%
Palmitoyl-CoA16:0~80%
Stearoyl-CoA18:0~90%
Oleoyl-CoA18:1100%
Arachidoyl-CoA20:0<10%
Arachidonoyl-CoA20:4<10%
Source: Data interpreted from studies on human LPAAT-beta.[18]

Table 2: Acyl-CoA Substrate Specificity of Diatom LPAATs (PtATS2a and PtATS2b) (Data derived from assays with sn-1-[14C]18:1-LPA)

Acyl-CoA SubstratePtATS2a Relative Activity (%)PtATS2b Relative Activity (%)
16:0-CoA7580
18:1-CoA85100
18:2-CoA7030
18:4-CoA10025
20:4-CoA6020
20:5-CoA (EPA)5515
22:6-CoA (DHA)4010
Source: Data interpreted from studies on Phaeodactylum tricornutum LPAATs.[19]

Table 3: Substrate Specificity of DGAT Isoforms (General preferences compiled from multiple studies)

EnzymeAcyl-CoA PreferenceDiacylglycerol (DAG) PreferenceKey Physiological Role
DGAT1 Broad specificity; prefers oleoyl-CoA (18:1) over saturated acyl-CoAs.[10]Can utilize DAG from multiple pathways.Intestinal fat absorption, lactation.[3][20]
DGAT2 Prefers unsaturated acyl-CoAs; crucial for incorporating endogenously synthesized fatty acids.[10]Prefers DAG generated from the de novo Kennedy pathway.Basal hepatic TAG synthesis and storage.[3]

Experimental Protocols for Studying TAG Biosynthesis

Investigating the TAG biosynthesis pathway requires a combination of enzyme activity assays, lipid separation and analysis, and metabolic labeling techniques.

Protocol: In Vitro DGAT Enzyme Activity Assay

This protocol measures the activity of DGAT in microsomal fractions isolated from cells or tissues.

1. Preparation of Microsomes:

  • Homogenize tissue or cultured cells in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.
  • Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris.
  • Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., via BCA assay).

2. Reaction Mixture (Total Volume: 200 µL):

  • 100 mM Tris-HCl, pH 7.4
  • 10 mM MgCl₂
  • 1 mg/mL bovine serum albumin (fatty acid-free)
  • 50-100 µg of microsomal protein
  • 400 µM 1,2-dioleoyl-sn-glycerol (B52968) (DAG substrate, delivered in ethanol)
  • 50 µM [¹⁴C]Oleoyl-CoA (radiolabeled acyl donor, ~50,000 dpm)

3. Assay Procedure:

  • Pre-incubate all reaction components except the radiolabeled substrate for 5 minutes at 37°C.
  • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
  • Incubate for 10-20 minutes at 37°C. The reaction time should be within the linear range of product formation.
  • Stop the reaction by adding 1.5 mL of chloroform:methanol (B129727) (2:1, v/v).

4. Lipid Extraction and Analysis:

  • Add 0.5 mL of 0.9% NaCl to the stopped reaction to induce phase separation.
  • Vortex and centrifuge at 1,000 x g for 5 minutes.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.
  • Resuspend the lipid residue in a small volume of chloroform.
  • Spot the sample onto a silica (B1680970) TLC plate and develop the plate using a solvent system such as hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v) to separate TAG from other lipids.
  • Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the TAG band, and quantify the incorporated radioactivity using liquid scintillation counting.

// Steps prep [label="1. Microsome Preparation\n(Homogenization & Ultracentrifugation)"]; reaction [label="2. Set up Reaction Mixture\n(Buffer, MgCl2, BSA, Microsomes, DAG)"]; start [label="3. Initiate Reaction\n(Add [14C]Oleoyl-CoA, Incubate at 37°C)"]; stop [label="4. Stop Reaction\n(Add Chloroform:Methanol)"]; extract [label="5. Lipid Extraction\n(Phase Separation)"]; tlc [label="6. TLC Separation\n(Separate TAG from substrates)"]; quantify [label="7. Quantification\n(Scintillation Counting of TAG band)"];

// Flow prep -> reaction -> start -> stop -> extract -> tlc -> quantify; }

Caption: Experimental workflow for an in vitro DGAT activity assay.
Protocol: Analysis of Fatty Acid Composition by GC-MS

This method is used to determine the specific fatty acids present in a purified TAG sample.

1. Lipid Extraction and Purification:

  • Extract total lipids from the sample using the Folch or Bligh-Dyer method.[21]
  • Separate the TAG fraction from other lipid classes using TLC or solid-phase extraction.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the purified TAG sample, add a reagent such as 2% sulfuric acid in methanol or sodium methoxide (B1231860) in methanol.
  • Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids into their volatile methyl ester derivatives.
  • Stop the reaction, add water, and extract the FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

  • Inject the hexane extract containing FAMEs into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like DB-23).
  • The FAMEs are separated based on their boiling points and polarity.
  • The separated compounds then enter the mass spectrometer (MS), which generates a mass spectrum for each peak.
  • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
  • Quantify the relative amount of each fatty acid by integrating the area under its corresponding peak.

Protocol: Metabolic Labeling with Stable Isotopes

This technique traces the flow of precursors into the TAG pool within intact cells.[22]

1. Cell Culture and Labeling:

  • Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.
  • Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [¹³C]-glucose, [¹³C]-palmitate, or [D₇]-glycerol.
  • Incubate the cells for a defined period (the "pulse" phase) to allow for the incorporation of the label into metabolic intermediates and final products.
  • Optionally, replace the labeling medium with unlabeled medium and incubate for various time points (the "chase" phase) to track the turnover of the labeled lipids.

2. Sample Collection and Lipid Extraction:

  • At the end of the incubation, wash the cells with cold PBS and harvest them.
  • Perform a total lipid extraction as described previously.

3. Analysis by LC-MS/MS:

  • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS).
  • The LC separates different lipid species (e.g., individual TAG molecules with different fatty acid combinations).
  • The MS detects the mass-to-charge ratio of the parent lipid molecule and its fragments.
  • The incorporation of the stable isotope results in a predictable mass shift in the lipid molecules, allowing for the differentiation and quantification of newly synthesized TAGs from the pre-existing unlabeled pool. This provides a dynamic view of the TAG synthesis flux.

Regulation of Mixed-Acid TAG Synthesis

The Kennedy pathway is tightly regulated by hormonal and nutritional signals to match energy storage with metabolic state. Insulin (B600854), released in the fed state, promotes TAG synthesis by increasing glucose uptake (providing glycerol-3-phosphate) and upregulating key lipogenic enzymes.[3][23] Conversely, glucagon (B607659) and epinephrine, prominent during fasting, suppress TAG synthesis and promote lipolysis.[23] This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and post-translational modifications like phosphorylation.

TAG_Regulation cluster_pathway TAG Synthesis Pathway Insulin Insulin GPAT GPAT Insulin->GPAT + (Induction) DGAT DGAT Insulin->DGAT + (Induction of DGAT2) Glucagon Glucagon Glucagon->GPAT - (Inhibition) FedState Fed State (High Glucose) FedState->Insulin FastingState Fasting State FastingState->Glucagon TAG_Synthesis Increased TAG Synthesis GPAT->TAG_Synthesis DGAT->TAG_Synthesis

Caption: Hormonal regulation of key enzymes in triacylglycerol synthesis.

Conclusion and Therapeutic Implications

The biosynthesis of mixed-acid triacylglycerols is a highly regulated and complex process governed by the sequential actions of the Kennedy pathway enzymes. The distinct substrate specificities of the GPAT, AGPAT, and DGAT isoforms are paramount in determining the final fatty acid composition of the stored TAG. Understanding this pathway at a molecular level is crucial for developing therapeutic strategies against metabolic diseases. Inhibitors of key enzymes, particularly GPAT and DGAT1, have been investigated as potential treatments for obesity, hyperlipidemia, and hepatic steatosis, highlighting the pathway's significance as a drug development target.[2][24] This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore this vital metabolic route.

References

An In-depth Technical Guide on the Physical Characteristics of 1,3-Myristin-2-Olein and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nomenclature "1,3-Myristin-2-Olein" can be interpreted in two ways, leading to two distinct triglyceride structures: 1,3-Dimyristoyl-2-Oleoyl Glycerol (B35011) and 1,3-Dioleoyl-2-Myristoyl Glycerol. This technical guide provides a comprehensive overview of the physical characteristics of both compounds, catering to researchers, scientists, and drug development professionals. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes structural diagrams generated using the DOT language.

Part 1: 1,3-Dimyristoyl-2-Oleoyl Glycerol

This compound contains two myristic acid chains at the sn-1 and sn-3 positions and one oleic acid chain at the sn-2 position of the glycerol backbone.

Physical Characteristics

The known physical properties of 1,3-Dimyristoyl-2-Oleoyl Glycerol are summarized in the table below.

PropertyValue
Molecular Formula C49H92O6[1]
Molecular Weight 777.3 g/mol [1]
IUPAC Name 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester[1]
CAS Number 66908-04-1[1]
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]
Physical State Solid[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Density 0.9 ± 0.1 g/cm³[2]
Boiling Point 746.3 ± 30.0 °C at 760 mmHg[2]
Melting Point Not available.
Experimental Protocols

Detailed methodologies for determining the key physical characteristics of triglycerides are outlined below.

1. Melting Point Determination (Capillary Method)

The melting point of a solid triglyceride can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline solid is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

2. Density Determination (Oscillating U-Tube Method)

The density of liquid or molten triglycerides can be measured using a digital density meter.

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

  • Measurement: A small volume of the liquid sample is injected into the thermostatically controlled U-tube. The instrument then automatically measures the oscillation period and calculates the density.

  • Reporting: The density is reported at a specific temperature (e.g., g/cm³ at 20°C).

3. Solubility Determination

The solubility of a triglyceride in various solvents is determined by direct observation.

  • Procedure: A small, measured amount of the triglyceride is added to a test tube containing a specific volume of the solvent. The mixture is agitated, for instance, by vortexing.

  • Observation: The mixture is visually inspected for the dissolution of the solid or the formation of a single liquid phase. If the substance dissolves, more solute is added until saturation is reached.

  • Classification: The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

Chemical Structure

Caption: Structure of 1,3-Dimyristoyl-2-Oleoyl Glycerol.

Part 2: 1,3-Dioleoyl-2-Myristoyl Glycerol

This isomer features two oleic acid chains at the sn-1 and sn-3 positions and one myristic acid chain at the sn-2 position.

Physical Characteristics

The known physical properties of 1,3-Dioleoyl-2-Myristoyl Glycerol are detailed in the table below.

PropertyValue
Molecular Formula C53H98O6[3]
Molecular Weight 831.3 g/mol [3]
IUPAC Name 9Z-octadecenoic acid, 1,1'-[2-[(1-oxotetradecyl)oxy]-1,3-propanediyl] ester[3]
CAS Number 158298-95-4[3]
Synonyms 1,3-Olein-2-Myristin, TG(18:1/14:0/18:1)[3]
Physical State An oil[3]
Solubility Slightly soluble in Methanol.[3]
Density Not available.
Boiling Point Not available.
Melting Point Not applicable (liquid at room temperature).
Experimental Protocols

The experimental protocols for determining the physical characteristics of this triglyceride are the same as those described for 1,3-Dimyristoyl-2-Oleoyl Glycerol. For properties such as density, the liquid nature of this compound at room temperature simplifies sample preparation.

Chemical Structure

Caption: Structure of 1,3-Dioleoyl-2-Myristoyl Glycerol.

References

Unveiling the Crystalline Architecture of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of the asymmetric triglyceride 1,3-Dimyristoyl-2-oleoylglycerol (MOM). An understanding of the polymorphic behavior of this lipid is critical for its application in various fields, including pharmaceuticals, food science, and materials science, as the crystalline form significantly influences physical properties such as melting point, solubility, and stability. While direct crystallographic data for MOM is limited in publicly accessible literature, this guide draws upon established principles of triglyceride polymorphism and data from structurally similar lipids to provide a robust framework for its characterization.

Polymorphism in Triglycerides: The Core Concept

Triglycerides, the primary constituents of fats and oils, are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physicochemical properties. The three main polymorphic forms observed in triglycerides are α (alpha), β' (beta-prime), and β (beta).

  • α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It is characterized by a hexagonal subcell packing of the fatty acid chains.

  • β' (Beta-Prime) Form: This form exhibits intermediate stability and is characterized by an orthorhombic perpendicular subcell packing.

  • β (Beta) Form: The most stable polymorph, the β form, has a triclinic subcell packing, which represents the most ordered and dense arrangement of the fatty acid chains.

The transformation from less stable to more stable forms is a critical aspect of lipid crystallization and often follows Ostwald's rule of stages, where the least stable form crystallizes first and subsequently transforms into more stable forms over time or with thermal treatment.

Quantitative Data on Triglyceride Polymorphism

Polymorphic FormSubcell PackingMelting Point (°C) - Expected RangeEnthalpy of Fusion (kJ/mol) - Expected Range
α (Alpha) HexagonalLowLow
β' (Beta-Prime) OrthorhombicIntermediateIntermediate
β (Beta) TriclinicHighHigh

Note: The exact values for this compound will need to be determined experimentally.

Experimental Protocols for Characterization

The determination of the crystalline structure and polymorphic behavior of triglycerides relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. It is a powerful tool for determining melting points and enthalpies of fusion of different polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its melting point (e.g., 80°C) for 10 minutes to erase any crystal memory.

    • Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min) to induce crystallization.

    • Hold at the low temperature for a specified time (e.g., 30 minutes) to allow for complete crystallization.

    • Heat the sample to the initial high temperature at a controlled rate (e.g., 5°C/min) to observe the melting transitions.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphic forms. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The diffraction pattern is unique to each polymorph.

Methodology:

  • Sample Preparation: The crystallized sample of this compound is finely ground to a powder. The powder is then packed into a sample holder.

  • Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.

  • Data Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles. The short-spacing reflections (typically in the 2θ range of 19-25°) are characteristic of the subcell packing and are used to identify the polymorphic form (α, β', or β). The long-spacing reflections (at lower 2θ angles) provide information about the lamellar stacking of the molecules.

Visualizing Polymorphic Transformations and Experimental Workflow

The relationships between different polymorphic forms and the experimental process can be effectively visualized using diagrams.

Polymorphic_Transformation_Pathway Melt Molten State Alpha α-form (Hexagonal) Melt->Alpha Rapid Cooling Beta_prime β'-form (Orthorhombic) Melt->Beta_prime Slow Cooling Beta β-form (Triclinic) Melt->Beta Very Slow Cooling/ Tempering Alpha->Beta_prime Transformation (Time, Temp) Beta_prime->Beta Transformation (Time, Temp) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_xrd Powder X-ray Diffraction (PXRD) cluster_analysis Data Analysis & Interpretation MOM_sample This compound (MOM) DSC_protocol Heating/Cooling Cycles MOM_sample->DSC_protocol XRD_protocol 2θ Scan MOM_sample->XRD_protocol DSC_data Thermogram (Melting Points, Enthalpies) DSC_protocol->DSC_data Analysis Characterization of Crystalline Structure DSC_data->Analysis XRD_data Diffraction Pattern (Polymorph Identification) XRD_protocol->XRD_data XRD_data->Analysis

The Metabolic Journey of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a structured triglyceride of significant interest in nutritional and pharmaceutical sciences. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of MOM, drawing upon established principles of lipid biochemistry and findings from analogous structured lipids. Particular emphasis is placed on the enzymatic hydrolysis, intestinal uptake, and subsequent systemic distribution of its constituent fatty acids and monoglycerides. A key focus is the signaling role of the metabolite 2-oleoylglycerol (2-OG), which acts as an agonist for G protein-coupled receptor 119 (GPR119), thereby stimulating the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This guide also provides detailed experimental protocols for the in vitro and in vivo investigation of MOM's metabolic fate and includes visualizations of key metabolic and signaling pathways.

Introduction

Structured triglycerides (STs) are novel lipid molecules that have been enzymatically modified to contain specific fatty acids at defined positions on the glycerol (B35011) backbone. This precise positioning can significantly influence their physicochemical properties and metabolic fate, offering advantages over simple mixtures of triglycerides. This compound (MOM) is an ST composed of two molecules of myristic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and one molecule of oleic acid (a monounsaturated fatty acid) at the sn-2 position. This structure is designed to deliver specific fatty acids to the body in a controlled manner, potentially influencing a range of physiological processes. Understanding the metabolic journey of MOM is crucial for its application in clinical nutrition, as a component of drug delivery systems, and for elucidating its potential therapeutic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of MOM follows the general pathway of dietary lipid digestion and absorption, with specific nuances dictated by its unique structure.

Digestion and Absorption

Following oral ingestion, MOM is subjected to enzymatic digestion primarily in the small intestine. Lingual and gastric lipases may initiate hydrolysis, but the principal breakdown is mediated by pancreatic lipase (B570770) in the intestinal lumen. Pancreatic lipase exhibits stereospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triglyceride. This results in the release of two molecules of myristic acid and one molecule of 2-oleoylglycerol (2-OG).

The liberated myristic acid and 2-OG, along with bile salts and phospholipids, form mixed micelles. These micelles facilitate the transport of these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes for absorption.

Enterocyte Metabolism and Chylomicron Formation

Within the enterocytes, the absorbed myristic acid and 2-OG are re-esterified back into triglycerides. The primary pathway for this is the monoacylglycerol pathway. The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

Lymphatic Transport and Systemic Distribution

Due to their large size, chylomicrons are not directly absorbed into the bloodstream. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system. The lymphatic vessels then transport the chylomicrons to the thoracic duct, where they enter the systemic circulation.

Once in the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues, including adipose tissue, muscle, and heart. This releases myristic acid and oleic acid, which can be taken up by these tissues for energy storage or utilization. The chylomicron remnants, now depleted of most of their triglycerides, are cleared from the circulation by the liver.

Fatty Acid and Glycerol Metabolism

The absorbed myristic acid can be utilized for energy through β-oxidation, incorporated into cell membranes, or stored as triglycerides in adipose tissue. Oleic acid follows similar metabolic pathways. The glycerol backbone can be used for gluconeogenesis in the liver or for triglyceride synthesis in various tissues.

Excretion

Excretion of the components of MOM is minimal. The fatty acids are almost completely absorbed and utilized by the body. A very small fraction of unabsorbed lipids may be excreted in the feces.

Quantitative Data

ParameterDescriptionEstimated Value for MOM
Oral Bioavailability The fraction of the ingested dose of unchanged drug that reaches the systemic circulation. For triglycerides, this is assessed by measuring the appearance of constituent fatty acids in the blood or lymph.High (for constituent fatty acids)
Tmax (Time to Peak Concentration) The time at which the maximum plasma concentration (Cmax) of the absorbed fatty acids is observed.2-4 hours
Cmax (Maximum Concentration) The maximum concentration of the absorbed fatty acids in the plasma.Dependent on dose and formulation
AUC (Area Under the Curve) The total exposure to the absorbed fatty acids over time.Dependent on dose and formulation
Half-life (t½) The time required for the concentration of the absorbed fatty acids in the plasma to decrease by half.Variable, depending on tissue uptake and metabolism
Tissue Distribution The distribution of the absorbed fatty acids into various tissues.Primarily adipose tissue, muscle, and liver

Signaling Role of 2-Oleoylglycerol (2-OG)

A crucial aspect of MOM's metabolic fate is the signaling function of its metabolite, 2-oleoylglycerol (2-OG). 2-OG has been identified as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).

GPR119 Activation and GLP-1 Secretion

GPR119 is predominantly expressed in the pancreatic β-cells and the enteroendocrine L-cells of the gastrointestinal tract. Upon binding of 2-OG to GPR119 on L-cells, a signaling cascade is initiated, leading to the secretion of glucagon-like peptide-1 (GLP-1).

Physiological Effects of GLP-1

GLP-1 is an incretin hormone with several important physiological functions, including:

  • Stimulation of insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.

  • Inhibition of glucagon (B607659) secretion from pancreatic α-cells.

  • Slowing of gastric emptying , which helps to regulate postprandial glucose levels.

  • Promotion of satiety and reduction of food intake.

The ability of MOM to generate 2-OG, which in turn stimulates GLP-1 release, highlights its potential for modulating glucose homeostasis and energy balance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic fate of this compound.

In Vitro Digestion of MOM using Pancreatic Lipase

Objective: To simulate the duodenal digestion of MOM and quantify the release of myristic acid and 2-oleoylglycerol.

Materials:

  • This compound (MOM)

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate and sodium glycocholate)

  • Phosphatidylcholine

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Internal standards for myristic acid and 2-oleoylglycerol

  • Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Preparation of the Substrate Emulsion:

    • Dissolve a known amount of MOM and phosphatidylcholine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with Tris-HCl buffer containing bile salts by vortexing to form a stable emulsion.

  • Enzymatic Reaction:

    • Pre-warm the substrate emulsion to 37°C in a shaking water bath.

    • Initiate the reaction by adding a solution of pancreatic lipase and CaCl2.

    • Incubate at 37°C with continuous stirring for a defined period (e.g., 30, 60, 120 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and vortexing.

    • Add the internal standards.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.

  • Analysis:

    • Analyze the lipid extract by GC-MS or LC-MS to quantify the amounts of unhydrolyzed MOM, myristic acid, and 2-oleoylglycerol.

Caco-2 Cell Model for MOM Absorption

Objective: To assess the uptake and transport of MOM-derived lipolytic products across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (polycarbonate membrane)

  • Digested MOM products (from Protocol 5.1) or a micellar solution of myristic acid and 2-oleoylglycerol

  • Bovine serum albumin (BSA)

  • Radio-labeled fatty acids (e.g., [14C]-myristic acid) for tracer studies (optional)

  • Scintillation counter (if using radiolabels)

  • LC-MS for lipid analysis

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in flasks.

    • Seed the cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Lipid Uptake Assay:

    • Prepare a micellar solution of the digested MOM products or myristic acid and 2-OG with bile salts and phosphatidylcholine in serum-free DMEM.

    • Wash the Caco-2 monolayers with phosphate-buffered saline (PBS).

    • Add the micellar solution to the apical (upper) chamber of the Transwell® inserts.

    • Add serum-free DMEM containing BSA to the basolateral (lower) chamber to act as a fatty acid acceptor.

    • Incubate at 37°C for a specified time (e.g., 2, 4, 6 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect the media from both the apical and basolateral chambers.

    • Wash the cell monolayer with cold PBS.

    • Lyse the cells and extract the lipids.

    • Analyze the lipid content of the apical and basolateral media and the cell lysate by LC-MS or scintillation counting to determine the uptake and transport of myristic acid and 2-OG.

Analysis of MOM Metabolites by Mass Spectrometry

Objective: To identify and quantify MOM and its metabolites in biological samples (e.g., plasma, cell extracts).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Procedure:

  • Sample Preparation:

    • Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Add appropriate internal standards.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) to separate the different lipid species.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select specific precursor-to-product ion transitions for MOM, myristic acid, and 2-oleoylglycerol.

    • For identification of unknown metabolites, use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements and fragmentation patterns.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_MOM cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Bloodstream MOM This compound (MOM) PL Pancreatic Lipase MOM->PL MA1 Myristic Acid PL->MA1 MA2 Myristic Acid PL->MA2 OG 2-Oleoylglycerol (2-OG) PL->OG Micelle Mixed Micelle MA1->Micelle MA2->Micelle OG->Micelle MA_abs Absorbed Myristic Acid Micelle->MA_abs OG_abs Absorbed 2-OG Micelle->OG_abs Re_ester Re-esterification (Monoacylglycerol Pathway) MA_abs->Re_ester OG_abs->Re_ester TG_resyn Resynthesized Triglyceride Re_ester->TG_resyn Chylomicron Chylomicron Assembly TG_resyn->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Systemic Circulation Lymph->Blood LPL Lipoprotein Lipase Blood->LPL Tissues Peripheral Tissues (Adipose, Muscle) LPL->Tissues

Caption: Metabolic pathway of this compound from digestion to tissue uptake.

Signaling Pathway of 2-Oleoylglycerol (2-OG)

Signaling_Pathway_2OG cluster_lcell Enteroendocrine L-Cell cluster_effects Systemic Effects OG 2-Oleoylglycerol (2-OG) GPR119 GPR119 Receptor OG->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles promotes exocytosis GLP1_release GLP-1 Release GLP1_vesicles->GLP1_release Pancreas Pancreas GLP1_release->Pancreas ↑ Insulin ↓ Glucagon Stomach Stomach GLP1_release->Stomach ↓ Gastric Emptying Brain Brain GLP1_release->Brain ↑ Satiety

Caption: Signaling cascade initiated by 2-Oleoylglycerol leading to GLP-1 secretion.

Experimental Workflow for In Vitro MOM Metabolism

Experimental_Workflow cluster_digestion In Vitro Digestion cluster_absorption Caco-2 Absorption Model cluster_analysis Analysis start Start: MOM Emulsion digestion Pancreatic Lipase Digestion start->digestion digested_products Digested Products (Myristic Acid, 2-OG) digestion->digested_products apical_addition Add Digested Products to Apical Chamber digested_products->apical_addition caco2_culture Culture & Differentiate Caco-2 cells on Transwells caco2_culture->apical_addition incubation Incubate (2-6 hours) apical_addition->incubation sample_collection Collect Apical, Basolateral Media & Cell Lysate incubation->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis quantification Quantification of Metabolites lcms_analysis->quantification end End: Determine Uptake & Transport quantification->end

Caption: Workflow for studying the in vitro digestion and absorption of MOM.

Conclusion

The metabolic fate of this compound is a multi-step process involving enzymatic digestion, intestinal absorption, chylomicron-mediated transport, and tissue-specific uptake of its constituent fatty acids. The unique structure of MOM ensures the delivery of myristic acid and 2-oleoylglycerol to the systemic circulation. The generation of 2-OG as a signaling molecule that activates GPR119 and stimulates GLP-1 secretion is a particularly important aspect of MOM's metabolism, suggesting its potential to influence glucose homeostasis and metabolic health. Further research, particularly in vivo pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of this structured triglyceride. The experimental protocols and visualizations provided in this guide offer a robust framework for such future investigations.

An In-depth Technical Guide on the Cellular Functions of Specific Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are central players in cellular energy metabolism, primarily serving as the main form of energy storage. Stored within lipid droplets, these neutral lipids are far from being inert molecules; they are key nodes in a complex network of metabolic and signaling pathways. The specific fatty acid composition of a TAG molecule dictates its functional properties, influencing everything from membrane fluidity to the activation of nuclear receptors. An imbalance in TAG metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the cellular functions of specific triacylglycerols, detailing their metabolic regulation, signaling roles, and the experimental methodologies employed to elucidate their functions.

Core Cellular Functions and Metabolism of Triacylglycerols

The primary function of TAGs is to store energy in the form of fatty acids. This storage occurs within dynamic organelles known as lipid droplets (LDs). The mobilization of these fatty acid stores is a tightly regulated process termed lipolysis, which involves the sequential hydrolysis of TAGs by a series of lipases.

The Lipolytic Cascade: A Symphony of Lipases

The breakdown of TAGs is a three-step process catalyzed by distinct lipases, each with specific substrate preferences:

  • Adipose Triglyceride Lipase (B570770) (ATGL): ATGL initiates lipolysis by hydrolyzing the first ester bond of a TAG molecule, yielding a diacylglycerol (DAG) and a free fatty acid (FFA). This is the rate-limiting step in TAG breakdown.

  • Hormone-Sensitive Lipase (HSL): HSL primarily acts on the DAG produced by ATGL, cleaving another fatty acid to produce a monoacylglycerol (MAG). HSL can also hydrolyze TAGs, cholesteryl esters, and retinyl esters, although its affinity for DAG is highest.

  • Monoacylglycerol Lipase (MGL): MGL completes the lipolytic cascade by hydrolyzing MAG to release the final fatty acid and a glycerol (B35011) backbone.

The coordinated action of these three lipases ensures the complete breakdown of stored TAGs, releasing fatty acids that can be used for energy production or as signaling molecules.

Regulation of Lipolysis: The Gatekeepers of the Lipid Droplet

The activity of the lipolytic machinery is exquisitely controlled to meet the cell's energy demands. This regulation occurs at multiple levels, with a key role played by proteins residing on the surface of the lipid droplet, most notably the perilipin family of proteins.

  • Perilipins: These proteins coat the lipid droplet and act as gatekeepers, controlling the access of lipases to the TAG core. In the basal state, perilipin 1 (PLIN1) sequesters the ATGL co-activator, comparative gene identification-58 (CGI-58), and blocks HSL access, thereby inhibiting lipolysis.

  • Hormonal Control: Hormones such as catecholamines (e.g., adrenaline) and insulin (B600854) are potent regulators of lipolysis. Catecholamines bind to β-adrenergic receptors on the cell surface, activating a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL and PLIN1. Phosphorylation of HSL increases its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet. Phosphorylation of PLIN1 causes a conformational change that releases CGI-58, which then binds to and activates ATGL. This coordinated series of events leads to a massive increase in lipolysis. Conversely, insulin opposes the action of catecholamines by activating phosphodiesterase 3B, which degrades cAMP and thereby inhibits PKA activity.

Signaling Roles of Specific Triacylglycerols and their Derivatives

The products of TAG hydrolysis, particularly free fatty acids, are not just energy substrates but also potent signaling molecules that can modulate a wide range of cellular processes. The specific effects of these fatty acids are dependent on their chain length and degree of saturation.

  • Gene Expression: Fatty acids can directly bind to and activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.

  • Membrane Composition and Fluidity: The incorporation of specific fatty acids into phospholipids (B1166683) can alter the biophysical properties of cellular membranes, influencing the function of membrane-bound proteins and signaling complexes.

  • Inflammatory Pathways: Certain fatty acids, particularly polyunsaturated fatty acids (PUFAs), are precursors for the synthesis of eicosanoids (e.g., prostaglandins, leukotrienes), which are potent mediators of inflammation.

The composition of TAG species within a cell is therefore a critical determinant of its signaling landscape. Dysregulation of the cellular lipid profile is increasingly recognized as a key factor in the pathogenesis of metabolic diseases.

Visualization of Key Pathways and Workflows

Diagram 1: The Central Triacylglycerol Hydrolysis Pathway

TAG_Hydrolysis cluster_enzymes Lipases TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) TAG->DAG + H2O FFA1 Free Fatty Acid MAG Monoacylglycerol (MAG) DAG->MAG + H2O FFA2 Free Fatty Acid Glycerol Glycerol MAG->Glycerol + H2O FFA3 Free Fatty Acid ATGL ATGL ATGL->TAG HSL HSL HSL->DAG MGL MGL MGL->MAG

Caption: Sequential hydrolysis of triacylglycerol by ATGL, HSL, and MGL.

Diagram 2: Hormonal Regulation of Lipolysis

Hormonal_Regulation cluster_cell Adipocyte cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_ld Lipid Droplet Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates PLIN1 Perilipin 1 PKA_active->PLIN1 Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active TAGs TAGs HSL_active->TAGs Hydrolyzes DAG PLIN1_P Phosphorylated Perilipin 1 PLIN1->PLIN1_P CGI58 CGI-58 PLIN1->CGI58 Sequesters PLIN1_P->CGI58 Releases ATGL ATGL CGI58->ATGL Activates ATGL->TAGs Hydrolyzes TAG Lipolysis Lipolysis TAGs->Lipolysis Catecholamines Catecholamines Catecholamines->Beta_AR

Caption: Hormonal stimulation of lipolysis via the PKA signaling pathway.

Data Presentation: Quantitative Insights into Triacylglycerol Function

The following tables summarize quantitative data from lipidomics studies, highlighting the changes in specific TAG species in metabolic diseases.

Table 1: Alterations of Specific Triacylglycerol Species in Obesity

Triacylglycerol SpeciesFold Change (Obese vs. Lean)Direction of ChangeReference
TG(52:1)1.5 - 2.0Increase
TG(54:2)1.5 - 2.0Increase
TG(48:1)0.5 - 0.7Decrease
TG(50:2)0.6 - 0.8Decrease

Table 2: Triacylglycerol Species Associated with Insulin Resistance

Triacylglycerol SpeciesAssociation with Insulin Resistancep-valueReference
TG(16:0/18:1/18:2)Positive< 0.001
TG(18:0/18:1/18:2)Positive< 0.001
TG(18:1/18:2/20:4)Negative< 0.01
TG(18:2/18:2/22:6)Negative< 0.01

Experimental Protocols: Methodologies for Studying Triacylglycerol Function

Isolation of Lipid Droplets from Cultured Adipocytes

This protocol describes a method for isolating a highly purified lipid droplet fraction from cultured adipocytes using density gradient ultracentrifugation.

Materials:

  • Cultured adipocytes (e.g., 3T3-L1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (25 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM EGTA, with protease inhibitors)

  • Sucrose (B13894) solutions (60% and 20% w/v in homogenization buffer)

  • Potter-Elvehjem tissue homogenizer

  • Ultracentrifuge and swinging bucket rotor (e.g., SW41Ti or equivalent)

Procedure:

  • Cell Harvest: Wash confluent plates of adipocytes twice with ice-cold PBS. Scrape cells into homogenization buffer and transfer to a Potter-Elvehjem tissue homogenizer.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of the pestle on ice.

  • Post-nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Density Gradient Preparation: Carefully collect the supernatant, which contains the lipid droplets, and adjust the sucrose concentration to 20%.

  • Ultracentrifugation: Layer the sucrose-adjusted supernatant into an ultracentrifuge tube. Overlay with homogenization buffer to create a discontinuous gradient. Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Lipid Droplet Collection: The lipid droplets will float to the top of the gradient as a distinct white layer. Carefully collect this layer using a pipette.

  • (Optional) Washing: To further purify the lipid droplets, they can be washed by resuspension in homogenization buffer and re-centrifugation.

In Vitro Lipase Activity Assay

This protocol describes a colorimetric assay to measure the activity of lipases such as ATGL and HSL. The assay measures the release of free fatty acids from a triacylglycerol substrate.

Materials:

  • Purified lipase (ATGL or HSL) or cell lysate containing the lipase

  • Triolein (B1671897) (or other TAG substrate) emulsified with phosphatidylcholine/phosphatidylinositol

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • NEFA (Non-Esterified Fatty Acid) colorimetric assay kit (commercially available)

  • 96-well microplate reader

Procedure:

  • Substrate Preparation: Prepare the emulsified triolein substrate according to the manufacturer's instructions or established protocols.

  • Reaction Setup: In a 96-well plate, add the assay buffer and the lipase-containing sample.

  • Initiate Reaction: Add the emulsified triolein substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (often included in the NEFA kit).

  • Quantify Free Fatty Acids: Add the reagents from the NEFA colorimetric assay kit to each well and incubate as per the kit's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the amount of free fatty acids released using a standard curve generated with known concentrations of a fatty acid standard (e.g., oleic acid).

LC-MS/MS Profiling of Triacylglycerol Species

This protocol provides a general workflow for the analysis of TAG molecular species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, cell extract)

  • Internal standards (e.g., deuterated TAGs)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase LC column

Procedure:

  • Lipid Extraction:

    • To the biological sample, add a known amount of internal standard.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol).

  • LC Separation:

    • Inject the reconstituted lipid extract onto a C18 reversed-phase column.

    • Separate the lipid species using a gradient elution with a mobile phase system typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate.

  • MS/MS Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Acquire data in positive ion mode.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to fragment the precursor ions and obtain MS/MS spectra.

    • Alternatively, for targeted analysis, use multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for known TAG species.

  • Data Analysis:

    • Identify TAG species based on their retention time, precursor ion mass, and characteristic fragmentation patterns (neutral losses of fatty acids).

    • Quantify the identified TAG species by comparing their peak areas to the peak areas of the internal standards.

Conclusion

The study of specific triacylglycerols is a rapidly evolving field that is providing profound insights into the intricate connections between lipid metabolism, cellular signaling, and disease. The application of advanced analytical techniques, such as lipidomics, is revealing the immense complexity of the cellular lipidome and the critical role that individual TAG species play in maintaining cellular homeostasis. A deeper understanding of the cellular functions of specific triacylglycerols holds great promise for the development of novel therapeutic strategies for a wide range of metabolic disorders. This guide provides a foundational resource for researchers, scientists, and drug development professionals to navigate this exciting and impactful area of research.

The Thermotropic Behavior of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Thermotropic Properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM)

This technical guide provides a comprehensive overview of the thermotropic behavior of this compound (MOM), a triglyceride of significant interest in pharmaceutical sciences and material science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles governing the phase transitions of MOM, the experimental methodologies used for its characterization, and a framework for understanding its polymorphic nature.

Introduction to Thermotropic Behavior and Polymorphism in Triglycerides

Triglycerides (TAGs), the primary components of fats and oils, exhibit complex thermal behavior known as polymorphism. This phenomenon, where a substance can exist in multiple crystalline forms with different molecular packing, significantly influences the physical properties of the material, including its melting point, stability, and dissolution characteristics. For pharmaceutical applications, particularly in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), a thorough understanding and control of polymorphism are critical for ensuring product quality, stability, and performance.

This compound (MOM) is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. The presence of both saturated (myristic) and unsaturated (oleic) fatty acids imparts specific physicochemical properties to the molecule, influencing its packing in the solid state and its subsequent melting behavior.

Like other 1,3-disaturated-2-unsaturated triglycerides, MOM is expected to exhibit distinct polymorphic forms, generally designated as α, β', and β, in order of increasing stability.[1] The transformation from a less stable to a more stable form is a critical aspect of fat crystallization and is governed by both thermodynamic and kinetic factors.[1]

Physicochemical Properties of this compound Polymorphs

While specific quantitative thermotropic data for this compound is not extensively available in the public domain, its behavior can be inferred from the well-documented properties of analogous triglycerides such as 1,3-distearoyl-2-oleoylglycerol (SOS) and 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP). The distinct crystalline arrangements of the α, β', and β polymorphs give rise to measurable differences in their thermal and structural properties.

The α form is the least stable polymorph and is typically obtained through rapid cooling from the molten state.[1] It is characterized by a hexagonal chain packing and has the lowest melting point and enthalpy of fusion.[1] Due to its instability, the α form readily transforms into more stable polymorphs upon heating or over time.[1]

The β' form is of intermediate stability and is often desired in applications where a fine crystal structure is beneficial. It typically possesses an orthorhombic perpendicular chain packing.[1]

The β form is the most stable polymorph, characterized by a more ordered triclinic subcell.[1][2] This form has the highest melting point and enthalpy of fusion. In its most stable β1-3L form, MOM is known to assume a monoclinic subcell.[2] Achieving the β form often requires slow crystallization or tempering at a specific temperature.[1]

The following table summarizes the expected characteristics of the polymorphic forms of MOM based on the behavior of similar triglycerides.

Polymorphic FormCrystal System (Subcell)Relative StabilityExpected Melting PointExpected Enthalpy of Fusion (ΔH)
α (alpha) HexagonalLeast StableLowestLowest
β' (beta-prime) OrthorhombicIntermediateIntermediateIntermediate
β (beta) Triclinic/MonoclinicMost StableHighestHighest

Experimental Protocols for Characterization

The characterization of the thermotropic behavior of MOM and its polymorphs relies on a combination of thermoanalytical and structural analysis techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for studying the phase transitions of lipids. It measures the heat flow associated with thermal transitions as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the MOM sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Thermal Program for Identifying Existing Polymorphs:

    • Cool the sample to a low temperature (e.g., -20 °C) within the DSC instrument.

    • Heat the sample at a controlled rate, typically between 2-10 °C/min, to a temperature above its final melting point.

  • Thermal Program for Studying Polymorphic Transformations:

    • Heat the sample to a temperature well above its melting point (e.g., 80 °C) and hold for a period (e.g., 10 minutes) to erase any crystal memory.

    • For α form generation: Rapidly cool the sample at a high rate (e.g., 20 °C/min) to a low temperature (e.g., -20 °C).

    • For β' and β form generation: Cool the sample at a slow, controlled rate (e.g., 2 °C/min) to a specific crystallization temperature and hold isothermally.

    • Reheat the sample at a controlled rate (e.g., 5 °C/min) to observe the melting and transformation events.

  • Data Analysis: The resulting thermogram will display endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transformations. The peak temperature of the endotherm is taken as the melting point (Tm), and the area under the peak is used to calculate the enthalpy of fusion (ΔH).

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is used to identify the different polymorphic forms by analyzing their unique crystal lattice structures.

Methodology:

  • Sample Preparation: A sufficient amount of the powdered MOM sample is placed onto a sample holder, ensuring a flat and uniform surface. For temperature-controlled experiments, a non-ambient stage is required.

  • Instrument Setup: A diffractometer with a common radiation source, such as Cu-Kα, is used.

  • Data Acquisition: The sample is exposed to the X-ray beam, and the diffraction pattern is recorded by a detector over a range of 2θ angles. Both wide-angle (WAXD) and small-angle (SAXD) X-ray scattering are informative.

  • Data Analysis:

    • WAXD (short spacings): The resulting diffraction pattern provides a fingerprint of the subcell packing. The α form typically shows a single strong peak around 4.2 Å. The β' and β forms exhibit multiple, sharper peaks at different positions, reflecting their more ordered orthorhombic and triclinic/monoclinic subcells, respectively.

    • SAXD (long spacings): This provides information about the lamellar stacking of the molecules.

Visualization of Key Processes

Polymorphic Transformation Pathway

The transformation of MOM from its molten state to its most stable crystalline form generally follows a stepwise progression through metastable intermediates, as described by Ostwald's rule of stages.

G Polymorphic Transformation Pathway of MOM Melt Molten State Alpha α Form (Metastable) Melt->Alpha Rapid Cooling Beta_prime β' Form (Metastable) Melt->Beta_prime Slow Cooling Beta β Form (Stable) Melt->Beta Very Slow Cooling / Tempering Alpha->Beta_prime Heating / Time Beta_prime->Beta Heating / Time G Experimental Workflow for MOM Thermotropic Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Melt Melt MOM at T > Melting Point Cooling Controlled Cooling (Rapid or Slow) Melt->Cooling DSC Differential Scanning Calorimetry (DSC) Cooling->DSC Thermal Analysis PXRD Powder X-ray Diffraction (PXRD) Cooling->PXRD Structural Analysis Thermal_Data Melting Points (Tm) Enthalpies (ΔH) DSC->Thermal_Data Structural_Data Polymorph Identification (α, β', β) PXRD->Structural_Data Final_Analysis Comprehensive Thermotropic Profile

References

An In-depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol (CAS Number: 66908-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimyristoyl-2-oleoylglycerol, a specific triacylglycerol with the CAS number 66908-04-1. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this molecule. Furthermore, it explores its potential applications in drug delivery systems and discusses its metabolic fate and role in biological systems. While direct involvement in specific signaling pathways is not extensively documented, this guide outlines the general metabolic pathways of triacylglycerols and the potential signaling implications of its constituent fatty acids.

Physicochemical Properties

This compound, also known as TG(14:0/18:1/14:0), is a structured triacylglycerol composed of a glycerol (B35011) backbone with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1] Its defined structure imparts specific physical and chemical characteristics that are crucial for its applications.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 66908-04-1[1][2][3][4][5]
Molecular Formula C49H92O6[1][2][4]
Molecular Weight 777.251 g/mol [2]
Density 0.9 ± 0.1 g/cm³[2]
Boiling Point 746.3 ± 30.0 °C at 760 mmHg[2]
Flash Point 283.6 ± 24.6 °C[2]
Physical Form Solid[1]
Solubility Slightly soluble in chloroform (B151607) and methanol.[1]
Storage -20°C[1][4]
Stability ≥ 4 years at -20°C[1]
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]

Synthesis and Purification

The synthesis of structured triacylglycerols like this compound is typically achieved through enzymatic methods to ensure high specificity and avoid the formation of unwanted byproducts. The most common approach is enzymatic acidolysis or interesterification.

Experimental Protocol: One-Step Enzymatic Acidolysis

This protocol describes a general method for the synthesis of this compound via the acidolysis of a triolein-rich oil with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).

Materials:

  • High-oleic sunflower oil (or triolein)

  • Myristic acid

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

  • n-Hexane (for solvent-based reaction, optional)

  • Acetone (B3395972) (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein (B1671897) and myristic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add an appropriate volume of n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates. The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[5]

  • Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

  • Purification:

    • Molecular Distillation: To remove unreacted free fatty acids.

    • Solvent Fractionation: The product is dissolved in acetone and cooled to crystallize the high-melting this compound, separating it from lower-melting byproducts.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Reactants Triolein & Myristic Acid Reaction Acidolysis Reaction (60-75°C, 4-24h) Reactants->Reaction Lipase sn-1,3 Specific Lipase Lipase->Reaction Crude_Product Crude Product Reaction->Crude_Product Filtration Enzyme Filtration Crude_Product->Filtration Molecular_Distillation Molecular Distillation (Remove FFAs) Filtration->Molecular_Distillation Solvent_Fractionation Acetone Fractionation (Crystallization) Molecular_Distillation->Solvent_Fractionation Pure_Product Pure this compound Solvent_Fractionation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

The characterization and quantification of this compound require various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a mixture.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane (B92381) and fill to the mark.

    • Dilute this stock solution with the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • Instrumentation:

    • HPLC System: Quaternary or binary pump with degasser, autosampler, and column oven.

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Chromatographic Conditions (Example):

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a stock solution of a certified standard of this compound in hexane (1 mg/mL).

    • Perform serial dilutions to create calibration standards (0.05 to 1.0 mg/mL).

    • Inject each standard in triplicate and plot the peak area versus concentration to generate a calibration curve.[6]

Gas Chromatography (GC)

GC is typically used to determine the fatty acid composition of the triglyceride after transesterification to fatty acid methyl esters (FAMEs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone. The signals of the glycerol carbons in ¹³C-NMR appear in the region of 60-72 ppm and can distinguish between the sn-1,3 and sn-2 positions.

Mass Spectrometry (MS)

MS, often coupled with HPLC, is a powerful tool for the structural elucidation of triacylglycerols. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. Tandem MS (MS/MS) of the precursor ion allows for the identification of the fatty acid composition through the analysis of neutral losses.

Applications in Drug Development

Structured triglycerides are increasingly being explored as key excipients in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The dimyristoyl scaffold is a component of lipids used in lipid nanoparticle (LNP) formulations for the delivery of therapeutics like mRNA.[7][8]

Role in Lipid Nanoparticle (LNP) Formulations

While direct use of this compound in major LNP formulations is not extensively documented, its structural motifs are relevant. For instance, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), which contains the dimyristoyl glycerol backbone, is a crucial component in some LNP formulations, including the Moderna COVID-19 vaccine.[8] These PEGylated lipids provide a hydrophilic shield that enhances stability, controls particle size, and reduces immunogenicity. The specific fatty acid composition of this compound can influence the physicochemical properties of LNPs, such as their melting point and enzymatic susceptibility, which can be leveraged for controlled drug release.[5]

Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization Characterization Lipids Lipid Mixture (including this compound) Mixing Microfluidic Mixing Lipids->Mixing Drug Therapeutic Agent (e.g., mRNA) Drug->Mixing LNPs Formulated LNPs Mixing->LNPs DLS Dynamic Light Scattering (Size, PDI) LNPs->DLS ELS Electrophoretic Light Scattering (Zeta Potential) LNPs->ELS CryoTEM Cryo-TEM (Morphology) LNPs->CryoTEM Assay Encapsulation Efficiency Assay LNPs->Assay

Caption: General workflow for the formulation and characterization of lipid nanoparticles.

Metabolism and Biological Role

Digestion and Absorption

The metabolism of structured triacylglycerols is influenced by the stereospecific positioning of fatty acids on the glycerol backbone.[5] Pancreatic lipase, which is sn-1,3 specific, hydrolyzes the fatty acids at the outer positions.

In the case of this compound, digestion would primarily yield:

  • 2-oleoyl-glycerol (a monoglyceride)

  • Free myristic acid

The resulting 2-monoacylglycerol and free fatty acids are then absorbed by enterocytes.

Metabolic Fate and Triacylglycerol Synthesis

Within the enterocytes, the absorbed 2-monoacylglycerol and free fatty acids are re-esterified to form new triacylglycerols. These are then incorporated into chylomicrons for transport in the lymph and bloodstream. The body's triacylglycerol metabolism is regulated by various signaling pathways, with hormones like insulin (B600854) playing a key role in promoting triglyceride synthesis and storage in adipose tissue.

General Triacylglycerol Metabolism and Signaling

While a specific signaling pathway directly initiated by this compound is not well-defined in the current literature, its metabolic products, myristic acid and oleic acid, have known roles in cellular processes. Triacylglycerol metabolism is intricately linked to major signaling pathways that regulate energy homeostasis.

G TAG This compound Lipolysis Lipolysis (e.g., by Pancreatic Lipase) TAG->Lipolysis Products 2-Oleoyl-glycerol + Free Myristic Acid Lipolysis->Products Absorption Absorption by Enterocytes Products->Absorption Resynthesis Re-esterification to TAGs Absorption->Resynthesis Chylomicrons Incorporation into Chylomicrons Resynthesis->Chylomicrons Transport Transport in Bloodstream Chylomicrons->Transport

Caption: Simplified metabolic pathway of dietary this compound.

Conclusion

This compound is a well-defined structured triacylglycerol with potential applications in various scientific domains, particularly in drug delivery. Its synthesis and analysis can be achieved through established enzymatic and chromatographic techniques. While its direct role in specific signaling pathways remains an area for further investigation, understanding its metabolic fate provides a foundation for exploring its biological effects. This technical guide serves as a valuable resource for researchers and professionals working with this and similar lipid molecules.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 1,3-Dimyristoyl-2-oleoylglycerol using High-Performance Liquid Chromatography (HPLC). This compound is a triacylglycerol containing myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] Accurate quantification of this and other triglycerides is essential for quality control in the food industry, nutritional science, and in the development of lipid-based pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the separation and quantification of individual triacylglycerols from complex mixtures.[3][4] This application note details a robust HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-volatile compounds like triglycerides that lack a strong UV chromophore.

Principle of the Method

The separation of this compound is achieved on a C18 reversed-phase column. Triglycerides are separated based on their hydrophobicity, which is determined by the combined chain lengths and the total number of double bonds in their fatty acyl residues.[4] A gradient elution using a binary solvent system of acetonitrile (B52724) and a modifying solvent such as isopropanol (B130326) or acetone (B3395972) allows for the effective resolution of a wide range of triglycerides.[5][6] The ELSD provides a more uniform response for different triglycerides compared to UV detection, as it is based on the light scattered by the analyte particles after the mobile phase has been evaporated.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in hexane (B92381) or chloroform (B151607) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • Sample Preparation (from oil or lipid extract):

    • Accurately weigh approximately 100 mg of the oil or lipid extract into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and make up to the mark.

    • Dilute this stock solution with the initial mobile phase to a final concentration within the calibration range (e.g., approximately 1 mg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

HPLC Instrumentation and Conditions
  • HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program 0-5 min: 30% B5-25 min: 30-70% B (linear gradient)25-30 min: 70% B (isocratic)30-35 min: 70-30% B (linear gradient)35-40 min: 30% B (isocratic - re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Injection Volume 10-20 µL
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 60°C
ELSD Gas Flow 1.5 L/min (Nitrogen)
Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the prepared standards.

  • Inject each standard concentration in triplicate.

  • Plot the peak area obtained from the ELSD against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • The concentration of this compound in the prepared samples can then be calculated using the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance for triglyceride analysis.

ParameterExpected Value/Range
Retention Time Dependent on the specific HPLC conditions, but should be consistent.
Linearity (R²) ≥ 0.998[7]
Limit of Detection (LOD) 0.2 - 0.7 µg/mL (based on similar diglycerides)[8]
Limit of Quantification (LOQ) 0.6 - 1.9 µg/mL (based on similar diglycerides)[8]
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The diagram below illustrates the general experimental workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_sample Weigh Oil/Lipid Sample node_dissolve Dissolve in Hexane node_sample->node_dissolve node_std Prepare Standard Stock Solution node_dilute_std Serial Dilution for Calibration Curve node_std->node_dilute_std node_dilute_sample Dilute with Initial Mobile Phase node_dissolve->node_dilute_sample node_inject Inject into HPLC System node_dilute_std->node_inject node_filter Filter through 0.45 µm PTFE Filter node_dilute_sample->node_filter node_filter->node_inject node_separation Separation on C18 Column (Gradient Elution) node_detection Detection by ELSD node_peak Peak Integration & Area Calculation node_detection->node_peak node_quant Quantify Analyte Concentration node_peak->node_quant node_calib Generate Calibration Curve node_calib->node_quant

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

Context in Lipid Metabolism

While this compound is not a direct signaling molecule, its analysis is crucial for understanding lipid metabolism. Triacylglycerols are the primary form of energy storage in eukaryotes. The diagram below shows the general relationship of triacylglycerols within lipid metabolism.

G Dietary_Fats Dietary Fats & De Novo Lipogenesis Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids TAG Triacylglycerols (e.g., this compound) Fatty_Acids->TAG Esterification Energy_Production Energy Production (β-Oxidation) Fatty_Acids->Energy_Production Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->TAG Esterification Energy_Storage Energy Storage (Adipose Tissue) TAG->Energy_Storage Lipolysis Lipolysis Energy_Storage->Lipolysis Lipolysis->Fatty_Acids Lipolysis->Glycerol_3_Phosphate Glycerol

Caption: Simplified overview of triacylglycerol role in lipid metabolism.

References

Application Note: Mass Spectrometric Analysis of the Triglyceride TG(14:0/18:1/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of the triglyceride TG(14:0/18:1/14:0), also known as 1,3-dimyristoyl-2-oleoyl-glycerol, using mass spectrometry. Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are implicated in various metabolic diseases.[1][2][3][4] Accurate identification and quantification of individual TG species like TG(14:0/18:1/14:0) are crucial for understanding their biological roles. This document outlines the methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Introduction

Triglycerides are triesters of glycerol (B35011) and three fatty acids. The complexity of TG species arises from the different combinations of fatty acids that can be esterified to the glycerol backbone, as well as their specific positions (regioisomers).[4] Mass spectrometry has become an indispensable tool for the detailed characterization of TG molecular species due to its high sensitivity and specificity.[5]

This note focuses on the analysis of TG(14:0/18:1/14:0), a symmetric triglyceride containing two myristic acid (14:0) chains and one oleic acid (18:1) chain. The analytical approach described herein utilizes electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) to identify and characterize this specific TG molecule.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade chloroform, methanol, isopropanol, and acetonitrile.

  • Additives: Ammonium (B1175870) acetate (B1210297) or sodium acetate for adduct formation.

  • Internal Standard: A commercially available, stable isotope-labeled triglyceride standard (e.g., TG(15:0/15:0/15:0)).

  • Sample: Purified TG(14:0/18:1/14:0) standard or lipid extract from a biological matrix.

Sample Preparation: Lipid Extraction

A standard Folch or Bligh-Dyer lipid extraction method is recommended for isolating lipids from biological samples.

  • Homogenization: Homogenize the tissue or fluid sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add saline solution to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

  • Mobile Phase: A gradient of two mobile phases is commonly employed:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium acetate.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Gradient:

Time (min)% Mobile Phase B
0.030
5.070
15.095
20.095
20.130
25.030

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Optimized for fragmentation of the precursor ion (typically 25-40 eV).

Data Presentation

The mass spectrometric analysis of TG(14:0/18:1/14:0) will yield a precursor ion and characteristic product ions upon fragmentation. The exact mass of the neutral molecule is 746.6581 g/mol .

Table 1: Precursor Ion Information for TG(14:0/18:1/14:0)

AdductChemical FormulaCalculated m/z
[M+H]⁺C₄₉H₉₁O₆⁺747.6657
[M+NH₄]⁺C₄₉H₉₄NO₆⁺764.6923
[M+Na]⁺C₄₉H₉₀NaO₆⁺769.6477

Table 2: Expected Product Ions from MS/MS Fragmentation of [M+NH₄]⁺ Adduct of TG(14:0/18:1/14:0)

The primary fragmentation pathway for ammoniated triglycerides is the neutral loss of a fatty acid as a carboxylic acid plus ammonia, resulting in a diglyceride-like fragment ion.

Product IonDescription of Neutral LossCalculated m/z
[M+NH₄ - (C₁₄H₂₈O₂ + NH₃)]⁺Neutral loss of Myristic Acid + NH₃521.4564
[M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺Neutral loss of Oleic Acid + NH₃465.3938

Visualization of Key Processes

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample extraction Lipid Extraction (Folch/Bligh-Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms ESI-MS (Positive Mode) lc->ms msms Tandem MS (MS/MS) ms->msms identification Precursor & Product Ion Identification msms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the mass spectrometric analysis of TG(14:0/18:1/14:0).

fragmentation_pathway cluster_structure Precursor Ion Structure precursor TG(14:0/18:1/14:0) + NH₄⁺ [M+NH₄]⁺ m/z = 764.6923 loss_14_0 Loss of Myristic Acid (14:0) + NH₃ loss_18_1 Loss of Oleic Acid (18:1) + NH₃ struct      O      || CH₂-O-C-(CH₂)₁₂-CH₃ (14:0) | |     O |     || CH -O-C-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ (18:1) | |   O |   || CH₂-O-C-(CH₂)₁₂-CH₃ (14:0) product_1 [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ (Diacylglycerol Fragment) m/z = 521.4564 loss_14_0->product_1 yields product_2 [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Diacylglycerol Fragment) m/z = 465.3938 loss_18_1->product_2 yields

Caption: Fragmentation pathway of the [M+NH₄]⁺ adduct of TG(14:0/18:1/14:0).

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of TG(14:0/18:1/14:0). The described methods for sample preparation, LC-MS analysis, and data interpretation enable the reliable identification and characterization of this specific triglyceride species. This protocol can be adapted for the analysis of other triglycerides and serves as a foundational method for lipidomic studies in various research and development settings.

References

Application Notes and Protocols for 1,3-Dimyristoyl-2-oleoylglycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-Dimyristoyl-2-oleoylglycerol (TG(14:0/18:1/14:0)) in the field of lipidomics. This document details its application as an internal standard for quantitative analysis, its relevance in the formulation of lipid nanoparticles for drug delivery, and its role in understanding lipid metabolism. Detailed experimental protocols and data are provided to facilitate its integration into research and development workflows.

Application as an Internal Standard in Quantitative Lipidomics

This compound is a high-purity triacylglycerol that can serve as an effective internal standard in mass spectrometry-based lipidomics. Its defined structure, with two myristic acid chains (14:0) and one oleic acid chain (18:1), allows for accurate quantification of other triacylglycerol species in complex biological samples.

Key Advantages as an Internal Standard:

  • Structural Similarity: Its triacylglycerol structure mimics endogenous lipids, ensuring comparable extraction efficiency and ionization response in mass spectrometry.

  • Distinct Mass: The specific mass of TG(14:0/18:1/14:0) allows it to be distinguished from many naturally occurring triacylglycerols in biological matrices.

  • Commercial Availability: High-purity standards are commercially available, ensuring reproducibility across experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound as an internal standard. Please note that specific values can vary depending on the experimental conditions, matrix, and instrumentation.

ParameterTypical Value/RangeNotes
Typical Spiking Concentration 10 - 100 ng/mLDependent on the expected concentration of target analytes in the sample.
Lipid Extraction Recovery 85 - 110%Recovery rates for triacylglycerols are generally high with standard extraction methods like Folch or MTBE.[1]
Linearity (Dynamic Range) ≥ 4-5 orders of magnitudeModern mass spectrometers offer a wide linear range for quantification.[1]
Precision (CV%) Intra-run: ≤ 10%, Inter-run: ≤ 15%Represents the reproducibility of the analytical method.[1]
Mass Accuracy (HRAM) ≤ 3 ppmWith internal lock-mass calibration in high-resolution mass spectrometry.[1]
Experimental Protocol: Quantification of Triacylglycerols in Human Plasma

This protocol outlines the use of this compound as an internal standard for the quantification of triacylglycerols in human plasma using LC-MS/MS.

Materials:

  • Human plasma (collected with EDTA)

  • This compound internal standard (in chloroform (B151607) or ethanol)

  • Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)

  • 0.9% NaCl solution

  • Ammonium (B1175870) formate

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • In a glass tube, add 50 µL of plasma.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Lipid Extraction (Modified Folch Method):

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 v/v methanol:toluene).

  • LC-MS/MS Analysis:

    • LC System: UHPLC system with a C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate different lipid classes.

    • MS System: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the precursor-to-product ion transitions for the target triacylglycerols and the this compound internal standard. The precursor ion is typically the ammonium adduct [M+NH4]+.

  • Data Analysis:

    • Integrate the peak areas for the target analytes and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of the target triacylglycerols using a calibration curve prepared with known concentrations of authentic standards.

Experimental Workflow Diagram:

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Normalization) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Application in Lipid Nanoparticle (LNP) Formulations

The dimyristoyl glycerol (B35011) scaffold is a critical component in the formulation of lipid nanoparticles (LNPs), which are widely used for the delivery of therapeutics, including mRNA vaccines.[2][3] Specifically, a PEGylated form, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), plays a crucial role in the stability and efficacy of LNPs.[3]

Role of the Dimyristoyl Moiety:

  • LNP Stability: The two myristoyl (C14:0) chains contribute to the structural integrity and stability of the LNP.[2]

  • Controlled Release: The properties of the dimyristoyl anchor can influence the rate at which the PEG-lipid sheds from the LNP surface in vivo, which is important for the subsequent cellular uptake and release of the encapsulated drug.

Protocol: Formulation of Lipid Nanoparticles

This protocol describes a general method for formulating LNPs using a microfluidic mixing approach, incorporating a dimyristoyl-containing PEGylated lipid.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695) (absolute)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Therapeutic cargo (e.g., mRNA)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Cargo Solution (Aqueous Phase):

    • Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid solution and the cargo solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids and cargo into LNPs.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using tangential flow filtration or dialysis.

  • Sterilization and Characterization:

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP Formulation and Delivery Logic Diagram:

LNP_Formulation cluster_components LNP Components cluster_process Formulation Process cluster_outcome Outcome Ionizable_Lipid Ionizable Lipid Microfluidic_Mixing Microfluidic Mixing Ionizable_Lipid->Microfluidic_Mixing Helper_Lipid Helper Lipid Helper_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing DMG_PEG DMG-PEG 2000 (Dimyristoyl Scaffold) DMG_PEG->Microfluidic_Mixing Cargo Therapeutic Cargo (e.g., mRNA) Cargo->Microfluidic_Mixing Self_Assembly Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Purification Self_Assembly->Purification LNP Lipid Nanoparticle Purification->LNP Cellular_Uptake Cellular Uptake LNP->Cellular_Uptake Drug_Release Drug Release Cellular_Uptake->Drug_Release

Caption: Logical flow from LNP components to therapeutic action.

Role in Lipid Metabolism Studies

Triacylglycerols are central to energy metabolism, serving as the primary form of energy storage in animals. The metabolism of specific triacylglycerol species like this compound can be studied to understand the processes of lipid storage and mobilization.

Triacylglycerol Metabolism Overview:

  • Synthesis (Lipogenesis): Triacylglycerols are synthesized from fatty acyl-CoAs and glycerol-3-phosphate, primarily in the liver and adipose tissue.

  • Breakdown (Lipolysis): Stored triacylglycerols are hydrolyzed by lipases to release fatty acids and glycerol, which can then be used for energy production.

Significance in Research:

  • Metabolic Studies: By using isotopically labeled versions of this compound, researchers can trace its metabolic fate, including its incorporation into different tissues and its breakdown products.

  • Disease Research: Dysregulation of triacylglycerol metabolism is associated with various diseases, including obesity, type 2 diabetes, and cardiovascular disease. Studying the metabolism of specific triacylglycerols can provide insights into these conditions.

Triacylglycerol Metabolism Pathway

The following diagram illustrates the central pathways of triacylglycerol synthesis and breakdown.

TG_Metabolism cluster_synthesis Triacylglycerol Synthesis (Lipogenesis) cluster_breakdown Triacylglycerol Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA + Fatty Acyl-CoA PA Phosphatidic Acid LPA->PA + Fatty Acyl-CoA DAG Diacylglycerol PA->DAG - Phosphate TG Triacylglycerol (e.g., this compound) DAG->TG + Fatty Acyl-CoA Fatty_Acids Fatty Acids DAG->Fatty_Acids + H2O (HSL/MGL) TG->DAG + H2O (ATGL/HSL) Glycerol Glycerol TG->Glycerol + H2O (Lipases)

Caption: Simplified pathway of triacylglycerol synthesis and breakdown.

References

Application Notes and Protocols for Lipase-Catalyzed Synthesis of Structured Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of structured lipids (SLs) using lipase-catalyzed reactions. SLs are triacylglycerols that have been modified to alter their fatty acid composition and positional distribution, offering improved nutritional and therapeutic properties.[1][2][3] Enzymatic synthesis, with its high specificity and mild reaction conditions, is a preferred method for producing SLs, minimizing byproducts and enhancing product quality.[1][2][4][5]

Introduction to Structured Lipids

Structured lipids are engineered fats with specific fatty acids at particular positions on the glycerol (B35011) backbone.[1][2][3] A common type is the medium-long-medium (MLM) structured lipid, which contains medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position.[4][6] This structure provides unique metabolic benefits, as MCFAs are readily absorbed and utilized for energy, while LCFAs, particularly essential fatty acids, are preserved for their physiological functions.[4][6][7]

Key Enzymatic Reactions for Structured Lipid Synthesis

The primary lipase-catalyzed reactions for synthesizing structured lipids are interesterification, acidolysis, and esterification.[1][4]

  • Interesterification: An acyl group is exchanged between an ester and another ester (transesterification) or an acid (acidolysis) or alcohol (alcoholysis). Transesterification is a common method for redistributing fatty acids between different triacylglycerols.[1][5]

  • Acidolysis: A reaction between a triacylglycerol and a free fatty acid, leading to the incorporation of the new fatty acid into the glycerol backbone.[1][4] This is a widely used method for producing MLM-type structured lipids.[1][4]

  • Esterification: The reaction between a free fatty acid and a hydroxyl group of glycerol or a mono- or diacylglycerol.[1][4]

Experimental Workflow for Structured Lipid Synthesis

The general workflow for lipase-catalyzed synthesis of structured lipids involves several key stages, from substrate preparation to product analysis.

Lipase-Catalyzed Structured Lipid Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Substrate Substrate Selection (e.g., Vegetable Oil, Fatty Acids) ReactionSetup Reaction Setup (Solvent-free or with solvent) Substrate->ReactionSetup Enzyme Enzyme Selection (e.g., Immobilized Lipase) Enzyme->ReactionSetup Incubation Incubation (Controlled Temperature & Agitation) ReactionSetup->Incubation EnzymeRemoval Enzyme Removal (Filtration/Centrifugation) Incubation->EnzymeRemoval Purification Product Purification (e.g., Molecular Distillation) EnzymeRemoval->Purification Analysis Product Characterization (e.g., GC, HPLC) Purification->Analysis Acidolysis_Reaction cluster_reactants Reactants cluster_products Products TAG Triacylglycerol (L-L-L) catalyst + sn-1,3 Lipase TAG->catalyst FFA Free Fatty Acid (M) FFA->catalyst SL Structured Lipid (M-L-M) ReleasedFFA Released Fatty Acid (L) catalyst->SL Incorporation catalyst->ReleasedFFA Release Interesterification_Reaction cluster_reactants Reactants cluster_products Products TAG1 Triacylglycerol 1 (L1-L1-L1) catalyst + Lipase TAG1->catalyst TAG2 Triacylglycerol 2 (M-M-M) TAG2->catalyst SL1 Structured Lipid 1 (M-L1-M) SL2 Structured Lipid 2 (L1-M-L1) catalyst->SL1 Acyl Exchange catalyst->SL2

References

Application Notes and Protocols: 1,3-Dimyristoyl-2-oleoylglycerol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of 1,3-Dimyristoyl-2-oleoylglycerol (TG(14:0/18:1/14:0)) in cell culture is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar triacylglycerols, known as structured lipids, such as 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (OPO) and 1,3-dilinoleoyl-2-oleoyl glycerol (B35011). These protocols should serve as a starting point and require optimization for specific cell types and experimental goals.

Introduction

This compound is a structured triacylglycerol (TAG) containing two saturated myristic acid molecules at the sn-1 and sn-3 positions and one monounsaturated oleic acid molecule at the sn-2 position. Structured lipids are of significant interest in nutritional and biomedical research due to their specific metabolic fates and potential biological activities. The arrangement of fatty acids on the glycerol backbone influences their digestion, absorption, and subsequent metabolic pathways within the cell.

In cell culture, this compound can be used as a tool to investigate various aspects of lipid metabolism and cellular physiology, including:

  • Lipid Uptake and Transport: Studying the mechanisms of TAG uptake and intracellular trafficking.

  • Lipid Droplet Dynamics: Investigating the formation, storage, and mobilization of lipid droplets.

  • Energy Metabolism: Assessing its role as an energy source through beta-oxidation.

  • Cell Viability and Cytotoxicity: Evaluating the effects of specific fatty acid compositions on cell health.

  • Signaling Pathways: Exploring potential modulation of lipid-sensitive signaling cascades.

Data Presentation

The quantitative data below is illustrative and adapted from studies on similar structured triacylglycerols to provide a template for expected results.

Table 1: Example Data - Cytotoxicity of a Structured Triacylglycerol on Normal vs. Transformed Cells.

This table is based on data for 1,3-Dilinoleoyl-2-oleoyl glycerol and illustrates how a structured lipid might exhibit selective cytotoxicity.[1]

Cell LineTreatmentConcentration (µg/mL)Incubation Time (h)Colony Forming Ability (%)
Parental 3Y1 FibroblastsVehicle (Ethanol)N/A18~100
Parental 3Y1 FibroblastsStructured TAG6018~80
E1A-Transformed 3Y1Vehicle (Ethanol)N/A18~100
E1A-Transformed 3Y1Structured TAG6018<10

Table 2: Example Data - Effect of Inhibitors on Structured Triacylglycerol-Induced Cytotoxicity.

This table, adapted from studies on 1,3-Dilinoleoyl-2-oleoyl glycerol, shows how antioxidants might mitigate cytotoxic effects, suggesting a mechanism involving lipid peroxidation.[1]

Treatment (with 60 µg/mL Structured TAG)InhibitorConcentrationEffect on Cytotoxicity
E1A-3Y1 CellsVitamin E50 µg/mLMarkedly reduced
E1A-3Y1 CellsButylated Hydroxytoluene (BHT)100 µMMarkedly reduced
E1A-3Y1 CellsAscorbic Acid50 µg/mLMarkedly reduced

Experimental Protocols

These protocols are generalized and should be adapted for the specific experimental setup.

Objective: To prepare a stable dispersion of the triacylglycerol in cell culture medium for treating cells.

Materials:

  • This compound

  • Sterile ethanol (B145695) or DMSO

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium, appropriate for the cell line

  • Bath sonicator or vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile ethanol to a high concentration (e.g., 10-50 mg/mL).

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Warm the complete cell culture medium to 37°C.

    • To prepare the final working concentration, dilute the stock solution into the pre-warmed medium. It is critical to add the stock solution dropwise while vortexing or sonicating the medium to ensure proper dispersion and prevent precipitation of the lipid.[1]

    • The final concentration of the solvent (ethanol or DMSO) in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

  • Vehicle Control Preparation:

    • Prepare a vehicle control medium containing the same final concentration of ethanol or DMSO as the highest concentration of the lipid-treated medium.

  • Application to Cells:

    • Aspirate the old medium from the cultured cells.

    • Wash the cells once with sterile PBS (optional, depending on cell type).

    • Add the freshly prepared medium containing this compound or the vehicle control to the cells.

    • Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1]

Objective: To determine the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and vehicle control as described in Protocol 1. Include an untreated control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Objective: To measure malondialdehyde (MDA), an end product of lipid peroxidation, as an indicator of oxidative stress.

Materials:

  • Treated and control cells from a 6-well plate or larger vessel

  • Cell lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard for generating a standard curve

  • Spectrophotometer

Procedure:

  • Culture and treat cells with this compound as described in Protocol 1.

  • After incubation, harvest the cells and lyse them by sonication or freeze-thaw cycles in lysis buffer.[1]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • To 200 µL of cell lysate, add 200 µL of TCA solution to precipitate proteins. Incubate on ice for 15 minutes.[1]

  • Centrifuge at 1,500 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.[1]

  • Add 400 µL of TBA solution to the supernatant.[1]

  • Incubate at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[1]

  • Cool the samples on ice for 10 minutes to stop the reaction.[1]

  • Measure the absorbance of the pink-colored adduct at 532 nm.[1]

  • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Visualizations

experimental_workflow cluster_assays Downstream Assays prep Stock Solution Prep (TAG in Ethanol) treat Cell Treatment (Working Solution in Medium) prep->treat culture Cell Seeding & Overnight Culture culture->treat incubate Incubation (24-72 hours) treat->incubate viability Viability Assay (e.g., MTT) incubate->viability lipid Lipid Uptake/ Metabolism Analysis incubate->lipid stress Oxidative Stress (e.g., TBARS) incubate->stress analysis Data Analysis & Interpretation viability->analysis lipid->analysis stress->analysis

Caption: General workflow for studying the effects of triacylglycerols.

hypothetical_pathway cluster_cell Cell cluster_metabolism Intracellular Metabolism cluster_fates Potential Fates ext_tag Extracellular This compound uptake Cellular Uptake (e.g., CD36) ext_tag->uptake int_tag Intracellular TAG uptake->int_tag lipolysis Lipolysis (ATGL, HSL) int_tag->lipolysis ld Storage (Lipid Droplets) int_tag->ld Storage/ Mobilization fa Fatty Acids (Myristic, Oleic) lipolysis->fa glycerol Glycerol lipolysis->glycerol beta_ox Beta-Oxidation (Mitochondria) fa->beta_ox atp Energy (ATP) beta_ox->atp ros ROS Production beta_ox->ros stress Cellular Stress Response ros->stress

Caption: Cellular uptake and metabolism of a triacylglycerol.

References

Application Note: Preparation and Characterization of 1,3-Dimyristoyl-2-oleoylglycerol Loaded Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, and are a cornerstone of advanced drug delivery systems. Their unique structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them versatile carriers for a wide range of therapeutic agents. 1,3-Dimyristoyl-2-oleoylglycerol (MOM) is a triglyceride that can be encapsulated within the lipid bilayer of liposomes, leveraging the liposome's properties for enhanced delivery, stability, and controlled release.

This application note provides a detailed protocol for the preparation of MOM-loaded liposomes using the thin-film hydration method followed by extrusion. This common technique produces unilamellar vesicles with a homogenous size distribution.[1][2] Additionally, standard protocols for the characterization of the resulting liposomes are described, ensuring the quality and reproducibility of the formulation.

Principle of the Method

The preparation of liposomes by the thin-film hydration technique, also known as the Bangham method, is a widely used and robust procedure.[3][4] The process begins with the dissolution of lipids, including the primary phospholipid components and the lipophilic substance to be encapsulated (in this case, this compound), in a suitable organic solvent.[5][6] The solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[1][2]

Subsequent hydration of this film with an aqueous buffer, while agitating at a temperature above the lipid's phase transition temperature (Tc), causes the lipid sheets to swell and detach, spontaneously forming multilamellar vesicles (MLVs).[7] To achieve a uniform size distribution and produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to an extrusion process.[6][8] This involves forcing the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size, typically around 100 nm.[6][9]

Experimental Protocols

Protocol 1: Preparation of MOM-Loaded Liposomes via Thin-Film Hydration and Extrusion

This protocol details the steps for creating unilamellar liposomes encapsulating the lipophilic triglyceride, this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid

  • Cholesterol

  • This compound (MOM)

  • Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes (1 mL)

  • Glass vials

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of the chosen phospholipid (e.g., DPPC), cholesterol, and this compound. A common molar ratio for the structural lipids is DPPC:Cholesterol at 2:1 or 3:1. The amount of MOM can be varied depending on the desired loading.

    • Dissolve the lipids and MOM in 2-4 mL of chloroform or a chloroform:methanol mixture in a round-bottom flask.[10] Swirl gently until the solution is clear and all components are fully dissolved.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature of 35-45°C.[10]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.

    • Once the film is formed, continue to dry it under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6][10]

  • Lipid Film Hydration:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature of the primary phospholipid (for DPPC, the Tc is 41°C, so a temperature of ~50-60°C is appropriate).

    • Add the warm PBS to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer for 30-60 minutes. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).[7]

  • Liposome Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[8] Place the extruder in a heating block set to the same temperature as the hydration buffer.[8]

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane to the second syringe. This constitutes one pass.

    • Repeat the extrusion process for a total of 11 to 21 passes to ensure a uniform size distribution.[8][11]

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs).

  • Storage:

    • Store the final liposome suspension in a sealed vial at 4°C. For long-term storage, the stability should be assessed. Liposomes are typically stable for a few days to weeks at this temperature.[12]

Protocol 2: Characterization of Liposomes

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for assessing the quality and stability of the liposome formulation. They are typically measured using Dynamic Light Scattering (DLS).[13][14]

Procedure:

  • Dilute a small aliquot of the liposome suspension with filtered PBS to a suitable concentration for DLS analysis to avoid multiple scattering effects.[14]

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).

B. Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the initial amount of the encapsulated substance (MOM) that is successfully entrapped within the liposomes.[15]

Procedure:

  • Separation of Free MOM: Separate the unencapsulated MOM from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis. For this protocol, ultracentrifugation is described.

    • Place a known volume of the liposome suspension in a centrifugal filter device (e.g., Amicon® Ultra with a suitable molecular weight cutoff).

    • Centrifuge at a high speed (e.g., 4000 x g) for a specified time (e.g., 30-60 minutes) to pellet the liposomes while the aqueous phase containing any unencapsulated (though unlikely for a triglyceride) or surface-associated MOM passes through.

  • Quantification of MOM: The amount of MOM needs to be quantified in both the total formulation and in the free (unencapsulated) fraction. As MOM is a triglyceride without a strong chromophore, a suitable analytical method like HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detector) or a colorimetric assay for triglycerides would be required.

  • Calculation: Calculate the EE% using the following formula:

    EE% = [(Total Amount of MOM - Amount of Free MOM) / Total Amount of MOM] x 100

Data Presentation

The following table summarizes typical characterization data for liposomes prepared by the thin-film hydration and extrusion method.

ParameterTypical ValueDescription
Lipid Composition DPPC:Cholesterol:MOM (molar ratio)Defines the components of the liposome formulation.
Vesicle Size (Z-Average) 90 - 120 nmThe intensity-weighted mean hydrodynamic diameter of the liposomes.[16][17]
Polydispersity Index (PDI) < 0.2A measure of the homogeneity of the particle size distribution. Values below 0.2 indicate a narrow, monodisperse population.[18]
Zeta Potential -5 mV to -20 mV (for neutral lipids in PBS)Indicates the surface charge of the liposomes and is a predictor of colloidal stability.
Encapsulation Efficiency (EE%) > 80% (for lipophilic molecules)The percentage of the initial MOM successfully encapsulated within the liposomes. High EE is expected for lipophilic compounds.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the characterization process.

G cluster_prep Liposome Preparation start 1. Lipid Dissolution (Phospholipid + Cholesterol + MOM in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Lipid Film Hydration (Add warm PBS buffer) film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion 4. Extrusion (Through 100 nm membrane) mlv->extrusion luv Final Product: Unilamellar Vesicles (LUVs) extrusion->luv

Caption: Experimental workflow for the preparation of MOM-loaded liposomes.

G cluster_char Liposome Characterization liposomes Liposome Sample dls Dynamic Light Scattering (DLS) liposomes->dls separation Separation of Free Drug (e.g., Ultracentrifugation) liposomes->separation size Size (Z-Average) dls->size pdi PDI dls->pdi zeta Zeta Potential dls->zeta ee Encapsulation Efficiency (EE%) separation->ee

Caption: Logical workflow for the physicochemical characterization of liposomes.

References

Application Notes and Protocols for the Use of 1,3-Dimyristoyl-2-oleoylglycerol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol, also known as TG(14:0/18:1/14:0), is a specific triacylglycerol (TAG) containing two saturated myristic acid chains at the sn-1 and sn-3 positions and one unsaturated oleic acid chain at the sn-2 position of the glycerol (B35011) backbone. In cellular biology, triglycerides are primarily known for their role in energy storage within lipid droplets. The formation of these droplets is a dynamic process involving the accumulation of neutral lipids, like triglycerides, within the endoplasmic reticulum (ER) membrane, leading to the budding of a nascent lipid droplet.[1][2][3] The study of triglycerides in model membranes allows for a controlled investigation of their influence on the biophysical properties of lipid bilayers, which is crucial for understanding the initial stages of lipid droplet formation and the interaction of lipid bilayers with triglyceride-binding proteins.[1]

These application notes provide an overview of the use of TG(14:0/18:1/14:0) in model membrane systems and detailed protocols for its incorporation and characterization.

Applications in Model Membrane Research

The incorporation of TG(14:0/18:1/14:0) into model lipid membranes is primarily aimed at elucidating its effects on the structural and dynamic properties of the lipid bilayer. Key applications include:

  • Modeling the Endoplasmic Reticulum Membrane: The ER is the primary site of triglyceride synthesis and the birthplace of lipid droplets.[2][4] Introducing TG(14:0/18:1/14:0) into model membranes mimicking the ER lipid composition can help in understanding how triglyceride accumulation affects membrane stress, curvature, and the propensity to nucleate lipid droplets.[5]

  • Investigating Lipid-Protein Interactions: Certain proteins are known to be involved in the formation of lipid droplets by mediating the partitioning of triglycerides.[1] Model membranes containing TG(14:0/18:1/14:0) can be used to study the direct interaction of these proteins with triglycerides within a bilayer context.

  • Drug Delivery Systems: The inclusion of triglycerides in liposomal drug delivery systems can influence the loading capacity, stability, and release kinetics of hydrophobic drugs. Understanding the biophysical effects of specific triglycerides like TG(14:0/18:1/14:0) is essential for the rational design of such systems.

Biophysical Effects on Model Membranes

The presence of TG(14:0/18:1/14:0) within a phospholipid bilayer can modulate several key biophysical parameters. While specific experimental data for this particular triglyceride is limited, insights can be drawn from studies on similar lipid molecules and computational simulations.

Membrane Fluidity: The impact of TG(14:0/18:1/14:0) on membrane fluidity is expected to be complex. The two saturated myristoyl chains could potentially increase order within the hydrophobic core, while the unsaturated oleoyl (B10858665) chain might introduce packing defects and increase fluidity. The overall effect will likely depend on the concentration of the triglyceride and the composition of the host lipid bilayer. Techniques like fluorescence anisotropy can be employed to quantify these changes.

Phase Behavior: The introduction of TG(14:0/18:1/14:0) can alter the phase transition behavior of the host lipid bilayer. Differential Scanning Calorimetry (DSC) is a powerful technique to study these effects. It is hypothesized that at low concentrations, the triglyceride may be accommodated within the bilayer, while at higher concentrations, it may phase-separate to form triglyceride-rich domains or even nascent lipid lenses, a precursor to lipid droplets.[3][5]

Membrane Thickness and Permeability: The bulky nature of the triglyceride molecule may lead to an increase in the overall thickness of the lipid bilayer. Furthermore, the potential for packing defects introduced by the oleoyl chain could lead to an increase in membrane permeability to small molecules.

Experimental Protocols

Here we provide detailed protocols for the incorporation of TG(14:0/18:1/14:0) into model membranes and its subsequent biophysical characterization.

Protocol 1: Preparation of Liposomes Containing TG(14:0/18:1/14:0) by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing a defined mole fraction of TG(14:0/18:1/14:0).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid

  • This compound (TG(14:0/18:1/14:0))

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the desired amounts of phospholipid and TG(14:0/18:1/14:0) in chloroform. The mole percentage of the triglyceride can be varied (e.g., 1, 2, 5, 10 mol%).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration to Form MLVs:

    • Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tm) of the phospholipid mixture.

  • Formation of LUVs by Extrusion (Optional):

    • For a more homogeneous population of vesicles, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the MLV suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tm.

Protocol 2: Characterization of Membrane Fluidity by Fluorescence Anisotropy

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity.

Materials:

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without TG(14:0/18:1/14:0) at various temperatures. A decrease in anisotropy indicates an increase in membrane fluidity.

Protocol 3: Analysis of Phase Behavior by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the effect of TG(14:0/18:1/14:0) on the phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer.

Materials:

  • MLV suspension containing TG(14:0/18:1/14:0) (from Protocol 1)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Degas the liposome suspension.

    • Accurately load a known amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of buffer into a reference pan.

  • DSC Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid mixture.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • Determine the Tm (the temperature at the peak maximum) and the enthalpy of the transition (ΔH, the area under the peak).

    • Compare the thermograms of liposomes with varying concentrations of TG(14:0/18:1/14:0) to the pure phospholipid control.

Quantitative Data Summary

TG(14:0/18:1/14:0) (mol%) Technique Parameter Hypothetical Value Interpretation
0 (DPPC control)DSCTm (°C)41.5Main phase transition temperature of pure DPPC.
5DSCTm (°C)40.8Broadened and slightly decreased Tm, suggesting disruption of lipid packing.
10DSCTm (°C)39.5Further broadening and decrease in Tm.
0 (DPPC control)Fluorescence AnisotropyAnisotropy (r) at 45°C0.150Baseline fluidity in the liquid-crystalline phase.
5Fluorescence AnisotropyAnisotropy (r) at 45°C0.142Increased membrane fluidity.
10Fluorescence AnisotropyAnisotropy (r) at 45°C0.135Further increase in membrane fluidity.

Visualizations

Experimental_Workflow Experimental Workflow for Characterizing TG(14:0/18:1/14:0) in Model Membranes cluster_prep Liposome Preparation cluster_analysis Biophysical Characterization cluster_data Data Output start Dissolve Lipids in Chloroform (Phospholipid + TG(14:0/18:1/14:0)) film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrusion (Forms LUVs) hydrate->extrude dsc Differential Scanning Calorimetry (DSC) extrude->dsc Analyze Phase Behavior fa Fluorescence Anisotropy extrude->fa Measure Membrane Fluidity nmr NMR Spectroscopy (Advanced Structural Analysis) extrude->nmr Determine Lipid Organization tm_deltaH T_m and ΔH dsc->tm_deltaH anisotropy Anisotropy (r) fa->anisotropy structure Lipid Structure & Dynamics nmr->structure

Caption: Workflow for preparing and analyzing model membranes containing TG(14:0/18:1/14:0).

Signaling_Pathway_Hypothesis Hypothetical Signaling Interaction at a Model Membrane membrane Model Membrane (Phospholipid + TG(14:0/18:1/14:0)) binding Binding Event membrane->binding protein Triglyceride-Binding Protein (e.g., FIT protein) protein->binding Recognizes TG-rich domain conformational_change Protein Conformational Change binding->conformational_change downstream Downstream Signaling Cascade (in a more complex system) conformational_change->downstream

Caption: Hypothetical interaction of a protein with a TG-containing model membrane.

References

Application Note: Quantification of Triacylglycerols using Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes and their quantification is crucial in various fields, including metabolic disease research, drug development, and food science. This document provides a detailed protocol for the robust quantification of TAG molecular species using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS). APCI is a highly efficient ionization technique for non-polar molecules like TAGs, often providing valuable structural information through characteristic fragmentation.[1][2] The protocols herein cover lipid extraction, internal standard selection, HPLC-APCI-MS analysis, and data processing workflows for accurate and reproducible TAG quantification.

Principles of APCI-MS for Triacylglycerol Analysis

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for analyzing non-polar to moderately polar molecules, such as TAGs, which are often separated using non-aqueous reversed-phase HPLC systems.[1] The process involves nebulizing the HPLC eluent into a heated vaporizing tube where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules (TAGs), primarily forming protonated molecules [M+H]+.[3]

A key feature of APCI-MS for TAG analysis is the in-source fragmentation that produces diacylglycerol-like fragment ions [DAG]+ by losing a fatty acid (FA) chain.[1][3] The loss of a fatty acid from the sn-2 position is energetically less favorable than from the sn-1 or sn-3 positions.[1] This preferential fragmentation allows for the identification of the fatty acid at the sn-2 position and can help distinguish between regioisomers.[1][4][5] However, the degree of fragmentation can be influenced by the degree of unsaturation in the TAG molecule, with saturated TAGs often yielding little to no [M+H]+ ion.[3]

Experimental Protocols

A generalized workflow for the quantification of TAGs is presented below. It involves sample preparation and lipid extraction, followed by instrumental analysis and data processing.

G cluster_workflow Experimental & Data Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (IS) Sample->Spike 1 Extraction Lipid Extraction (e.g., MTBE Method) Drydown Solvent Evaporation Extraction->Drydown 3 Spike->Extraction 2 Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute 4 LCMS HPLC-APCI-MS Analysis Reconstitute->LCMS 5 DataAcq Data Acquisition (Peak Area Integration) LCMS->DataAcq 6 Quant Quantification (Analyte/IS Ratio) DataAcq->Quant 7 Report Final Report Quant->Report 8

Caption: High-level workflow for TAG quantification.

Lipid Extraction

The choice of extraction method is critical for the efficient and reproducible recovery of lipids.[6] While the Folch and Bligh & Dyer methods are classics, the Methyl-tert-butyl ether (MTBE) method is a popular, safer, and high-throughput alternative.[6][7][8]

Protocol: MTBE Extraction [6]

  • Sample Preparation: Place the sample (e.g., 20 µL of plasma or a cell pellet) into a 2 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS) solution (see Section 2.2) to the sample.

  • Methanol (B129727) Addition: Add 1.5 mL of cold methanol and vortex for 30 seconds.

  • MTBE Addition: Add 5 mL of MTBE. Cap the tube securely.

  • Extraction: Place the tube on a shaker or rocker for 1 hour at room temperature for thorough extraction.

  • Phase Separation: Add 1.25 mL of deionized water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes. Two phases will form: a lower aqueous phase and an upper organic phase containing the lipids.

  • Collection: Carefully transfer the upper organic phase to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent, such as 2-propanol/acetonitrile (1:1, v/v), for HPLC-MS analysis.

Table 1: Qualitative Comparison of Common Lipid Extraction Methods

FeatureFolch MethodBligh and Dyer MethodMTBE Method
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether, Methanol
Toxicity High (Chloroform is toxic)High (Chloroform is toxic)Lower (MTBE is less toxic)
Throughput ModerateModerateHigh, suitable for automation
Lipid Recovery Generally high for most lipidsGood, especially for biological fluidsComparable to Folch/Bligh & Dyer
Notes Requires careful phase management to avoid loss of polar lipids.[7]A modification of the Folch method that accounts for water in the sample.[7]The upper organic phase is collected, reducing the risk of pellet disruption.[6]
Internal Standard (IS) Selection

For accurate quantification, an appropriate internal standard is essential to correct for variations in extraction efficiency and instrument response.[9] The ideal IS is a lipid species that is structurally similar to the analytes of interest but not naturally present in the sample.[10]

  • Recommended Internal Standards: Triacylglycerols with odd-numbered fatty acid chains, such as Triheptadecanoin (TG 17:0/17:0/17:0), are commonly used as they are absent in most biological systems.[10][11]

  • Preparation: Prepare a stock solution of the IS in a suitable organic solvent (e.g., chloroform/methanol) at a known concentration (e.g., 1 mg/mL). A working solution is then made by diluting the stock solution to a concentration that yields a robust signal in the mid-range of the expected analyte concentrations.

HPLC-APCI-MS Analysis

Reversed-phase HPLC is typically used for the separation of TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.[1]

Table 2: Typical HPLC-APCI-MS Parameters for TAG Analysis

ParameterTypical Setting
HPLC Column C18 reversed-phase, e.g., 150 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Acetate
Mobile Phase B 2-Propanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
Gradient Start at 30% B, increase to 100% B over 20-30 min, hold for 10 min
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30-50 °C
Injection Vol. 2 - 10 µL
Ionization Mode APCI, Positive Ion
Vaporizer Temp. 350 - 450 °C
Corona Current 3 - 5 µA
Capillary Temp. 250 - 300 °C
Scan Range m/z 300 - 1200
Data Acquisition Full Scan for profiling; Selected Ion Monitoring (SIM) for targeted quantification

Quantification and Data Analysis

Quantification is typically performed using a calibration curve constructed from authentic standards or by applying response factors.[12][13][14]

Calibration Curve Method
  • Prepare Standards: Create a series of calibration standards by spiking a known amount of the internal standard and varying concentrations of an authentic TAG standard (e.g., Triolein) into a surrogate matrix (e.g., stripped serum or solvent).

  • Analyze: Analyze the standards using the established HPLC-APCI-MS method.

  • Construct Curve: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

  • Plot: Plot the peak area ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify Samples: Analyze the biological samples, calculate their peak area ratios, and determine the concentration using the regression equation from the calibration curve.

Table 3: Example Calibration Data for Triolein (TG 18:1/18:1/18:1) Internal Standard: TG 17:0/17:0/17:0 at a constant concentration.

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.015,500150,0000.103
5.078,000152,0000.513
10.0151,000149,5001.010
50.0765,000151,0005.066
100.01,520,000150,50010.099
250.03,780,000149,00025.369
Data Analysis Workflow

The process of converting raw mass spectrometry data into meaningful quantitative results follows a structured path.

G cluster_data Data Analysis Logic RawData Raw MS Data Files (.raw, .mzML) PeakPicking Peak Detection & Integration RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment ID Compound Identification (m/z and RT) Alignment->ID Normalization Normalization to Internal Standard ID->Normalization Quant Concentration Calculation (using Calibration Curve) Normalization->Quant Stats Statistical Analysis (e.g., t-test, ANOVA) Quant->Stats

Caption: A typical data analysis workflow for lipidomics.

Data Presentation

Final quantitative data should be presented clearly, allowing for easy comparison between different samples or conditions.

Table 4: Example Quantitative Results for TAGs in Human Plasma (ng/mL)

TAG SpeciesControl Group (Mean ± SD)Treated Group (Mean ± SD)p-value
TG 16:0/18:1/18:285.4 ± 12.1152.3 ± 25.6<0.01
TG 16:0/18:2/18:262.7 ± 9.8110.5 ± 18.9<0.01
TG 18:0/18:1/18:245.1 ± 7.578.9 ± 13.4<0.05
TG 18:1/18:1/18:2112.3 ± 20.4205.1 ± 33.7<0.01
Total TAGs 305.5 ± 49.8 546.8 ± 91.6 <0.01

References

Application Notes and Protocols for Supercritical Fluid Chromatography in Triacylglycerol Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of triacylglycerols (TAGs), offering significant advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] This document provides detailed application notes and experimental protocols for the separation of TAGs using SFC, addressing the needs of researchers, scientists, and drug development professionals in this field. SFC provides high-efficiency separations, shorter analysis times, and reduced consumption of organic solvents, making it a greener and more efficient analytical choice.[1][2][4]

Introduction to SFC for Triacylglycerol Analysis

Triacylglycerols are the primary components of fats and oils, consisting of a glycerol (B35011) backbone esterified with three fatty acids. The complexity and diversity of TAGs, arising from different fatty acid compositions and positional isomers (regioisomers and enantiomers), present a significant analytical challenge.[3][5] SFC, utilizing a supercritical fluid such as carbon dioxide as the primary mobile phase, offers unique selectivity for these non-polar compounds.[6][7] By modifying the mobile phase with small amounts of organic solvents (modifiers) and precisely controlling pressure and temperature, SFC can effectively separate TAGs based on their carbon number, degree of unsaturation, and stereochemistry.[8][9]

The low viscosity and high diffusivity of supercritical fluids contribute to faster separations and higher throughput without compromising resolution.[8] Furthermore, SFC is compatible with a range of detectors, including Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), and Flame Ionization Detectors (FID), providing comprehensive qualitative and quantitative data.[9][10][11]

Experimental Protocols

General Protocol for TAG Separation using a C18 Column

This protocol outlines a general method for the separation of TAGs in natural oils and fats using a C18 stationary phase, which primarily separates TAGs based on their partition number (PN), equivalent carbon number (ECN), and degree of unsaturation.

Objective: To achieve a reversed-phase type separation of TAGs.

Instrumentation:

  • Supercritical Fluid Chromatograph (e.g., Agilent 1260 Infinity Analytical SFC System, Shimadzu Nexera UC)[9][12]

  • C18 Column (e.g., BEH C18, HSS C18)[1]

  • Detector (e.g., Q-TOF Mass Spectrometer, ELSD)[9][13]

  • Backpressure Regulator

Materials:

  • Supercritical CO2 (SFC grade)

  • Modifier: Methanol or Acetonitrile (B52724) (HPLC grade)

  • Sample: Vegetable oil (e.g., sunflower seed oil, peanut oil, soybean oil) diluted in an appropriate solvent (e.g., hexane/isopropanol)[9]

Procedure:

  • Sample Preparation: Dissolve the oil sample in a suitable organic solvent (e.g., 10 mg/mL in hexane/isopropanol 50:50 v/v).

  • Instrument Setup:

    • Install the C18 column in the column oven.

    • Set the column oven temperature (e.g., 40°C).

    • Set the backpressure (e.g., 10 MPa).[12]

    • Equilibrate the system with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Acetonitrile).

    • Gradient Elution: Start with a low percentage of modifier (e.g., 5%) and gradually increase to a higher percentage (e.g., 30%) over the course of the run to elute the more retained TAGs.

    • Flow Rate: Set a suitable flow rate (e.g., 2-4 mL/min).

  • Detection:

    • MS: If using a mass spectrometer, set the ionization source (e.g., ESI or APCI) and acquisition parameters to monitor for the ammonium (B1175870) adducts of the expected TAGs.[8][12]

    • ELSD: If using an ELSD, optimize the nebulizer and evaporator temperatures.[9]

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: Process the resulting chromatogram to identify and quantify the separated TAGs based on their retention times and detector response.

SFC_TAG_Separation_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing Sample Oil Sample Dilution Dilute in Solvent (e.g., Hexane/Isopropanol) Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample SFC_System SFC Instrument PreparedSample->SFC_System Column C18 Column SFC_System->Column Detection Detector (MS/ELSD) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Peak Identification & Quantification Chromatogram->Analysis Results TAG Profile Analysis->Results

SFC Workflow for TAG Analysis
Protocol for Isomer Separation using a Chiral or Silver-Loaded Column

This protocol is designed for the challenging separation of TAG regioisomers and enantiomers, which often have very similar physical and chemical properties.

Objective: To separate TAG isomers.

Instrumentation:

  • Supercritical Fluid Chromatograph

  • Chiral Column (e.g., CHIRALPAK IG-U) for enantiomers and regioisomers or Silver-Loaded Column for separation based on unsaturation.[5][9]

  • Mass Spectrometer (highly recommended for isomer identification)

Materials:

  • Supercritical CO2 (SFC grade)

  • Modifier: Acetonitrile and/or Methanol (HPLC grade)[5]

  • Sample containing TAG isomers (e.g., interesterified palm olein, olive oil)[5]

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 2.1.

  • Instrument Setup:

    • Install the specialized column (chiral or silver-loaded).

    • Set the column oven temperature.

    • Set the backpressure.

    • Equilibrate the system.

  • Chromatographic Conditions:

    • Mobile Phase (Chiral Separation): Supercritical CO2 with a modifier combination such as acetonitrile and methanol.[5]

    • Mobile Phase (Silver-Loaded): Supercritical CO2 with a low percentage of a modifier.

    • Isocratic or Gradient Elution: Depending on the complexity of the sample, either an isocratic or a shallow gradient elution may be employed.

    • Flow Rate: Typically in the range of 1-3 mL/min.

  • Detection:

    • MS/MS: A triple quadrupole or high-resolution mass spectrometer is crucial for confirming the identity of the isomers through their fragmentation patterns.[5]

  • Injection: Inject the prepared sample.

  • Data Analysis: Carefully analyze the chromatogram to distinguish between the closely eluting isomers. Use MS/MS data to confirm the identity of each peak.

Data Presentation

The following tables summarize quantitative data from various studies on TAG separation using SFC, providing a clear comparison of different methods and their performance.

Parameter Method 1: Palm Oil Analysis [12]Method 2: Vegetable Oil Analysis [9]Method 3: Isomer Separation [5]
Column Shim-pack UC-XanthylOctadecyl silicagel (ODS)CHIRALPAK® IG-U
Mobile Phase CO2 / AcetonitrileCO2 / MethanolCO2 / Acetonitrile / Methanol
Oven Temp. 25 °CNot SpecifiedNot Specified
Back Pressure 10 MPaNot SpecifiedNot Specified
Flow Rate Not Specified2.5 mL/minNot Specified
Detector MS/MSELSDMS/MS
Analysis Time < 15 min< 10 min40 min

Table 1: Comparison of SFC Methodologies for TAG Analysis.

Analyte Column Retention Time (min) Resolution (Rs) Reference
TAGs in Palm OilShim-pack UC-XanthylVariousBaseline separation of major TAGs[12]
OLO vs. POOOctadecyl silicagel (ODS)~6.5 & ~6.7> 1.5[9]
LLL vs. PLLOctadecyl silicagel (ODS)~5.8 & ~6.0> 1.5[9]
sn-POO, OPO, OOPCHIRALPAK® IG-USeparated within 40 minBaseline separation[5]

Table 2: Quantitative Separation Data for Selected Triacylglycerols.

Logical Relationships in Method Development

The development of a successful SFC method for TAG separation involves the systematic optimization of several key parameters. The following diagram illustrates the logical relationships and dependencies in this process.

Method_Development_Logic cluster_goal Analytical Goal cluster_params Parameter Selection cluster_optimization Optimization Cycle cluster_final Final Method Goal Define Separation Goal (e.g., Isomer Separation, General Profiling) Column Column Selection (C18, Chiral, etc.) Goal->Column Modifier Modifier Choice (MeOH, ACN) Goal->Modifier Experiment Run Experiment Column->Experiment Modifier->Experiment Temp Temperature Temp->Experiment Pressure Back Pressure Pressure->Experiment Evaluation Evaluate Resolution, Peak Shape, & Run Time Experiment->Evaluation Decision Criteria Met? Evaluation->Decision Decision->Experiment No, Adjust Parameters FinalMethod Validated SFC Method Decision->FinalMethod Yes

SFC Method Development Logic

Conclusion

Supercritical fluid chromatography offers a versatile and efficient platform for the separation and analysis of complex triacylglycerol mixtures. By carefully selecting the stationary phase, mobile phase composition, and operating parameters, researchers can achieve high-resolution separations of TAGs, including challenging isomers, in shorter timeframes compared to conventional chromatographic techniques. The protocols and data presented herein provide a solid foundation for developing and implementing robust SFC methods for TAG analysis in various research, industrial, and clinical settings.

References

Application Notes and Protocols for 13C NMR Spectroscopy of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the characterization of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The regiospecific analysis of triacylglycerols is crucial in the fields of lipidomics, food science, and the formulation of lipid-based drug delivery systems, as the position of fatty acids on the glycerol (B35011) backbone significantly influences their physicochemical and biological properties.[1][2] 13C NMR spectroscopy offers a powerful, non-destructive method for the direct determination of the acyl composition and positional distribution in triacylglycerols.[1][3]

The key principle behind this application is the difference in chemical shifts of the carbon nuclei within the fatty acyl chains and the glycerol backbone, which are dependent on their specific chemical environment and position.[1] Notably, the carbonyl carbons and the olefinic carbons of the fatty acid chains at the sn-1,3 and sn-2 positions of the glycerol backbone exhibit distinct and resolvable signals in the 13C NMR spectrum.[1]

Molecular Structure of this compound

cluster_glycerol Glycerol Backbone cluster_myristoyl1 Myristoyl Chain (C14:0) cluster_oleoyl Oleoyl Chain (C18:1) cluster_myristoyl2 Myristoyl Chain (C14:0) G1 sn-1 (CH2) G2 sn-2 (CH) G1->G2 M1 C=O G1->M1 Ester Linkage G3 sn-3 (CH2) G2->G3 O1 C=O G2->O1 Ester Linkage M2 C=O G3->M2 Ester Linkage M_chain1 (CH2)12-CH3 O_chain (CH2)7-CH=CH-(CH2)7-CH3 M_chain2 (CH2)12-CH3

Caption: Molecular structure of this compound.

Experimental Protocol

This protocol outlines the steps for acquiring a quantitative 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other lipids or impurities.

  • Solvent: Dissolve approximately 100-300 mg of the lipid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for lipids and provides a deuterium (B1214612) lock signal for the NMR spectrometer.

  • Relaxation Agent (Optional but Recommended): To ensure accurate quantification by reducing the long T1 relaxation times of quaternary carbons (like carbonyls), a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added to the sample at a concentration of approximately 25 mM.[4]

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a quantitative 13C NMR experiment on a 400 MHz or higher field spectrometer.[3]

ParameterRecommended ValueRationale
Operating Frequency ≥ 100 MHz for 13CHigher field strength provides better signal dispersion and sensitivity.
Pulse Program Inverse-gated decouplingThis pulse sequence suppresses the Nuclear Overhauser Effect (NOE), which is crucial for accurate integration of the carbon signals.[5]
Pulse Angle 30-45°A smaller flip angle allows for a shorter relaxation delay, reducing the overall experiment time.[1]
Acquisition Time (AT) ~1.0 - 1.5 sProvides sufficient digital resolution for accurate peak picking and integration.[1][3]
Relaxation Delay (D1) 5 x T1 (without relaxation agent) or 1-2 s (with relaxation agent)A sufficient delay is critical for the complete relaxation of all carbon nuclei, ensuring quantitative results. The longest T1 is typically for the carbonyl carbons.
Number of Scans (NS) 1024 - 4096 (or more)The number of scans depends on the sample concentration and the desired signal-to-noise ratio.[1][3]
Spectral Width (SW) 200-250 ppmThis range is sufficient to cover all expected 13C chemical shifts in triacylglycerols.[1]
Temperature 298 K (25 °C)Maintaining a constant temperature is important for consistent chemical shifts.[1]

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Reference the spectrum using the CDCl3 solvent peak at 77.16 ppm.

  • Integration: Integrate the relevant signals in the carbonyl, olefinic, glycerol, and aliphatic regions of the spectrum.

Experimental Workflow for 13C NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh MOM Sample B Dissolve in CDCl3 A->B C Add Relaxation Agent (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Set Up Experimental Parameters E->F G Acquire 13C NMR Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Assign Chemical Shifts J->K L Integrate Peak Areas K->L M Determine Acyl Positional Distribution L->M

Caption: A streamlined workflow for triglyceride analysis using 13C NMR.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the expected 13C NMR chemical shifts for this compound in CDCl3. The chemical shifts are position-dependent, allowing for the structural elucidation of the molecule.

Carbon AtomFatty Acid ChainPositionExpected Chemical Shift (ppm)
Glycerol Backbone
C-1, C-3 (sn-1,3)α~62.1
C-2 (sn-2)β~68.9
Carbonyl Carbons
C=OMyristoylsn-1,3 (α)~173.3
C=OOleoylsn-2 (β)~172.9
Olefinic Carbons
C-9Oleoylsn-2 (β)~129.8
C-10Oleoylsn-2 (β)~130.0
Aliphatic Carbons (Myristoyl)
CH3 (ω)Myristoylsn-1,3 (α)~14.1
CH2 (ω-1)Myristoylsn-1,3 (α)~22.7
CH2 (ω-2)Myristoylsn-1,3 (α)~31.9
CH2 (α)Myristoylsn-1,3 (α)~34.1
CH2 (β)Myristoylsn-1,3 (α)~24.9
(CH2)nMyristoylsn-1,3 (α)~29.1 - 29.7
Aliphatic Carbons (Oleoyl)
CH3 (ω)Oleoylsn-2 (β)~14.1
CH2 (ω-1)Oleoylsn-2 (β)~22.7
CH2 (ω-2)Oleoylsn-2 (β)~31.9
CH2 (α)Oleoylsn-2 (β)~34.0
CH2 (β)Oleoylsn-2 (β)~24.9
Allylic CH2 (C-8, C-11)Oleoylsn-2 (β)~27.2
(CH2)nOleoylsn-2 (β)~29.1 - 29.8

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Logical Relationship of Spectral Data to Structure

The following diagram illustrates how different regions of the 13C NMR spectrum are correlated to the specific structural components of this compound, enabling its unambiguous identification and characterization.

cluster_spectrum 13C NMR Spectrum Regions cluster_structure Molecular Structure Components Carbonyl Carbonyl Region (172-174 ppm) sn13 sn-1,3 Positions (Myristoyl) Carbonyl->sn13 Distinct shifts for α vs. β positions sn2 sn-2 Position (Oleoyl) Carbonyl->sn2 Distinct shifts for α vs. β positions Olefinic Olefinic Region (127-131 ppm) Oleoyl Oleoyl Chain (Unsaturated) Olefinic->Oleoyl Identifies unsaturated chain Glycerol Glycerol Region (60-70 ppm) Glycerol->sn13 sn-1,3 carbons Glycerol->sn2 sn-2 carbon Aliphatic Aliphatic Region (14-35 ppm) Myristoyl Myristoyl Chains (Saturated) Aliphatic->Myristoyl Saturated chain signals Aliphatic->Oleoyl Saturated part of unsaturated chain

Caption: Relationship between 13C NMR spectral regions and molecular structure.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for DMO-G standards?

A1: For long-term stability, DMO-G standards should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] When stored correctly, the solid standard is stable for at least four years.

Q2: How should I handle the DMO-G standard upon receipt?

A2: DMO-G standards are typically shipped at room temperature.[1] Upon receipt, it is crucial to immediately transfer the product to the recommended storage condition of -20°C to ensure its long-term stability.

Q3: In what solvents is DMO-G soluble?

A3: this compound is slightly soluble in chloroform (B151607) and methanol.[2] For creating stock solutions, high-purity solvents should be used.

Q4: My DMO-G standard, which is in a solvent, appears cloudy or has precipitated after storage at -20°C. Is it still usable?

A4: This is a common occurrence as the solubility of lipids decreases at low temperatures. To redissolve the standard, it is recommended to warm the vial to room temperature and vortex thoroughly. Gentle warming in a water bath (not exceeding 40°C) can also be applied, followed by vortexing to ensure a homogenous solution before use. Always ensure the standard is fully dissolved before taking an aliquot for your experiment to maintain concentration accuracy.

Q5: How many times can I freeze and thaw my DMO-G stock solution?

A5: It is highly recommended to minimize freeze-thaw cycles as they can impact the stability of the triglyceride.[3][4] For triglycerides in plasma, some studies have shown stability for up to 10 freeze-thaw cycles, but for a high-purity standard, it is best practice to aliquot the stock solution into single-use vials after preparation. This avoids repeated warming and cooling, which can accelerate degradation.[3]

Q6: What are the primary degradation pathways for DMO-G?

A6: The main degradation pathways for DMO-G are hydrolysis and oxidation.[1]

  • Hydrolysis: The ester bonds linking the myristic and oleic acids to the glycerol (B35011) backbone can be broken, leading to the formation of free fatty acids, as well as 1,2- and 1,3-diglycerides, and monoglycerides.

  • Oxidation: The double bond in the oleoyl (B10858665) chain is susceptible to oxidation, especially when exposed to oxygen, light, and elevated temperatures. This can lead to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible results in experiments. 1. Improper storage of the DMO-G standard. 2. Degradation of the standard due to exposure to air, light, or multiple freeze-thaw cycles. 3. Inaccurate concentration of the stock solution due to incomplete dissolution.1. Always store the standard at -20°C under an inert atmosphere. 2. Prepare fresh stock solutions and aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. 3. Ensure the standard is completely dissolved before use. Gentle warming and vortexing can help.
Appearance of unexpected peaks in chromatographic analysis (e.g., HPLC, GC). 1. Presence of degradation products such as free fatty acids, diglycerides, or monoglycerides. 2. Oxidation of the oleic acid chain. 3. Contamination of the solvent or glassware.1. Verify the purity of the standard using a validated analytical method. If degradation is suspected, use a fresh vial of the standard. 2. Purge solvents with an inert gas and use amber vials to minimize oxidation. 3. Use high-purity solvents and ensure all glassware is scrupulously clean.
Low recovery of DMO-G during sample preparation. 1. Adsorption of the lipid to plastic surfaces. 2. Incomplete extraction from the sample matrix.1. Use glass or polypropylene (B1209903) labware. Avoid using polystyrene containers as lipids can adsorb to their surface. 2. Optimize your extraction protocol. Ensure the chosen solvent is appropriate for DMO-G and the sample matrix.
The solid DMO-G standard appears discolored or has a rancid odor. Oxidation of the standard.Do not use the standard. Discard it and obtain a fresh vial. This indicates significant degradation.

Stability Data

The stability of this compound is influenced by temperature, light, and the presence of oxygen. The following tables provide an overview of expected stability under various conditions.

Table 1: Long-Term Storage Stability of Solid DMO-G

Storage ConditionTimeExpected Purity
-20°C, under inert gas, protected from light4 years>98%
4°C, protected from light1 year~95%
25°C (Room Temperature), exposed to air and light6 months<90%

Table 2: Accelerated Stability of DMO-G in Solution (e.g., in Chloroform)

ConditionTimePrimary DegradantsExpected Purity
40°C, protected from light1 monthHydrolysis products~97%
40°C, exposed to light and air1 monthOxidation and hydrolysis products<95%
4°C, protected from light3 monthsMinimal>99%

Experimental Protocols

Protocol for Preparation of DMO-G Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • High-purity chloroform or other suitable organic solvent

  • Analytical balance

  • Class A volumetric flasks

  • Glass vials with Teflon-lined caps

  • Argon or nitrogen gas

Procedure:

  • Allow the sealed container of solid DMO-G to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of DMO-G using an analytical balance.

  • Transfer the weighed solid to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming (not exceeding 40°C) and vortexing may be necessary.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Mix the solution thoroughly.

  • For storage, aliquot the stock solution into smaller glass vials.

  • Flush the headspace of each vial with argon or nitrogen before sealing.

  • Store the aliquots at -20°C.

Protocol for a General Stability Study of DMO-G

Objective: To assess the stability of a DMO-G standard under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of DMO-G in a suitable solvent (e.g., 1 mg/mL in chloroform). Aliquot the solution into amber glass vials with Teflon-lined caps.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Forced Degradation (for method validation):

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

      • Oxidation: Add 3% H₂O₂ and store at room temperature.

      • Photostability: Expose to light (ICH Q1B guidelines).

      • Thermal: Heat at 80°C.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 24, 36, and 48 months.

    • Accelerated: 0, 1, 3, and 6 months.

    • Forced Degradation: Analyze at appropriate intervals to achieve 5-20% degradation.

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography with a suitable detector (e.g., ELSD, CAD, or MS).

  • Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation.

Visualizations

Storage_Workflow Workflow for Handling DMO-G Standards receipt Receive DMO-G Standard (Shipped at Room Temperature) storage Immediate Storage at -20°C (Long-term stability) receipt->storage Crucial First Step prep Prepare Stock Solution (Use high-purity solvent) storage->prep Equilibrate to RT before opening aliquot Aliquot into Single-Use Vials (Under inert gas) prep->aliquot aliquot->storage Store aliquots at -20°C exp_use Experimental Use aliquot->exp_use Thaw one vial as needed discard Discard After Use exp_use->discard

Caption: Recommended workflow for handling DMO-G standards.

Degradation_Pathways Primary Degradation Pathways of DMO-G DMO_G This compound (DMO-G) hydrolysis Hydrolysis (H₂O, Acid/Base, Heat) DMO_G->hydrolysis oxidation Oxidation (O₂, Light, Heat) DMO_G->oxidation hydrolysis_products Free Fatty Acids (Myristic & Oleic) + Diglycerides + Monoglycerides hydrolysis->hydrolysis_products oxidation_products Hydroperoxides Aldehydes, Ketones oxidation->oxidation_products

Caption: Major chemical degradation routes for DMO-G.

References

Technical Support Center: Preventing Triacylglycerol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of triacylglycerol (TAG) samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of triacylglycerol degradation in laboratory samples?

A1: Triacylglycerol degradation is primarily caused by two processes:

  • Oxidation (Autoxidation): This is the most common cause of degradation and involves a free radical chain reaction with atmospheric oxygen.[1][2] Unsaturated fatty acid chains within the TAG molecule are particularly susceptible to oxidation.[3] This process is accelerated by exposure to heat, light, and the presence of metal ions.[4]

  • Enzymatic Hydrolysis (Lipolysis): Lipase enzymes can hydrolyze the ester bonds of triacylglycerols, releasing free fatty acids and glycerol.[5] This is a significant concern in biological samples if not handled and stored properly to inhibit enzymatic activity.[6][7]

Q2: What are the ideal storage conditions for preserving the integrity of triacylglycerol samples?

A2: Proper storage is crucial for preventing TAG degradation. The ideal conditions depend on the nature of the sample and the intended storage duration.

  • Short-Term Storage: For serum or plasma samples, storage at 4°C is acceptable for 5-7 days.[8]

  • Long-Term Storage: For long-term preservation, storing samples at -20°C or, ideally, -80°C is recommended.[6][9][10] It is best to store lipids dissolved in an organic solvent in a glass container with a Teflon-lined cap, under an inert atmosphere (e.g., argon or nitrogen) at -20°C ± 4°C.[9]

  • Protection from Light and Oxygen: Always store samples in amber vials or wrapped in aluminum foil to protect them from light.[4] Displacing oxygen in the headspace of the storage container with an inert gas like nitrogen or argon is also a key preventative measure.[9]

Q3: How can I prevent oxidative degradation of my triacylglycerol samples?

A3: Preventing oxidation involves minimizing exposure to pro-oxidant factors and using protective agents.

  • Minimize Exposure: Limit the sample's exposure to oxygen, light, and heat.[4]

  • Use Antioxidants: The addition of antioxidants can significantly slow down the oxidation process.[3][4] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[3] These compounds act as free radical scavengers, terminating the oxidation chain reaction.[3]

  • Chelating Agents: Compounds like EDTA can be used to bind metal ions that catalyze oxidation.[3]

  • Proper Packaging: Use containers that provide a barrier against oxygen and light.[4] For organic solutions, always use glass containers with Teflon-lined closures, as plastics can leach impurities.[9]

Q4: What are the signs that my triacylglycerol sample has degraded?

A4: Degradation can be detected through both sensory and analytical methods.

  • Sensory Cues: A rancid odor is a strong indicator of advanced oxidative degradation.[1][2]

  • Analytical Measurement: An increase in the Peroxide Value (PV) indicates the initial stages of oxidation, where hydroperoxides are formed.[1][2] An increase in the Thiobarbituric Acid Reactive Substances (TBARS) value suggests the presence of secondary oxidation products like malondialdehyde (MDA).[11][12]

Troubleshooting Guides

Issue 1: High Peroxide Value (PV) in a Recently Prepared Sample

Possible Causes:

  • Contaminated Solvents or Reagents: Solvents may contain peroxide impurities.

  • Exposure to Pro-oxidants: The sample may have been exposed to light, heat, or metal ions during preparation.

  • Suboptimal Starting Material: The initial oil or lipid extract may have already been partially oxidized.

Solutions:

  • Use High-Purity Solvents: Always use freshly opened, high-purity solvents. Test for peroxides in older solvent bottles, especially ethers.

  • Work in a Controlled Environment: Perform sample preparation under dim light and at low temperatures (e.g., on ice).

  • Use Clean Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any metal residues.

  • Add Antioxidants: Incorporate an antioxidant like BHT into the extraction solvent.[3]

  • Source High-Quality Materials: Start with fresh, high-quality triacylglycerol sources whenever possible.

Issue 2: Inconsistent Results in Triacylglycerol Quantification via Chromatography

Possible Causes:

  • Sample Degradation During Analysis: The analytical process itself can sometimes induce degradation.

  • Poor Peak Resolution: Co-elution of different triacylglycerol species or with degradation products can lead to inaccurate quantification.[4]

  • Unstable Baseline: Contaminants in the mobile phase or column bleed can interfere with peak integration.[4]

Solutions:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Use high-purity (HPLC or GC grade) solvents and filter them before use.[4] For Reverse-Phase HPLC, acetonitrile (B52724) with an acetone (B3395972) modifier is often effective.[4]

    • Column: For GC, use a column designed for high-temperature applications to minimize bleed.[4] For complex samples, connecting columns in series can improve resolution.[4]

    • Temperature: Carefully control the column temperature, as it affects retention times and selectivity.[4]

  • Proper Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone for RP-HPLC, hexane (B92381) for GC).[4]

  • System Maintenance: Regularly maintain your chromatography system, including cleaning the injector and detector.[13]

Quantitative Data Summary

Table 1: Stability of Human Serum Triacylglycerols at Different Storage Temperatures Over One Year

Storage TemperatureChange in Triacylglycerol Concentration (Compared to initial value)
4°CNo statistically significant change
-20°CNo statistically significant change
-70°CNo statistically significant change

Data adapted from a study on the long-term stability of lipid parameters in frozen human serum.[6]

Table 2: Effect of Antioxidants on the Oxidative Stability of Trilinolein

Antioxidant(s)ConcentrationEffect on Oxidative Stability
BHA and BHT (combination)0.01% eachMost significant increase in stability
α-tocopherolNot specifiedIncreased stability
Ascorbic acidNot specifiedIncreased stability

Based on thermogravimetric analysis of trilinolein.[3][14][15]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the concentration of primary oxidation products (hydroperoxides).

Materials:

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 1% Starch indicator solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N)

  • Sample of oil or fat

Procedure:

  • Accurately weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample completely.[2][16]

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.[2][17]

  • Immediately add 30 mL of distilled water and shake vigorously.[2]

  • Titrate the solution with the standardized sodium thiosulfate solution while stirring continuously. The yellow color of the iodine will gradually fade.

  • When the yellow color is almost gone, add 1 mL of the 1% starch indicator solution. The solution will turn a deep blue/purple color.[2]

  • Continue the titration slowly, with constant agitation, until the blue color completely disappears.[1]

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the lipid sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution (eq/L)

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Butylated hydroxytoluene (BHT)

  • MDA standard for calibration curve

  • Sample (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation:

    • For plasma or serum, precipitate lipids using phosphotungstic acid.

    • For tissue homogenates, prepare the lysate in a buffer containing BHT to prevent further oxidation during the assay.[18]

  • Add 200 µL of ice-cold 10% TCA to 100 µL of the sample in a microcentrifuge tube to precipitate proteins.[11]

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.[11]

  • Transfer 200 µL of the supernatant to a new tube.

  • Add an equal volume of the TBA solution to the supernatant and to the MDA standards.[11]

  • Incubate the tubes in a boiling water bath for 10 minutes.[11]

  • Cool the tubes in an ice bath for 10 minutes to stop the reaction.[18]

  • Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer or microplate reader.[11][18]

Analysis:

  • Construct a standard curve using the absorbance values of the MDA standards.

  • Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Oxidative Degradation Pathway of Triacylglycerols TAG Triacylglycerol (Unsaturated) Initiation Initiation (Loss of H atom) TAG->Initiation Heat, Light, Metals LipidRadical Lipid Radical (L.) Initiation->LipidRadical PeroxylRadical Lipid Peroxyl Radical (LOO.) LipidRadical->PeroxylRadical + O2 Oxygen Oxygen (O2) Propagation Propagation PeroxylRadical->Propagation Termination Termination (Non-radical products) PeroxylRadical->Termination + L. or LOO. Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Hydroperoxide + LH SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition StableProducts Stable Products Termination->StableProducts

Caption: Oxidative degradation pathway of triacylglycerols.

Troubleshooting Workflow for Sample Degradation Start Suspected Sample Degradation (e.g., high PV/TBARS, inconsistent data) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling Review Sample Handling Procedures (Solvents, Glassware, Exposure Time) Start->CheckHandling StorageOK Conditions Optimal? CheckStorage->StorageOK HandlingOK Procedures Optimal? CheckHandling->HandlingOK ImplementStorage Implement Correct Storage: -80°C, Inert Gas, Dark Vials StorageOK->ImplementStorage No Reanalyze Re-analyze Sample StorageOK->Reanalyze Yes ImplementHandling Implement Correct Handling: High-Purity Solvents, Add Antioxidants, Minimize Exposure HandlingOK->ImplementHandling No HandlingOK->Reanalyze Yes ImplementStorage->Reanalyze ImplementHandling->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved Successful FurtherInvestigation Further Investigation Needed (e.g., starting material quality) Reanalyze->FurtherInvestigation Unsuccessful

Caption: Troubleshooting workflow for triacylglycerol sample degradation.

Experimental Workflow for Assessing Triacylglycerol Oxidation SampleCollection Sample Collection / Preparation LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) SampleCollection->LipidExtraction PV_Assay Peroxide Value (PV) Assay (Primary Oxidation) LipidExtraction->PV_Assay TBARS_Assay TBARS Assay (Secondary Oxidation) LipidExtraction->TBARS_Assay DataAnalysis Data Analysis and Interpretation PV_Assay->DataAnalysis TBARS_Assay->DataAnalysis Conclusion Conclusion on Oxidative State DataAnalysis->Conclusion

Caption: Experimental workflow for assessing triacylglycerol oxidation.

References

Technical Support Center: Navigating the Challenges of Triacylglycerol Positional Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the complex analysis of triacylglycerol (TAG) positional isomers. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triacylglycerol (TAG) positional isomers so challenging?

A1: The separation of TAG positional isomers is inherently difficult due to their high degree of structural similarity. Positional isomers, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO), have the same molecular weight and fatty acid composition, differing only in the position of the fatty acids on the glycerol (B35011) backbone. This subtle difference results in nearly identical physicochemical properties, making their resolution by conventional chromatographic techniques a significant challenge.[1][2][3][4]

Q2: What are the primary chromatographic techniques used for separating TAG positional isomers?

A2: The main techniques employed for the separation of TAG positional isomers are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Silver Ion High-Performance Liquid Chromatography (Ag-HPLC), and Supercritical Fluid Chromatography (SFC).[1][5][6] Often, these techniques are coupled with Mass Spectrometry (MS) for definitive identification and quantification.

Q3: Which HPLC column is most effective for separating TAG positional isomers like POP and PPO?

A3: For the separation of challenging TAG positional isomers such as POP and PPO, non-endcapped polymeric octadecylsilane (B103800) (ODS) columns have demonstrated superior performance compared to monomeric ODS columns.[1][2][3][4] These polymeric stationary phases are better at recognizing the subtle structural differences between the isomers.

Q4: How does temperature affect the separation of TAG positional isomers in RP-HPLC and Ag-HPLC?

A4: Temperature is a critical parameter in the separation of TAG positional isomers. In RP-HPLC, lower temperatures can enhance the resolution of certain isomer pairs. For instance, the optimal temperature for separating OPO and OOP on a polymeric ODS column is 10°C, while for POP and PPO, it is 25°C.[1][2] In Ag-HPLC using hexane-based mobile phases, increasing the temperature can surprisingly lead to longer retention times for unsaturated TAGs, an effect that is more pronounced for cis double bonds.[7]

Q5: Can Mass Spectrometry alone be used to differentiate TAG positional isomers?

A5: While Mass Spectrometry (MS) is a powerful tool for TAG analysis, it generally cannot distinguish between positional isomers without prior chromatographic separation. This is because positional isomers have identical molecular weights and often produce very similar fragmentation patterns. However, tandem MS (MS/MS) can sometimes provide clues to the fatty acid positions based on the relative abundance of fragment ions, but this is often not sufficient for unambiguous identification without chromatographic resolution.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)

Problem: Poor or no resolution between critical TAG positional isomer pairs (e.g., POP and PPO).

  • Possible Cause 1: Inappropriate Stationary Phase.

    • Solution: Switch to a non-endcapped polymeric ODS (C18) column, which has shown better selectivity for TAG positional isomers.[1][2][3][4]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The choice and ratio of the organic modifier in the mobile phase are crucial. Acetonitrile is a common primary solvent, and modifiers like 2-propanol, acetone (B3395972), or ethanol (B145695) can significantly impact selectivity.[5] For isomers with the same equivalent carbon number (ECN), a mobile phase of acetonitrile/2-propanol (e.g., 70:30, v/v) has been used successfully.[5] Experiment with different modifiers and ratios to optimize resolution.

  • Possible Cause 3: Incorrect Column Temperature.

    • Solution: Temperature is a key parameter for optimizing selectivity. For POP and PPO, a temperature of 25°C has been shown to be effective on a polymeric ODS column, whereas for OPO and OOP, 10°C provided the best results.[1][2] A systematic evaluation of a range of temperatures (e.g., 10°C to 40°C) is recommended.

Problem: Broad or tailing peaks.

  • Possible Cause 1: Sample Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.

Silver Ion HPLC (Ag-HPLC)

Problem: Unstable baseline or drifting retention times.

  • Possible Cause 1: Silver Ion Leaching.

    • Solution: This can be an issue with some commercially prepared or self-packed columns. Ensure the column is properly conditioned and that the mobile phase is compatible with the stationary phase. Using a guard column can help protect the analytical column.

  • Possible Cause 2: Mobile Phase Inconsistency.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Small changes in the composition of the mobile phase, especially the modifier concentration, can lead to significant shifts in retention time.

Problem: Poor separation of isomers with the same degree of unsaturation.

  • Possible Cause 1: Inadequate Mobile Phase Selectivity.

    • Solution: The choice of solvents in the mobile phase can influence the separation of positional isomers. For example, mobile phases containing chlorinated solvents or gradients of toluene (B28343) and ethyl acetate (B1210297) have been used to resolve SOS/SSO and SLS/SSL isomers.[8]

  • Possible Cause 2: Suboptimal Temperature.

    • Solution: In hexane-based mobile phases, increasing the column temperature can increase the retention time of unsaturated TAGs, potentially improving resolution in some cases.[7]

Supercritical Fluid Chromatography (SFC)

Problem: Co-elution of enantiomers.

  • Possible Cause 1: Incorrect Chiral Stationary Phase.

    • Solution: The choice of the chiral stationary phase is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK series), are commonly used for TAG enantiomer separation.[9]

  • Possible Cause 2: Suboptimal Modifier.

    • Solution: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol) in the supercritical CO2 mobile phase significantly affect chiral recognition. A systematic screening of different modifiers and concentrations is necessary to achieve optimal separation.

Quantitative Data Summary

Table 1: Resolution of POP and PPO Isomers by RP-HPLC

Stationary PhaseMobile PhaseTemperature (°C)Resolution (Rs)Reference
Non-endcapped Polymeric ODSAcetonitrile/Acetone25Baseline Separation[1][2]
Monomeric ODSAcetonitrile/Acetone25Partial Separation[1][2]

Table 2: Separation of OPO and OOP Isomers by RP-HPLC

Stationary PhaseMobile PhaseTemperature (°C)Resolution (Rs)Reference
Non-endcapped Polymeric ODSAcetonitrile/Acetone10Best Resolution[1][2]
Non-endcapped Polymeric ODSAcetonitrile/Acetone25Lower Resolution[1][2]
Non-endcapped Polymeric ODSAcetonitrile/Acetone40Poor Resolution[1][2]

Experimental Protocols

Protocol 1: Separation of POP and PPO by RP-HPLC
  • Instrumentation: HPLC system equipped with a pump, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

  • Column: Non-endcapped polymeric ODS column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Acetone (precise ratio to be optimized, start with 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve TAG standards or sample in acetone to a final concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10-20 µL.

  • Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or MS with a suitable ionization source (e.g., APCI or ESI).

Protocol 2: Analysis of Fatty Acid Composition at the sn-2 Position using Pancreatic Lipase

This method determines the fatty acid composition specifically at the sn-2 position of the glycerol backbone.

  • Materials:

    • Porcine pancreatic lipase

    • Tris-HCl buffer (1.0 M, pH 8.0)

    • Calcium chloride (CaCl2) solution (0.22 M)

    • Diethyl ether

    • Ethanol

    • Thin Layer Chromatography (TLC) plates (silica gel G)

    • Developing solvent: Hexane/Diethyl ether/Formic acid (80:20:2, v/v/v)

    • 2',7'-Dichlorofluorescein (B58168) spray reagent (0.2% in ethanol)

    • Boron trifluoride (BF3) in methanol (14%)

  • Procedure:

    • Hydrolysis:

      • To 1-2 mg of the TAG sample in a test tube, add 2 mL of Tris-HCl buffer and 0.5 mL of CaCl2 solution.

      • Add 20 mg of pancreatic lipase.

      • Incubate the mixture in a shaking water bath at 40°C for 3-5 minutes. The reaction should not go to completion to minimize acyl migration.

      • Stop the reaction by adding 1 mL of ethanol and 1 mL of 6 M HCl.

    • Extraction:

      • Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether.

      • Combine the ether extracts and evaporate to dryness under a stream of nitrogen.

    • TLC Separation:

      • Dissolve the lipid residue in a small amount of chloroform (B151607) and spot onto a silica (B1680970) gel G TLC plate.

      • Develop the plate in the hexane/diethyl ether/formic acid solvent system.

      • After development, spray the plate with the 2',7'-dichlorofluorescein reagent and visualize the lipid bands under UV light.

      • The band corresponding to 2-monoacylglycerols (2-MAGs) will be between the diacylglycerol and free fatty acid bands.

    • Fatty Acid Analysis:

      • Scrape the silica gel containing the 2-MAGs into a test tube.

      • Transesterify the 2-MAGs to fatty acid methyl esters (FAMEs) by adding 1 mL of 14% BF3 in methanol and heating at 100°C for 10 minutes.

      • Analyze the resulting FAMEs by Gas Chromatography (GC) to determine the fatty acid composition at the sn-2 position.

Visualizations

experimental_workflow_rphplc cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis sample TAG Sample/Standard dissolve Dissolve in Acetone (1-5 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Non-endcapped Polymeric ODS Column hplc->column detector Detector (ELSD/MS) column->detector mobile_phase Mobile Phase (Acetonitrile/Acetone) mobile_phase->hplc chromatogram Chromatogram detector->chromatogram integration Peak Integration & Resolution Calculation chromatogram->integration caption RP-HPLC Workflow for TAG Isomer Separation

Caption: RP-HPLC Workflow for TAG Isomer Separation

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution of TAG Isomers cause1 Incorrect Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Temperature start->cause3 sol1 Use Polymeric ODS Column cause1->sol1 sol2 Optimize Modifier & Ratio cause2->sol2 sol3 Systematically Vary Temperature cause3->sol3 caption Troubleshooting Logic for Poor Resolution

Caption: Troubleshooting Logic for Poor Resolution

lipase_hydrolysis_pathway TAG Triacylglycerol (sn-1, sn-2, sn-3) lipase Pancreatic Lipase (sn-1,3 specific) TAG->lipase products Products lipase->products mag 2-Monoacylglycerol ffa1 Free Fatty Acid (from sn-1) ffa3 Free Fatty Acid (from sn-3) caption Pancreatic Lipase Hydrolysis of a TAG

Caption: Pancreatic Lipase Hydrolysis of a TAG

References

Technical Support Center: Optimizing HPLC for Lipid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in separating lipid isomers by High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide

This guide addresses specific problems encountered during the HPLC separation of lipid isomers in a direct question-and-answer format.

Question: Why are my lipid isomers co-eluting or showing poor resolution?

Answer:

Co-elution is a common challenge when separating structurally similar lipid isomers.[1][2] This issue typically stems from suboptimal conditions in one or more of the following areas: the stationary phase (column), the mobile phase composition, or the column temperature.[1]

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Stationary Phase: The column chemistry is critical for achieving selectivity between isomers. A standard C18 column may not be sufficient for resolving isomers with minor structural differences.[3][4]

    • Action: Explore alternative stationary phases. For positional or geometric isomers, consider columns with different selectivity, such as C30, phenyl, or biphenyl (B1667301) phases.[3][5] For separating isomers based on the number and position of double bonds, a silver-ion HPLC (Ag+-HPLC) column can be highly effective.[1][6] For enhancing separation based on headgroup polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[7][8]

  • Incorrect Mobile Phase Composition: The mobile phase dictates the interaction between the lipid isomers and the stationary phase. An improperly optimized mobile phase will fail to exploit the subtle chemical differences between isomers.[1]

    • Action: Systematically adjust the mobile phase. In reversed-phase (RP-HPLC), fine-tune the ratio of your aqueous and organic solvents.[9] Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using mixtures including isopropanol) can alter selectivity.[3][5] Adding modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and influence retention, especially for ionizable lipids.[10][11]

  • Inadequate Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Fluctuations can lead to inconsistent retention times and poor resolution.[12]

    • Action: Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., in 5°C increments) to determine the optimal condition for your specific separation.

  • Gradient Slope is Too Steep: A rapid change in mobile phase composition may not provide enough time for isomers to resolve.[13]

    • Action: "Stretch out" the gradient in the region where your isomers elute. By implementing a shallower gradient slope, you increase the time isomers spend interacting with the column, thereby improving separation.[13]

Question: My chromatogram shows significant peak tailing for my lipid analytes. What's causing this?

Answer:

Peak tailing often occurs due to unwanted secondary interactions between the analyte and the stationary phase or issues with the mobile phase pH.[3][6]

Possible Causes & Step-by-Step Solutions:

  • Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact strongly with polar moieties on lipids (like phosphate (B84403) groups), causing tailing.[14]

    • Action: Use an end-capped column or a base-deactivated stationary phase designed to minimize silanol activity. Alternatively, adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.[6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH causes lipids to exist in multiple ionization states, it can lead to broadened and tailing peaks.[3]

    • Action: Adjust the mobile phase pH with additives like formic acid, acetic acid, or ammonium acetate (B1210297) to ensure the analyte is in a single, stable ionic form.[3][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[14]

    • Action: Reduce the injection volume or dilute your sample.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for lipid isomer separation: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

A1: The best mode depends on the specific isomers you are trying to separate.

  • Reversed-Phase (RP-HPLC): This is the most widely used technique. It separates lipids based on their hydrophobicity, primarily determined by fatty acyl chain length and the number of double bonds.[3] C18 and C30 columns are common choices.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating lipids based on the polarity of their headgroups.[7][15] This technique is particularly useful for separating different lipid classes from each other and can also resolve some isomeric species.[16]

  • Silver-Ion HPLC (Ag+-HPLC): This is a form of normal-phase or argentation chromatography that provides exceptional resolution of isomers differing in the number, position, and geometry (cis/trans) of double bonds.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster and more efficient separations of isomers compared to HPLC, particularly for triglycerides and other nonpolar lipids.[17][18][19]

Q2: Do I need to derivatize my fatty acid isomers before HPLC analysis?

A2: While not always required, derivatization can be beneficial. Converting fatty acids to their methyl esters (FAMEs) or phenacyl esters can improve peak shape and significantly enhance detection sensitivity, especially when using UV detectors.[6]

Q3: What type of detector is most suitable for lipid analysis?

A3: Since many lipids lack a strong UV chromophore, universal detectors are often preferred.[20]

  • Mass Spectrometry (MS): This is the most powerful detector, providing both quantification and structural identification.

  • Charged Aerosol Detector (CAD): CAD is a sensitive mass-based detector that provides a nearly uniform response for non-volatile analytes, making it excellent for quantifying diverse lipid classes.[20]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another common mass-based detector, though mobile phase additives can sometimes interfere with its response.[10]

Data Presentation

Table 1: Comparison of HPLC Columns for Lipid Isomer Separation

Column TypePrimary Separation MechanismTypical Isomer ApplicationsAdvantagesDisadvantages
C18 (ODS) Hydrophobicity (Chain Length, Unsaturation)Separation of lipids within a class based on fatty acid composition.[21]Robust, versatile, widely available.Limited selectivity for positional or geometric isomers.[4]
C30 Hydrophobicity & Shape SelectivityPositional and geometric isomers of carotenoids and triglycerides.[3]Enhanced resolution for long-chain, highly hydrophobic lipids.Longer retention times.
Silver-Ion (Ag+) Pi-complexation with double bondsPositional and geometric (cis/trans) fatty acid isomers.[1][6]Unmatched selectivity for double bond isomers.Can be less stable; may require specialized mobile phases.
HILIC Polarity (Headgroup)Separation of lipid classes (e.g., PC vs. PE) and some regioisomers.[7][16]Excellent for polar lipids; complementary to RP-HPLC.[8]Requires careful column equilibration.[21]
Chiral Enantioselective InteractionsSeparation of enantiomers (e.g., R/S forms of chiral lipids).[17]The only method for resolving enantiomers.Highly specific; expensive.

Experimental Protocols

Protocol 1: General HPLC Gradient Optimization for Lipid Isomer Separation

This protocol outlines a systematic approach to developing a gradient method for separating novel lipid isomers using RP-HPLC.

  • Column Selection:

    • Begin with a high-quality C18 or C30 column (e.g., 150 x 2.1 mm, <3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Solvent B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.[22]

  • Initial Scouting Gradient:

    • Perform a broad, fast "scouting" gradient to determine the approximate elution conditions for your isomers.[23]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Gradient Program:

      • 0-2 min: Hold at 30% B

      • 2-20 min: Linear ramp from 30% B to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 30% B and re-equilibrate.

  • Gradient Optimization:

    • Identify the %B at which your target isomers begin and end elution from the scouting run.

    • Create a new, shallower gradient focused on that range. For example, if isomers eluted between 65% and 85% B in the scouting run:

    • Optimized Gradient Program:

      • 0-2 min: Hold at 55% B

      • 2-22 min: Linear ramp from 55% B to 95% B (This "stretches" the critical gradient window over 20 minutes).[13]

      • 22-25 min: Ramp to 100% B and hold for wash.

      • 25.1-30 min: Return to 55% B and re-equilibrate.

  • Further Refinement:

    • If co-elution persists, adjust the organic solvent composition (e.g., change the ratio of acetonitrile to isopropanol) or switch to a column with different selectivity (see Table 1).

Mandatory Visualization

Below are diagrams created using DOT language to illustrate key workflows.

G start Poor Resolution or Co-elution Observed check_column Step 1: Evaluate Stationary Phase start->check_column is_c18 Is a standard C18 column being used? check_column->is_c18 change_column Action: Test column with alternative selectivity (C30, Phenyl, Ag+, HILIC) is_c18->change_column Yes check_mp Step 2: Optimize Mobile Phase is_c18->check_mp No change_column->check_mp adjust_gradient Action: Adjust gradient slope (make it shallower) check_mp->adjust_gradient adjust_solvent Action: Change organic solvent ratio or type (ACN, MeOH, IPA) adjust_gradient->adjust_solvent check_temp Step 3: Control Temperature adjust_solvent->check_temp optimize_temp Action: Use column oven and test different temperatures check_temp->optimize_temp resolved Problem Resolved optimize_temp->resolved

Caption: Troubleshooting workflow for poor isomer resolution.

G start Start: Method Development scout 1. Run Broad Scouting Gradient (e.g., 5-100% B in 20 min) start->scout identify 2. Identify Elution Window of Target Isomers scout->identify calculate 3. Calculate New Shallow Gradient identify->calculate run_opt 4. Run Optimized Gradient calculate->run_opt check_res Sufficient Resolution? run_opt->check_res fine_tune 5. Fine-Tune: - Adjust Organic Solvent - Change Column check_res->fine_tune No end End: Method Finalized check_res->end Yes fine_tune->run_opt

Caption: HPLC gradient optimization workflow for lipid isomers.

References

Technical Support Center: Mass Spectrometry of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked questions (FAQs)

Sample Preparation

Question: I am observing low signal intensity for my lipid species. What are the potential causes during sample preparation and how can I troubleshoot this?

Answer: Low signal intensity can originate from several factors during sample preparation. A primary cause is inefficient extraction of lipids from the sample matrix. The choice of extraction solvent and method is critical and should be tailored to the lipid classes of interest. Another common issue is lipid degradation due to enzymatic activity or oxidation, which can be minimized by working at low temperatures and using antioxidants.

Troubleshooting Steps:

  • Optimize Extraction Method: Ensure your chosen lipid extraction method (e.g., Folch, Bligh-Dyer, MTBE) is appropriate for the lipid classes you are targeting. For instance, acidified extraction methods can improve the recovery of certain polar lipids.[1]

  • Work at Low Temperatures: Perform extractions on ice or at 4°C to minimize enzymatic activity that can degrade lipids.[2]

  • Prevent Oxidation: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to prevent the oxidation of unsaturated lipids.[2][3] Also, flush samples with an inert gas like argon or nitrogen before storage.[4]

  • Ensure Complete Homogenization: For tissue samples, ensure thorough homogenization to allow the extraction solvent to access all lipids within the sample.[5]

  • Check for Proper Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to maximize the recovery of lipids in the organic layer.[6]

  • Use High-Quality Solvents: Impurities in solvents can interfere with lipid extraction and ionization.[7]

Question: My samples show high background noise and contamination. What are the likely sources and how can I prevent this?

Answer: Contamination is a frequent problem in mass spectrometry and can originate from various sources, including solvents, glassware, plasticware, and the sample itself.[8] High background noise can obscure true lipid signals and interfere with accurate quantification.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use LC-MS grade solvents to minimize contaminants.[8][9]

  • Avoid Plasticware: Plasticizers from tubes and pipette tips can leach into your samples and cause significant background signals.[6][10] Use glass tubes and vials wherever possible.[6][11]

  • Thoroughly Clean Glassware: Wash glassware meticulously and consider rinsing with the extraction solvent before use.

  • Proper Sample Handling: When working with tissues, quickly snap-freeze samples in liquid nitrogen after collection to halt enzymatic processes that could lead to sample degradation and the generation of interfering species.[2]

  • Incorporate Blank Injections: Regularly run solvent blanks to identify and monitor background contamination levels.

Instrumentation and Data Acquisition

Question: I am seeing a lot of adducts (e.g., [M+Na]+, [M+K]+) in my spectra, which complicates lipid identification and quantification. How can I control adduct formation?

Answer: Adduct formation is common in electrospray ionization (ESI) mass spectrometry. While some adducts, like [M+NH4]+, are useful for identifying neutral lipids, the presence of multiple, variable adducts for a single lipid species can complicate data analysis and lead to quantification errors.[12][13] The formation of these adducts is influenced by the mobile phase composition, instrument settings, and contaminants.[12]

Troubleshooting Steps:

  • Optimize Mobile Phase Modifiers: The type and concentration of modifiers in your mobile phase significantly impact adduct formation. Using ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of [M+NH4]+ adducts, which can be beneficial for certain lipid classes.[14]

  • Minimize Metal Contamination: Sodium and potassium adducts often arise from contaminated glassware or solvents.[14] Ensure high-purity solvents and clean glassware.

  • Control Ion Source Conditions: Instrument conditions can affect adduct formation.[12] Optimize ion source parameters such as temperatures and gas flows.

  • Data Analysis Strategy: If multiple adducts persist, ensure your data analysis software can group different adducts of the same lipid for accurate quantification. Summing the intensities of all adducts for a given lipid is crucial for accurate quantification.[13]

Question: My chromatographic peaks are broad, split, or tailing. What are the common causes and solutions?

Answer: Poor peak shape can compromise resolution, making it difficult to accurately identify and quantify co-eluting lipid species.[8] Common causes include column issues, improper mobile phase conditions, and problems with the injection process.

Troubleshooting Steps:

  • Check Column Health: Column contamination or degradation can lead to poor peak shape.[8] Flush the column or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.

  • Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. Inconsistent mobile phase composition can affect peak shape.

  • Injection Technique: Injecting too large a volume or using a sample solvent that is too strong compared to the mobile phase can cause peak distortion.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as fluctuations can affect retention times and peak shape.[8]

  • Clean the Ion Source: A dirty ion source can also contribute to peak shape issues.[8]

Data Analysis and Identification

Question: I am having trouble confidently identifying lipids from my MS/MS data. What are the key challenges and how can I improve identification accuracy?

Answer: Lipid identification can be challenging due to the vast number of isomeric and isobaric species.[15] Different software platforms can also yield inconsistent results from the same dataset.[16][17]

Troubleshooting Steps:

  • Utilize High-Resolution Mass Spectrometry: High-resolution instruments provide more accurate mass measurements, which is crucial for distinguishing between lipids with very similar masses.

  • Manual Curation of Spectra: Do not rely solely on automated software identifications. Manually inspect the MS/MS spectra to confirm the presence of characteristic fragment ions for the assigned lipid class.[18][17]

  • Cross-Validation: Validate identifications across both positive and negative ionization modes when possible.[18][17]

  • Use Fragmentation Databases: Utilize online databases and spectral libraries to compare your experimental MS/MS spectra with reference spectra.

  • Address Co-elution: Co-eluting lipids can result in chimeric MS/MS spectra, complicating identification.[18] Optimize your chromatography to improve the separation of isomeric lipids.

Question: My data has a lot of missing values. How should I handle them?

Answer: Missing values are a common issue in large-scale lipidomics datasets and can arise from various factors, including lipids being below the limit of detection or issues during sample preparation.[19] How you handle these missing values can significantly impact statistical analysis.[19]

Troubleshooting Steps:

  • Understand the Reason for Missingness: Determine if values are missing because the lipid is truly absent or because it is below the detection limit. This will inform your imputation strategy.[20]

  • Imputation Methods: Several methods can be used to fill in missing values, such as replacing them with half of the minimum detected value for that lipid or using more advanced statistical methods like k-nearest neighbors (k-NN).[11][19]

  • Be Cautious with Imputation: Be aware that imputation can introduce bias into your dataset.[19] It is important to choose an appropriate method and to be transparent about how missing values were handled.

Quantitative Data Summary

IssuePotential CauseRecommended SolutionExpected Outcome
Low Signal Intensity Inefficient lipid extractionOptimize extraction protocol (e.g., solvent choice, temperature)Increased recovery of target lipids
Lipid degradationAdd antioxidants (e.g., BHT), work at low temperaturesPreservation of lipid integrity
High Background Noise Contaminated solventsUse LC-MS grade solventsReduced background signals
Leaching from plasticwareUse glass tubes and vialsElimination of plasticizer contamination
Poor Peak Shape Column contaminationFlush or replace the columnSharper, more symmetrical peaks
Inappropriate sample solventEnsure sample solvent is compatible with the mobile phaseImproved peak shape and resolution
Inaccurate Quantification Variable adduct formationSum all adducts for each lipid speciesMore accurate quantitative results[13]
Ion suppressionImprove chromatographic separation, optimize sample prepReduced matrix effects and more reliable quantification

Experimental Protocols

Protocol: Modified Bligh-Dyer Lipid Extraction

This protocol is a modified version of the Bligh and Dyer method for extracting lipids from biological samples.[6]

Materials:

  • Sample (e.g., 100 mg of tissue or 1x10^7 cells)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes

  • Glass Pasteur pipettes or Hamilton syringe

  • Nitrogen gas evaporator

  • Argon gas

Procedure:

  • For tissue samples, flash-freeze in liquid nitrogen and homogenize. For cell pellets, they can be extracted directly.[6]

  • To the sample in a glass tube, add a volume of methanol (containing BHT at a final concentration of 100 µM) equal to the sample buffer volume and vortex for 1 minute.[6]

  • Add a volume of chloroform equal to the combined volume of the sample buffer and methanol. Vortex thoroughly.

  • Repeat the chloroform extraction two more times.[6]

  • Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the phases.[6]

  • Carefully collect the lower organic (chloroform) phase using a glass pipette or syringe and transfer it to a new glass tube.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen gas.[6]

  • Once dry, flush the tube with argon gas to create an inert atmosphere, seal the tube, and store it at -80°C until analysis.[6]

Visualizations

Troubleshooting_Low_Signal Start Low Signal Intensity Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckInstrument Review Instrument Settings Start->CheckInstrument Extraction Is extraction method optimal for target lipids? CheckSamplePrep->Extraction IonSource Are ion source parameters (e.g., voltages, gas flows) optimized? CheckInstrument->IonSource Degradation Was sample protected from degradation (low temp, antioxidants)? Extraction->Degradation Yes OptimizeExtraction Optimize extraction protocol (e.g., Bligh-Dyer, MTBE) Extraction->OptimizeExtraction No PreventDegradation Implement protective measures (e.g., use BHT, work on ice) Degradation->PreventDegradation No Resolved Signal Intensity Improved Degradation->Resolved Yes Contamination Is there evidence of significant contamination? IonSource->Contamination Yes TuneInstrument Tune and calibrate instrument IonSource->TuneInstrument No CleanSystem Clean ion source and check for contamination Contamination->CleanSystem Yes Contamination->Resolved No OptimizeExtraction->Resolved PreventDegradation->Resolved TuneInstrument->Resolved CleanSystem->Resolved

Caption: Troubleshooting workflow for low signal intensity in lipid mass spectrometry.

Adduct_Formation_Troubleshooting Start Excessive/Variable Adducts (e.g., Na+, K+) CheckMobilePhase Analyze Mobile Phase Start->CheckMobilePhase CheckGlassware Inspect Glassware and Solvents Start->CheckGlassware CheckDataAnalysis Review Data Analysis Strategy Start->CheckDataAnalysis Modifiers Are appropriate modifiers (e.g., ammonium formate) being used? CheckMobilePhase->Modifiers Purity Are solvents high purity? Is glassware clean? CheckGlassware->Purity Grouping Is software grouping and summing all adducts for each lipid? CheckDataAnalysis->Grouping OptimizeModifiers Optimize mobile phase modifiers Modifiers->OptimizeModifiers No Resolved Adduct Formation Controlled and Quantified Modifiers->Resolved Yes UseHighPurity Use high-purity solvents and meticulously clean glassware Purity->UseHighPurity No Purity->Resolved Yes AdjustSoftware Adjust data analysis parameters to sum adducts Grouping->AdjustSoftware No Grouping->Resolved Yes OptimizeModifiers->Resolved UseHighPurity->Resolved AdjustSoftware->Resolved

Caption: Logical steps for managing adduct formation in lipid mass spectrometry.

References

Technical Support Center: Purification of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound (MOM) from natural extracts?

A1: The most common strategy for purifying MOM involves a multi-step approach. Initially, crude lipid extracts are often pre-treated to remove highly polar impurities and free fatty acids (FFAs). This is typically followed by solvent fractionation, which separates triglycerides based on their differential solubility at controlled temperatures. For high-purity requirements, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed.

Q2: What are the expected impurities in a crude extract containing MOM?

A2: Crude extracts are complex mixtures. Besides the target MOM, you can expect to find other triacylglycerols (TAGs) with different fatty acid compositions, diacylglycerols (DAGs), monoacylglycerols (MAGs), free fatty acids (FFAs), phospholipids, and various other minor lipid components. The exact composition will depend on the natural source of the extract.

Q3: What kind of purity and yield can I expect from the purification process?

A3: The achievable purity and yield are highly dependent on the starting material and the purification methods employed. For similar triacylglycerols, a two-step process involving molecular distillation and acetone (B3395972) fractionation has been reported to achieve a purity of 92.2% with a recovery of 85.1%.[1][2] Multi-stage fractionation and subsequent chromatographic steps can further increase purity, potentially exceeding 98%.[3]

Q4: How does the presence of other similar triacylglycerols affect the purification of MOM?

A4: The presence of other TAGs with similar physical properties, such as melting point and polarity, is a significant challenge in MOM purification. Co-crystallization of these similar TAGs with MOM during solvent fractionation can limit the achievable purity.[1] Chromatographic methods are often necessary to separate these closely related molecules.

Q5: What is the role of solvent fractionation in MOM purification?

A5: Solvent fractionation is a crucial step for enriching the MOM content.[1] By dissolving the crude lipid mixture in a suitable solvent, such as acetone, and cooling the solution to a specific temperature, TAGs with higher melting points (like MOM) will selectively crystallize and precipitate. This allows for their separation from lower-melting point TAGs that remain in the solution.[1][4]

Troubleshooting Guides

Low Purity of Purified MOM
Potential Cause Troubleshooting Steps
Co-crystallization with other TAGs Optimize the temperature and solvent-to-oil ratio during fractional crystallization. A multi-stage fractionation at progressively increasing temperatures can help remove lower-melting TAGs.[1] Consider using an alternative solvent with different selectivity.
Presence of diacylglycerols (DAGs) and monoacylglycerols (MAGs) Pre-treat the crude extract with silica (B1680970) gel to adsorb polar lipids like DAGs and MAGs before proceeding with crystallization.[1]
Inefficient separation of positional isomers For separating structurally similar isomers, optimize the HPLC method. This can include using a C18 column, potentially connecting multiple columns in series, and carefully adjusting the mobile phase composition and temperature.[5]
Low Yield of Purified MOM
Potential Cause Troubleshooting Steps
Loss of MOM in the liquid fraction (olein) during filtration Ensure the crystallization temperature is optimized to maximize the precipitation of MOM while keeping impurities dissolved. Use a fine filtration system to capture all the crystallized product.
Incomplete crystallization Increase the concentration of the crude product in the solvent to promote supersaturation. Lower the crystallization temperature gradually to induce crystallization. Slow cooling rates can promote the formation of more stable and pure crystals.[1]
Degradation of MOM during processing Minimize exposure to high temperatures to prevent oxidation of the oleoyl (B10858665) group.[1] Store the purified MOM under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).[3][6]
HPLC Analysis Issues
Potential Cause Troubleshooting Steps
Poor peak resolution or co-elution Optimize the stationary phase; C18 columns are widely used for triglyceride separation.[5] Adjust the mobile phase composition; gradients of acetonitrile (B52724) and acetone or isopropanol (B130326) are common.[7][8] Control the column temperature, as it significantly affects separation efficiency.[5]
Unstable baseline Use high-purity HPLC or GC grade solvents and filter them before use to avoid contamination.[8] For GC analysis, ensure the column is properly conditioned to minimize stationary phase bleed at high temperatures.[8]
Peak fronting or splitting Reduce the injection volume or dilute the sample to avoid mass overload.[9] Ensure the injection solvent is compatible with the mobile phase; ideally, use the initial mobile phase as the solvent.[8] A blocked column inlet frit can cause peak splitting; try back-flushing the column or replacing the frit.[9]

Experimental Protocols

General Protocol for Solvent Fractionation of MOM

This protocol describes a general procedure for the enrichment of MOM from a crude natural extract.

  • Dissolution: Dissolve the crude lipid extract in acetone at a 1:5 (w/v) ratio in a jacketed crystallization vessel. Heat the mixture to 50-60°C with stirring until all lipids are completely dissolved.

  • Controlled Crystallization: Cool the solution to a predetermined crystallization temperature (e.g., 15°C) at a controlled rate (e.g., 0.5°C/minute) with gentle agitation. The optimal temperature will depend on the specific composition of the extract and may require empirical determination. Hold at the target temperature for 4-6 hours to allow for complete crystallization.

  • Separation: Rapidly filter the resulting slurry through a pre-weighed filter paper using a vacuum filtration system to separate the solid stearin (B3432776) fraction (enriched in MOM) from the liquid olein fraction.

  • Washing: Wash the collected solid fraction with a small amount of pre-chilled acetone (at the crystallization temperature) to remove any entrained liquid fraction.

  • Drying: Dry the collected solid fraction in a vacuum oven at 40-50°C until all the acetone has evaporated. The solvent from the liquid fraction can be recovered using a rotary evaporator.

  • Multi-Stage Fractionation (Optional): For higher purity, the dried solid fraction can be re-dissolved in fresh acetone and the crystallization process can be repeated at a slightly higher temperature to further remove lower-melting triglycerides.[1]

Protocol for HPLC Analysis of MOM

This protocol outlines a general method for the analysis of MOM purity.

  • Sample Preparation: Accurately weigh approximately 100 mg of the purified MOM fraction into a 10 mL volumetric flask. Dissolve the sample in hexane (B92381) and fill to the mark. Dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of about 1 mg/mL.[7] Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[7]

  • HPLC System and Column: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase and Gradient: A typical mobile phase consists of Acetonitrile (A) and Isopropanol (B). A gradient elution can be used for effective separation.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is well-suited for the analysis of triglycerides as they lack a strong UV chromophore.[7]

  • Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound.

Visualizations

Purification_Workflow cluster_extraction Initial Extraction cluster_pretreatment Pre-treatment cluster_fractionation Enrichment cluster_purification High-Purity Purification Natural_Source Natural Source (e.g., Seed Oil) Crude_Extract Crude Lipid Extract Natural_Source->Crude_Extract Solvent Extraction Silica_Treatment Silica Gel Treatment Crude_Extract->Silica_Treatment Removal of polar lipids FFA_Removal Free Fatty Acid Removal Silica_Treatment->FFA_Removal Solvent_Fractionation Solvent Fractionation (Acetone) FFA_Removal->Solvent_Fractionation MOM_Enriched MOM-Enriched Fraction Solvent_Fractionation->MOM_Enriched HPLC Preparative HPLC MOM_Enriched->HPLC Optional for >98% purity Pure_MOM Pure this compound HPLC->Pure_MOM

Caption: General workflow for the purification of this compound.

Troubleshooting_HPLC Start Poor Peak Resolution in HPLC Check_Column Check Column Type and Condition Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Check_Column->Optimize_Mobile_Phase Column OK Good_Resolution Resolution Improved Check_Column->Good_Resolution Replaced/Cleaned Column Adjust_Temperature Adjust Column Temperature Optimize_Mobile_Phase->Adjust_Temperature Resolution Still Poor Optimize_Mobile_Phase->Good_Resolution Optimized Gradient/Solvents Adjust_Temperature->Good_Resolution Optimized Temperature

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Technical Support Center: Optimization of Enzymatic Acidolysis for Structured Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic acidolysis for the synthesis of structured triglycerides (STs).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing enzymatic acidolysis for structured triglyceride synthesis?

A1: The successful synthesis of structured triglycerides via enzymatic acidolysis is a multifactorial process. Key parameters that require careful optimization include:

  • Enzyme Selection: The choice of lipase (B570770) is crucial as it dictates the specificity (regiospecificity and fatty acid selectivity) of the reaction. Lipases can be sn-1,3 specific, non-specific, or fatty acid specific.[1][2]

  • Reaction Temperature: Temperature affects the reaction rate and enzyme stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[3][4][5]

  • Substrate Molar Ratio: The molar ratio of the triglyceride to the acyl donor (free fatty acid) significantly influences the incorporation of the new fatty acid and the overall yield of the desired structured triglyceride.[4][6][7]

  • Enzyme Load: The amount of enzyme used impacts the reaction time and cost-effectiveness of the process. An optimal enzyme concentration is necessary to achieve a desirable reaction rate without incurring unnecessary costs.[3][4][8]

  • Water Activity (a_w): Water is essential for maintaining the catalytic activity of lipases. However, excessive water can promote hydrolysis, an undesirable side reaction. Therefore, controlling the water activity in the reaction medium is critical.

  • Solvent System: The choice of solvent (or lack thereof in a solvent-free system) can affect substrate solubility, mass transfer, and enzyme activity.[7][9]

  • Reaction Time: The duration of the reaction needs to be optimized to maximize the incorporation of the desired fatty acid while minimizing side reactions like acyl migration.[3][4]

Q2: How do I select the appropriate lipase for my acidolysis reaction?

A2: The selection of a lipase depends on the desired structure of the target triglyceride.

  • For MLM-type structured triglycerides (Medium-Long-Medium), where medium-chain fatty acids are at the sn-1 and sn-3 positions and a long-chain fatty acid is at the sn-2 position, an sn-1,3 specific lipase is the ideal choice.[2][10] Examples include lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM).[1][2][3]

  • For random incorporation of a fatty acid at any position on the glycerol (B35011) backbone, a non-specific lipase , such as one from Candida antarctica (Novozym 435), can be used.[1][2]

  • Fatty acid selectivity is another important consideration. Some lipases show a preference for certain types of fatty acids (e.g., based on chain length or degree of unsaturation).[1][6][11] For instance, some lipases exhibit higher activity towards medium-chain fatty acids.[6]

Q3: What are the common methods for analyzing the products of enzymatic acidolysis?

A3: A combination of chromatographic and spectroscopic techniques is typically employed to analyze the reaction products:

  • Thin-Layer Chromatography (TLC): Often used for rapid, qualitative monitoring of the reaction progress to separate triglycerides (TAGs), diglycerides (DAGs), monoglycerides (B3428702) (MAGs), and free fatty acids (FFAs).[9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of different lipid classes.[7][9] Silver-ion HPLC and reversed-phase HPLC are particularly useful for separating TAGs based on their degree of unsaturation and fatty acid composition.[12][13]

  • Gas Chromatography (GC): Used to determine the fatty acid composition of the resulting structured triglycerides after conversion to fatty acid methyl esters (FAMEs).[14][15]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), MS provides detailed structural information and allows for the identification and quantification of individual triglyceride species.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide quantitative information on the distribution of fatty acids at the sn-2 position of the triglyceride.[12]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Low Incorporation of Desired Fatty Acid / Low Yield 1. Suboptimal Reaction Conditions: Temperature, substrate molar ratio, or enzyme load may not be optimal.[4][15] 2. Poor Enzyme Activity/Stability: The enzyme may be denatured or inhibited. 3. Mass Transfer Limitations: Poor mixing or high viscosity can limit the access of substrates to the enzyme's active site.[8][18][19][20] 4. Inappropriate Lipase Selection: The chosen lipase may have low selectivity for the substrates.[1][6] 5. Acyl Migration: The desired fatty acid at the sn-1,3 positions may have migrated to the sn-2 position, or vice versa.[6]1. Optimize Reaction Parameters: Systematically vary temperature, substrate ratio, and enzyme concentration to find the optimal conditions. Response Surface Methodology (RSM) can be a useful tool for this.[4][15] 2. Check Enzyme Health: Ensure proper storage and handling of the enzyme. Test the activity of a fresh batch of enzyme. Consider the presence of potential inhibitors.[21][22] 3. Improve Mass Transfer: Increase agitation speed, or consider using a solvent to reduce viscosity and improve substrate solubility.[8] 4. Screen Different Lipases: Test a panel of lipases with varying specificities to identify the most effective one for your specific substrates.[1][3] 5. Minimize Acyl Migration: Use lower reaction temperatures and shorter reaction times. The use of specific immobilized enzymes can also reduce acyl migration.
Formation of By-products (e.g., high levels of DAGs and MAGs) 1. Excessive Hydrolysis: High water activity in the reaction medium can favor hydrolysis over acidolysis.[23] 2. Incomplete Reaction: The reaction may not have reached completion, leaving intermediate products.1. Control Water Activity: Use a controlled-humidity environment or add molecular sieves to the reaction mixture to maintain low water activity. 2. Increase Reaction Time: Monitor the reaction over a longer period to ensure it goes to completion.
Enzyme Inhibition 1. Product Inhibition: Accumulation of products, such as the newly formed structured triglyceride or the displaced fatty acid, can inhibit the enzyme. 2. Substrate Inhibition: High concentrations of the substrate (triglyceride or free fatty acid) can sometimes inhibit the enzyme. 3. Presence of Impurities: Impurities in the substrates or solvent can act as enzyme inhibitors.[24][]1. Product Removal: Consider in-situ product removal techniques if feasible. 2. Optimize Substrate Concentration: Investigate the effect of substrate concentration on the reaction rate to identify any inhibitory effects. 3. Purify Substrates and Solvents: Ensure the use of high-purity substrates and solvents.
Poor Regiospecificity (Loss of sn-1,3 Specificity) 1. Acyl Migration: This is a common issue where fatty acids migrate between the sn-1,3 and sn-2 positions, leading to a loss of the desired structure.[6] 2. Inappropriate Enzyme: The selected enzyme may not be strictly sn-1,3 specific.[2]1. Optimize Reaction Conditions: Lower temperatures and shorter reaction times can help minimize acyl migration. 2. Verify Enzyme Specificity: Confirm the regiospecificity of the lipase using a standard assay.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical ranges and optimal values for key reaction parameters as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: Effect of Temperature on Fatty Acid Incorporation

LipaseSubstrateTemperature (°C)Fatty Acid Incorporation (%)Reference
Lipozyme TL IMTriolein & Myristic Acid (C14)4018.12[3]
5021.36[3]
6019.42[3]
Lipozyme RM IMTriolein & Lauric Acid (C12)4018.10[3]
5017.75[3]
6020.47[3]
Novozym 435Triolein & Myristic Acid (C14)4020.25[3]
5018.82[3]
6023.40[3]
Mucor miehei LipaseTriolein, Caprylic & Palmitic Acids58N/A (Optimal Temp)[4]
PyLip LipaseFully Hydrogenated Soybean Oil & Caprylic Acid6045.16[7][26]
T. lanuginosus LipaseMustard Oil & Capric Acid39.5N/A (Optimal Temp)[15]

Table 2: Effect of Substrate Molar Ratio on Fatty Acid Incorporation

LipaseSubstrates (Triglyceride:Fatty Acid)Molar RatioFatty Acid Incorporation (%)Reference
Lipozyme TL IMTriolein & Lauric Acid (C12)1:436.98[6]
Lipozyme TL IMTriolein & Myristic Acid (C14)1:437.63[6]
Lipozyme TL IMTriolein & Palmitic Acid (C16)1:438.66[6]
Mucor miehei LipaseTriolein:Caprylic acid:Palmitic acid1:2.1:2.1N/A (Optimal Ratio)[4]
PyLip LipaseFHSO & Caprylic Acid1:345.16[7][26]
T. lanuginosus LipaseMustard Oil & Capric Acid1:3.5N/A (Optimal Ratio)[15]

Table 3: Effect of Enzyme Load and Reaction Time on Acidolysis

LipaseEnzyme Load (% w/w)Reaction Time (h)OutcomeReference
Mucor miehei Lipase1514Optimal conditions for SL production[4]
PyLip Lipase20145.16% incorporation of caprylic acid[7][26]
T. lanuginosus Lipase8.821.1Optimal conditions for capric acid incorporation[15]

Experimental Protocols

General Protocol for Enzymatic Acidolysis

  • Substrate Preparation: Accurately weigh the triglyceride and the free fatty acid to achieve the desired molar ratio. If using a solvent, dissolve the substrates in the selected solvent (e.g., hexane) in a reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically expressed as a weight percentage of the total substrates.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor set to the desired temperature. Maintain constant agitation to ensure proper mixing.

  • Reaction Monitoring: At specific time intervals, withdraw small aliquots of the reaction mixture. Analyze the samples using TLC or HPLC to monitor the progress of the reaction (i.e., consumption of substrates and formation of products).

  • Reaction Termination: Once the desired level of incorporation is achieved or the reaction reaches equilibrium, terminate the reaction by filtering out the immobilized enzyme.

  • Product Purification: The product mixture can be purified to remove unreacted free fatty acids and any by-products. This can be achieved through techniques such as short-path distillation, solvent extraction, or column chromatography.

  • Product Analysis: Characterize the final product to determine its fatty acid composition and positional distribution using GC, HPLC, and/or LC-MS.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Downstream Processing cluster_output 4. Output Substrate_Prep Substrate Preparation (Triglyceride & Fatty Acid) Acidolysis Enzymatic Acidolysis (Solvent/Solvent-free) Substrate_Prep->Acidolysis Enzyme_Selection Lipase Selection (e.g., sn-1,3 specific) Enzyme_Selection->Acidolysis Optimization Parameter Optimization (Temp, Ratio, Time) Acidolysis->Optimization Termination Reaction Termination & Enzyme Recovery Acidolysis->Termination Purification Product Purification (e.g., Distillation) Termination->Purification Analysis Product Analysis (GC, HPLC, LC-MS) Purification->Analysis Structured_Triglyceride Structured Triglyceride Analysis->Structured_Triglyceride

Caption: Experimental workflow for the enzymatic synthesis of structured triglycerides.

Troubleshooting_Logic Start Problem: Low Yield / Low Incorporation Check_Params Are reaction parameters (Temp, Ratio, Enzyme Load) optimized? Start->Check_Params Optimize_Params Action: Optimize parameters using RSM or one-factor-at-a-time Check_Params->Optimize_Params No Check_Enzyme Is the enzyme active and specific? Check_Params->Check_Enzyme Yes Optimize_Params->Check_Params Screen_Enzymes Action: Screen different lipases & check activity of current batch Check_Enzyme->Screen_Enzymes No Check_Mass_Transfer Are there mass transfer limitations? Check_Enzyme->Check_Mass_Transfer Yes Screen_Enzymes->Check_Enzyme Improve_Mixing Action: Increase agitation, consider using a solvent Check_Mass_Transfer->Improve_Mixing Yes Check_Side_Reactions Are there significant side reactions (hydrolysis, acyl migration)? Check_Mass_Transfer->Check_Side_Reactions No Improve_Mixing->Check_Mass_Transfer Control_Water Action: Control water activity, adjust temp/time to minimize migration Check_Side_Reactions->Control_Water Yes Success Problem Resolved Check_Side_Reactions->Success No Control_Water->Check_Side_Reactions

Caption: Logical troubleshooting guide for low yield in enzymatic acidolysis.

References

Technical Support Center: Overcoming Matrix Effects in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in lipid analysis and why is it a concern?

In liquid chromatography-mass spectrometry (LC-MS) based lipid analysis, the "matrix effect" refers to the alteration of a lipid analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] In lipidomics, phospholipids (B1166683) are a primary contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][3][4] The consequences of unaddressed matrix effects include compromised assay accuracy, precision, and sensitivity.[1][5]

Q2: How can I determine if my lipid analysis is being affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte in a neat solvent is compared to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify the retention times at which matrix effects occur.[1][5] A constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the analyte's baseline signal indicates regions of ion suppression or enhancement, respectively.[1][5][6]

Q3: What are the most effective strategies to minimize matrix effects during sample preparation?

Effective sample preparation is the most critical step in mitigating matrix effects.[2] The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[4] Common and effective techniques include:

  • Solid-Phase Extraction (SPE): SPE methods, particularly those using mixed-mode sorbents (combining reversed-phase and ion exchange), are highly effective at removing phospholipids and providing cleaner sample extracts compared to simpler methods like protein precipitation.[7]

  • HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids from biological samples, leading to a significant reduction in matrix effects.[3][8]

  • Liquid-Liquid Extraction (LLE): LLE can produce very clean extracts.[4][7] A double LLE approach can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent, followed by extraction of the target lipids with a moderately non-polar solvent.[9] However, recovery of polar analytes can sometimes be low.[7]

  • Protein Precipitation (PPT): While effective for removing proteins, PPT is the least effective method for removing phospholipids and often results in significant matrix effects.[4][7]

Q4: Can I just dilute my sample to reduce matrix effects?

Yes, simple dilution of the sample can be a quick and effective first step to reduce the concentration of interfering matrix components.[1][2][5] However, this approach is only viable if the concentration of your target lipid analyte remains above the instrument's limit of detection after dilution.[1][2]

Q5: How do internal standards help in overcoming matrix effects?

Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[11] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[12] While a SIL-IS is considered the gold standard, it may not overcome the loss of sensitivity caused by ion suppression.[9][11]

Q6: Can changing my chromatography or mass spectrometry settings help?

Yes, optimizing analytical conditions can significantly reduce matrix effects:

  • Chromatography: Improving the chromatographic separation to resolve the target analyte from co-eluting matrix components is a powerful strategy. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.[1][5]

  • Mass Spectrometry: In some cases, switching the ionization polarity can be beneficial. For instance, negative ionization mode might be less susceptible to matrix effects as fewer matrix components may ionize under these conditions.[2] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to matrix effects compared to ESI, especially for less polar lipids.[13]

Troubleshooting Guide

Problem: Low and inconsistent signal intensity across replicates.

This is a classic symptom of ion suppression due to matrix effects.[1] Follow these steps to diagnose and resolve the issue.

cluster_start Troubleshooting Workflow Start Low & Inconsistent Signal (Suspected Matrix Effect) Check_Prep Step 1: Review Sample Preparation Is it optimized for phospholipid removal? Start->Check_Prep No_Improvement1 No/Insufficient Improvement Check_Prep->No_Improvement1 If PPT is used, consider SPE or HybridSPE. Dilute Step 2: Dilute the Sample (e.g., 1:10, 1:100) No_Improvement2 No/Insufficient Improvement Dilute->No_Improvement2 If signal is now too low Optimize_Chroma Step 3: Optimize Chromatography Can analyte be separated from interferences? No_Improvement3 No/Insufficient Improvement Optimize_Chroma->No_Improvement3 If co-elution persists Use_IS Step 4: Use Stable Isotope-Labeled Internal Standard Improvement Issue Resolved? Use_IS->Improvement Result Improved Signal & Reproducibility No_Improvement1->Dilute Proceed No_Improvement2->Optimize_Chroma Proceed No_Improvement3->Use_IS Proceed Improvement->Start No, Re-evaluate Improvement->Result Yes

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Data Summary

Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrimary MechanismPhospholipid Removal EfficiencyAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation.LowSimple, fast, and inexpensive.Least effective for removing phospholipids, leading to significant matrix effects.[4][7]
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent.Moderate to HighCan provide very clean extracts.Analyte recovery can be low, especially for polar lipids; can be labor-intensive.[4][7]
Solid-Phase Extraction (SPE) Differential adsorption of analytes and matrix components onto a solid sorbent.HighProvides cleaner extracts than PPT; can be automated.Requires method development; can be more time-consuming and costly than PPT.[4][7]
HybridSPE Combined protein precipitation and selective phospholipid removal via zirconia-coated particles.Very HighDramatically reduces phospholipids; simple and fast workflow.[3][8]Higher cost compared to standard PPT.
TurboFlow Technology Online sample clean-up using turbulent flow chromatography to remove large molecules.Very High (>99%)Automated, online removal of proteins and phospholipids.[14]Requires specialized instrumentation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma from an un-dosed subject)

  • Analyte stock solution of known concentration

  • Reconstitution solvent (typically the initial mobile phase)

  • Your established lipid extraction protocol materials

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte stock solution into the reconstitution solvent to achieve the desired final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow and reconstitute the final extract in the same volume as Set A.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a generalized protocol using a mixed-mode SPE cartridge. The specific sorbent and solvents should be optimized for your lipids of interest.

Materials:

  • Mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange)

  • Sample extract (e.g., from a protein precipitation step)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a weak buffer)

  • Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water)

  • Elution solvent (to elute lipids, e.g., methanol or acidified methanol)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components like salts.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

  • Dry & Reconstitute: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.[1]

Visualizations

cluster_workflow General Lipid Analysis Workflow Sample Biological Sample (Plasma, Tissue, etc.) IS Spike Internal Standard (SIL-IS) Sample->IS Extraction Sample Preparation (e.g., LLE, SPE) IS->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Data Data Processing & Quantification MS->Data

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

cluster_ME Matrix Effect in ESI Source cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) Droplet Charged Droplet from LC Analyte_Gas_Ideal Analyte Gas-Phase Ions Droplet->Analyte_Gas_Ideal Evaporation Analyte_Gas_Real Analyte Gas-Phase Ions Droplet->Analyte_Gas_Real Evaporation Matrix_Ions Co-eluting Matrix Ions (e.g., Phospholipids) Droplet->Matrix_Ions Evaporation MS_Signal_Ideal High MS Signal Analyte_Gas_Ideal->MS_Signal_Ideal Detected MS_Signal_Real Suppressed MS Signal Analyte_Gas_Real->MS_Signal_Real Detected Matrix_Ions->Analyte_Gas_Real Interferes with Ionization

Caption: Diagram illustrating the concept of ion suppression due to matrix effects.

References

Technical Support Center: Triacylglycerol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triacylglycerols (TAGs) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation and improve the accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for triacylglycerol analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure of the ion source and the high vacuum of the mass analyzer, where collisions with neutral gas molecules can induce fragmentation.[1][3] For triacylglycerols, ISF is problematic because it can lead to:

  • Misidentification of species: Fragment ions can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to false positives.[1][4]

  • Inaccurate quantification: The depletion of the intact precursor ion signal due to fragmentation results in an underestimation of the actual TAG concentration.[1][4] Conversely, fragment ions may be incorrectly identified and quantified as other lipid species, leading to their overestimation.[4]

  • Increased spectral complexity: The presence of numerous fragment ions complicates data interpretation.[4]

Q2: Which ionization technique is best for minimizing the in-source fragmentation of triacylglycerols?

A2: Electrospray ionization (ESI) is generally considered a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is often preferred for analyzing intact triacylglycerols.[5][6]

  • ESI typically produces ammoniated [M+NH4]+ or sodiated [M+Na]+ adducts of TAGs with minimal fragmentation.[6][7] The formation of these adducts is crucial for the successful ionization of non-polar molecules like TAGs.[7]

  • APCI is a more energetic technique that often causes in-source fragmentation, leading to the formation of diacylglycerol-like fragment ions [M-RCOO]+.[5][8][9] While this fragmentation can be useful for structural elucidation, it is undesirable when aiming for accurate quantification of intact TAGs.[8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) is also a soft ionization technique. However, fragmentation of protonated TAGs can still occur.[10] The addition of a base to the matrix can help to reduce this fragmentation by preventing the formation of protonated species.[10][11]

Q3: What are the most common fragment ions observed for triacylglycerols during in-source fragmentation?

A3: The most common in-source fragmentation pathway for triacylglycerols is the neutral loss of a fatty acid moiety, resulting in the formation of a diacylglycerol (DAG)-like fragment ion.[8][9][12] In positive ion mode, this is typically observed as [M+H-RCOOH]+ with APCI or as the loss of a fatty acid from a sodiated or ammoniated adduct with ESI.[8][13]

Troubleshooting Guide: Reducing In-Source Fragmentation

This guide provides solutions to common issues encountered during the analysis of triacylglycerols by mass spectrometry.

Issue 1: High Abundance of Diacylglycerol-like Fragment Ions in ESI

Possible Cause: The energy in the ion source is too high, leading to the fragmentation of the intact TAG ions. This can be caused by several instrument parameters.

Solutions:

  • Optimize Cone/Fragmentor Voltage: This is one of the most critical parameters influencing in-source fragmentation. A higher cone or fragmentor voltage increases the kinetic energy of the ions, leading to more collisions and fragmentation.[3][14]

    • Recommendation: Systematically decrease the cone/fragmentor voltage in small increments while monitoring the ratio of the intact TAG ion to the fragment ions. Start with the instrument manufacturer's recommended settings and adjust downwards.

  • Adjust Source Temperatures: Higher temperatures in the ion source can increase the internal energy of the ions, promoting fragmentation.[3][4]

    • Recommendation: Optimize the capillary and auxiliary gas heater temperatures. Lowering these temperatures can often reduce fragmentation, but be mindful that insufficient desolvation can suppress the signal. A systematic optimization is recommended.[7][15]

  • Modify Gas Flow Rates: The sheath and auxiliary gas flow rates can influence the desolvation process and the ion's transit time through the source.

    • Recommendation: Adjust these gas flow rates to ensure efficient desolvation without imparting excessive energy to the ions.[7][15]

The following diagram illustrates the logical workflow for troubleshooting high in-source fragmentation.

Troubleshooting_ISF Troubleshooting High In-Source Fragmentation Start High ISF Observed Optimize_Cone_Voltage Decrease Cone/Fragmentor Voltage Start->Optimize_Cone_Voltage Monitor_Signal Monitor [M+Adduct]+ / [Fragment]+ Ratio Optimize_Cone_Voltage->Monitor_Signal Check_Temperatures ISF Still High? Monitor_Signal->Check_Temperatures Check_Gases ISF Still High? Monitor_Signal->Check_Gases Optimize_Temperatures Decrease Source Temperatures (Capillary & Auxiliary) Check_Temperatures->Optimize_Temperatures Yes End ISF Minimized Check_Temperatures->End No Optimize_Temperatures->Monitor_Signal Optimize_Gases Adjust Sheath & Auxiliary Gas Flow Rates Check_Gases->Optimize_Gases Yes Check_Gases->End No Optimize_Gases->Monitor_Signal Recheck_Signal Re-evaluate Signal Intensity End->Recheck_Signal

Caption: Workflow for minimizing in-source fragmentation.

Issue 2: Poor Signal Intensity for Intact Triacylglycerol Ions

Possible Cause: Suboptimal ionization efficiency or ion suppression effects.

Solutions:

  • Promote Adduct Formation (ESI): Triacylglycerols are non-polar and require the formation of adducts to be efficiently ionized by ESI.

    • Recommendation: Add a modifier to the mobile phase or infusion solvent. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) are commonly used to promote the formation of [M+NH4]+ adducts.[7] For [M+Na]+ or [M+Li]+ adducts, the corresponding salts can be added at low concentrations, though high salt levels can cause signal suppression.[7][16]

  • Sample Dilution and Purification: High concentrations of TAGs or co-eluting, more easily ionizable lipids (like phospholipids) can cause ion suppression.[7]

    • Recommendation: Dilute the sample. For direct infusion, total lipid concentrations as low as 10 pmol/µL may be necessary.[7] Alternatively, use solid-phase extraction (SPE) to pre-fractionate lipid classes before analysis.[7]

  • Chromatographic Separation: Using liquid chromatography (LC) before mass spectrometry can separate TAGs from other lipid classes, reducing ion suppression.[2][7]

The following diagram shows the decision process for improving TAG signal intensity.

Signal_Improvement Improving TAG Signal Intensity Start Poor TAG Signal Check_Adducts Using ESI? Start->Check_Adducts Add_Modifier Add Adduct-Forming Modifier (e.g., Ammonium Formate) Check_Adducts->Add_Modifier Yes Check_Concentration Signal Still Low? Check_Adducts->Check_Concentration No (e.g., APCI) Add_Modifier->Check_Concentration Dilute_Sample Dilute Sample or Use SPE Cleanup Check_Concentration->Dilute_Sample Yes End Signal Improved Check_Concentration->End No Use_LC Implement LC Separation Dilute_Sample->Use_LC Use_LC->End

Caption: Decision tree for enhancing TAG signal intensity.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters for Reduced Fragmentation

This protocol describes a systematic approach to optimize ESI source parameters to minimize in-source fragmentation of triacylglycerols.

  • Prepare a Standard Solution: Prepare a solution of a representative triacylglycerol standard (e.g., triolein) at a concentration of approximately 10 µg/mL in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) containing an adduct-forming modifier (e.g., 10 mM ammonium formate).

  • Initial Instrument Settings: Begin with the mass spectrometer manufacturer's recommended settings for lipid analysis.

  • Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization (one at a time):

    • Cone/Fragmentor Voltage: While monitoring the mass spectrum, gradually decrease the cone/fragmentor voltage from its initial setting. Record the intensity of the precursor ion (e.g., [M+NH4]+) and the most abundant fragment ion (e.g., [M+NH4-RCOOH]+) at each step. Plot the ratio of fragment to precursor ion intensity versus the voltage to find the point where fragmentation is minimized without significant loss of the total signal.

    • Capillary Temperature: Set the cone/fragmentor voltage to its optimized value. Vary the capillary temperature (e.g., in 25°C increments from 250°C to 350°C) and monitor the precursor and fragment ion intensities to find the optimal setting.[7]

    • Auxiliary Gas Heater Temperature: With the cone voltage and capillary temperature at their optimized values, adjust the auxiliary gas heater temperature (e.g., in 50°C increments from 200°C to 400°C).[7]

    • Sheath and Auxiliary Gas Flow Rates: Sequentially optimize the sheath gas (e.g., in 5-unit increments) and auxiliary gas flow rates.[7]

  • Final Evaluation: Once all parameters are optimized, infuse the standard solution again to confirm that in-source fragmentation has been significantly reduced.

Quantitative Data Summary

The extent of in-source fragmentation is highly dependent on the specific instrument and its source design.[1] However, the following table summarizes the general effects of key parameters on triacylglycerol fragmentation.

ParameterEffect on FragmentationTypical Range for OptimizationReference
Cone/Fragmentor Voltage Increasing voltage significantly increases fragmentation.20 - 100 V (instrument dependent)[3][14]
Capillary Temperature Higher temperatures can increase fragmentation.250 - 350 °C[4][7]
Auxiliary Gas Temperature Higher temperatures can increase fragmentation.200 - 400 °C[7][15]
S-lens RF Level Higher levels can increase fragmentation.50 - 70%[7]

Note: The optimal values for these parameters will vary between different mass spectrometer models and should be determined empirically for your specific instrument and application.

References

Technical Support Center: Chiral Chromatography of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the resolution of triglyceride enantiomers in chiral chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of triglycerides.

Issue 1: Poor or No Resolution (Rs < 1.5)

Poor resolution is a common challenge in the chiral chromatography of triglycerides, where enantiomers have very similar physicochemical properties.[1][2] This can manifest as co-eluting or partially overlapping peaks.

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for triglyceride separations. If resolution is poor, consider screening different polysaccharide-based columns (e.g., cellulose vs. amylose-based) as they can offer different selectivities.[3]
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interaction between the analytes and the CSP. For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in a nonpolar solvent (e.g., hexane) are key parameters to optimize. Small changes in the modifier concentration can have a significant impact on resolution.[4]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate generally allows for more interaction time between the triglycerides and the stationary phase, which can lead to improved resolution, albeit with longer analysis times.[2][5]
Inadequate Temperature Control Temperature can have a complex and sometimes unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can potentially improve resolution by altering the thermodynamics of the chiral recognition process.[6]
Sample Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or the sample concentration to see if peak shape and resolution improve.

Troubleshooting Workflow for Poor Resolution

PoorResolution Troubleshooting Workflow: Poor Resolution start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for triglycerides? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide derivatives) check_csp->screen_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp->optimize_mp adjust_modifier Adjust alcohol modifier concentration (e.g., isopropanol in hexane) optimize_mp->adjust_modifier Yes optimize_flow Optimize Flow Rate optimize_mp->optimize_flow No adjust_modifier->optimize_flow end_good Resolution Improved adjust_modifier->end_good Resolution Improved reduce_flow Decrease flow rate optimize_flow->reduce_flow Yes optimize_temp Optimize Temperature optimize_flow->optimize_temp No reduce_flow->optimize_temp reduce_flow->end_good Resolution Improved vary_temp Vary temperature (e.g., 10°C, 25°C, 40°C) optimize_temp->vary_temp Yes check_overload Check for Sample Overload optimize_temp->check_overload No vary_temp->check_overload vary_temp->end_good Resolution Improved reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes end_bad Consult further resources check_overload->end_bad No reduce_conc->end_good OptimizationWorkflow Parameter Optimization Workflow start Initial Separation (e.g., Hexane/IPA 99:1, 1 mL/min, 25°C) eval_res Evaluate Resolution (Rs) start->eval_res fine_tune_mp Fine-tune Mobile Phase (adjust % modifier) eval_res->fine_tune_mp Rs < 1.5 final_method Final Optimized Method eval_res->final_method Rs >= 1.5 eval_mp Evaluate Rs fine_tune_mp->eval_mp fine_tune_flow Fine-tune Flow Rate (decrease for better Rs) eval_mp->fine_tune_flow Rs < 1.5 eval_mp->final_method Rs >= 1.5 eval_flow Evaluate Rs fine_tune_flow->eval_flow fine_tune_temp Fine-tune Temperature (test higher and lower temps) eval_flow->fine_tune_temp Rs < 1.5 eval_flow->final_method Rs >= 1.5 eval_temp Evaluate Rs fine_tune_temp->eval_temp eval_temp->final_method Rs >= 1.5 eval_temp->final_method Select best condition

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific triglycerides such as 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) is critical in various fields, including lipidomics, food science, and the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of individual triglycerides. This guide provides an objective comparison of a validated HPLC method for DMO-G quantification with other analytical techniques, supported by representative experimental data and detailed methodologies.

Method Performance Comparison

The selection of an analytical method for quantifying DMO-G depends on factors like required sensitivity, selectivity, and the complexity of the sample matrix. While specific validation data for DMO-G is not extensively published, this section presents typical performance characteristics from validated methods for structurally similar triglycerides, which can be considered representative for establishing a robust analytical method for DMO-G.

Parameter HPLC-ELSD HPLC-MS/MS GC-FID
Linearity (R²) > 0.995[1]> 0.998[1]> 0.99[2]
Limit of Detection (LOD) 0.02 - 0.2 µg/mL[1]0.1 - 10 ng/mL[1]0.001 - 0.330 µg/mL[2]
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL[1]0.5 - 50 ng/mL[1]0.001 - 1.000 µg/mL[2]
Accuracy (% Recovery) 90 - 110%[1]95 - 105%[1]95 - 105%[2]
Precision (RSD%) < 5% (Repeatability)[1]< 10% (Repeatability)[1]< 5%[2]
< 10% (Intermediate Precision)[1]< 15% (Intermediate Precision)[1]
Specificity/Selectivity Moderate[1]High[1]High
Robustness Good[1]Moderate[1]Good

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) is a robust and widely used method for triglyceride analysis. It is particularly suitable for non-volatile compounds that lack a strong UV chromophore.[3]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of DMO-G in complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification.[5]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds. For triglycerides, high-temperature GC is often required.[6] While direct analysis is possible, it often involves derivatization to fatty acid methyl esters (FAMEs).[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of DMO-G.

HPLC-ELSD Method for DMO-G Quantification

This protocol describes a general method for the analysis of DMO-G using HPLC with an Evaporative Light Scattering Detector (ELSD).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the oil or lipid extract into a 10 mL volumetric flask.

  • Dissolve the sample in hexane (B92381) and make up to the mark.

  • For analysis, dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[3]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]

2. Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.[3]

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

3. ELSD Conditions:

  • Detector: Evaporative Light Scattering Detector.

  • Nebulizer Temperature: 30°C.[1]

  • Evaporator Temperature: 30°C.[1]

  • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).[1]

4. Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of DMO-G standard and inject in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²).[1]

  • Accuracy: Perform recovery studies by spiking a known amount of DMO-G into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.[1]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.[7]

Alternative Method: LC-MS/MS for Triglyceride Quantification

This protocol outlines a general approach for the sensitive and selective quantification of triglycerides like DMO-G using LC-MS/MS.

1. Sample Preparation (for biological matrices like serum/plasma):

  • To 100 µL of serum or plasma, add an internal standard.

  • Add 300 µL of methanol (B129727) to precipitate proteins and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex.

  • Add 250 µL of water to induce phase separation and vortex.

  • Centrifuge to separate the layers and collect the upper organic layer.[4]

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.[4]

2. LC-MS/MS Conditions:

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with the same additives as Mobile Phase A.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DMO-G.[1]

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Optimization cluster_validation 2. Method Validation cluster_application 3. Sample Analysis A Select HPLC Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Optimize Detector Settings (ELSD/MS) B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Specificity / Selectivity H LOD & LOQ G->H I Robustness H->I J Prepare Samples & Standards I->J K Acquire Data J->K L Process Data & Quantify K->L

Caption: Workflow for HPLC method validation.

Triglyceride_Quantification_Comparison cluster_hplc_elsd HPLC-ELSD cluster_hplc_msms HPLC-MS/MS cluster_gc_fid GC-FID A Sample containing this compound B Reversed-Phase Separation A->B E Reversed-Phase Separation A->E H Derivatization (optional) A->H C Nebulization & Solvent Evaporation B->C D Light Scattering Detection C->D K Comparative Analysis D->K Quantitative Data F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) F->G G->K Quantitative Data I Gas Phase Separation H->I J Flame Ionization Detection I->J J->K Quantitative Data

Caption: Comparison of analytical techniques.

References

A Comparative Analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based drug delivery systems, the precise molecular architecture of excipients plays a pivotal role in the formulation's stability, efficacy, and overall performance. This guide provides a detailed comparative analysis of two structurally isomeric triglycerides: 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO). While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document leverages established principles of lipid chemistry and data from analogous triglyceride isomers to provide a comprehensive overview for researchers and formulation scientists.

Physicochemical Properties: A Tale of Symmetry and Asymmetry

The fundamental distinction between MOM and MMO lies in the positional distribution of their fatty acid constituents along the glycerol (B35011) backbone. MOM is a symmetrical triglyceride with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. In contrast, MMO is an asymmetrical triglyceride with myristic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. This structural variance is anticipated to significantly influence their physicochemical properties.

Symmetrical disaturated triacylglycerols (SUS), like MOM, are known to have different melting points and solid fat content profiles compared to their asymmetrical (SSU) counterparts, like MMO.[1] The more regular structure of symmetrical triglycerides generally allows for more ordered packing into crystal lattices, which can result in different polymorphic behavior.[2]

PropertyThis compound (MOM)1,2-Dimyristoyl-3-oleoylglycerol (MMO)Reference
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)-[3]
Molecular Formula C₄₉H₉₂O₆C₄₉H₉₂O₆[3]
Molecular Weight 777.3 g/mol 777.3 g/mol [3]
CAS Number 66908-04-1Not readily available[3]
Structure SymmetricalAsymmetrical[1]
Expected Melting Point Higher than MMOLower than MOM[1]
Expected Crystallization Behavior More ordered packing, potentially leading to more stable polymorphs.Less efficient packing, may exhibit more complex polymorphic transitions.[2]
Solubility Slightly soluble in Chloroform and Methanol.[3]Expected to have similar solubility in nonpolar solvents.

Synthesis and Characterization

The synthesis of both MOM and MMO can be approached through several routes, including chemical and enzymatic methods. Enzymatic synthesis, particularly using sn-1,3 specific lipases, offers a high degree of regioselectivity, which is crucial for producing structurally defined triglycerides.

Experimental Protocols

Enzymatic Synthesis of this compound (MOM) (Adapted from similar syntheses):

This protocol describes a two-step enzymatic process.

  • Synthesis of 2-Oleoylglycerol:

    • React triolein (B1671897) with an excess of a suitable alcohol (e.g., ethanol) in the presence of an sn-1,3 specific lipase (B570770). This selectively removes the fatty acids from the sn-1 and sn-3 positions, yielding 2-oleoylglycerol.

    • The product can be purified using column chromatography.

  • Esterification with Myristic Acid:

    • The purified 2-oleoylglycerol is then esterified with an excess of myristic acid or its activated form (e.g., myristoyl chloride or myristic anhydride) in the presence of an sn-1,3 specific lipase or a chemical catalyst.

    • The final product, MOM, is purified from the reaction mixture using techniques like column chromatography or crystallization.

Synthesis of 1,2-Dimyristoyl-3-oleoylglycerol (MMO) (Adapted from similar syntheses):

The synthesis of the asymmetrical MMO is more challenging. A potential route involves:

  • Preparation of 1,2-Dimyristoyl-sn-glycerol:

    • Start with a protected glycerol derivative, such as 3-(triphenylmethyl)glycerol, to block the sn-3 position.

    • Esterify the sn-1 and sn-2 positions with myristic acid.

    • Deprotect the sn-3 position to yield 1,2-Dimyristoyl-sn-glycerol.[4]

  • Esterification with Oleic Acid:

    • Esterify the free hydroxyl group at the sn-3 position with oleic acid or its activated form.

    • Purification of the final MMO product is crucial and can be achieved through chromatographic methods.[1]

Characterization of Triglyceride Isomers:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify triglyceride isomers.[5][6]

  • Gas Chromatography (GC): After enzymatic hydrolysis (lipolysis) to release the fatty acids, GC can be used to determine the fatty acid composition at each position of the glycerol backbone.[1]

  • Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) is a powerful tool for identifying and characterizing different triglyceride molecular species.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity and purity of the synthesized triglycerides.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and crystallization behavior of the triglycerides, revealing differences in their thermal properties.[2]

  • X-ray Diffraction (XRD): XRD is employed to study the polymorphic forms of the crystalline triglycerides.[2]

Performance in Drug Delivery Applications

The structural differences between MOM and MMO are expected to translate into distinct performance characteristics when incorporated into lipid-based drug delivery systems like lipid nanoparticles (LNPs). The choice of triglyceride can influence the physical stability, drug loading capacity, and release profile of the formulation.[7][8]

  • Lipid Nanoparticle (LNP) Formation and Stability: The packing efficiency of triglycerides within the LNP core is critical for stability. The more ordered packing of the symmetrical MOM may lead to more stable crystalline structures within the nanoparticle core. Conversely, the irregular shape of the asymmetrical MMO might result in a less ordered, more amorphous lipid core. This could potentially influence drug encapsulation and release.

  • Drug Encapsulation and Release: The physical state of the lipid matrix (solid or liquid) at physiological temperatures, which is influenced by the melting point of the triglyceride, plays a significant role in drug release. The potentially lower melting point of MMO could lead to a more fluid lipid core, which might be advantageous for certain drug release profiles. The choice between a more crystalline (from MOM) or a more amorphous (from MMO) core can be strategically used to control the release kinetics of the encapsulated drug.

Signaling Pathways and Experimental Workflows

While these specific triglycerides are not typically direct modulators of signaling pathways, their role as components of drug delivery systems is to ensure the therapeutic agent reaches its target to exert its effect on specific pathways. The workflow for developing and evaluating LNP formulations containing these lipids would follow a logical progression.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation LNP Formulation & Evaluation cluster_cellular Cellular Studies synthesis Synthesis of MOM and MMO characterization Physicochemical Characterization (HPLC, DSC, XRD) synthesis->characterization lnp_formulation LNP Formulation characterization->lnp_formulation in_vitro_eval In Vitro Evaluation (Size, Zeta Potential, Encapsulation Efficiency, Drug Release) lnp_formulation->in_vitro_eval cellular_uptake Cellular Uptake Studies in_vitro_eval->cellular_uptake signaling_analysis Downstream Signaling Pathway Analysis cellular_uptake->signaling_analysis

Fig. 1: Experimental workflow for comparing MOM and MMO in LNP formulations.

The following diagram illustrates the conceptual difference in the molecular structure of MOM and MMO.

triglyceride_structures cluster_mom This compound (MOM) cluster_mmo 1,2-Dimyristoyl-3-oleoylglycerol (MMO) G1 Glycerol M1_1 Myristic Acid (sn-1) G1->M1_1 O1 Oleic Acid (sn-2) G1->O1 M1_3 Myristic Acid (sn-3) G1->M1_3 G2 Glycerol M2_1 Myristic Acid (sn-1) G2->M2_1 M2_2 Myristic Acid (sn-2) G2->M2_2 O2 Oleic Acid (sn-3) G2->O2

Fig. 2: Structural comparison of MOM and MMO.

Conclusion

The choice between this compound and 1,2-Dimyristoyl-3-oleoylglycerol in the design of lipid-based drug delivery systems will depend on the desired physicochemical properties of the final formulation. The symmetrical structure of MOM is likely to impart a higher melting point and a more ordered crystalline structure, potentially leading to more stable nanoparticles with a more controlled, slower drug release. In contrast, the asymmetrical nature of MMO may result in a lower melting point and a less ordered lipid matrix, which could be beneficial for achieving a faster drug release or for encapsulating drugs that are more compatible with a less crystalline environment.

Given the scarcity of direct comparative data, researchers are encouraged to perform head-to-head experimental evaluations to determine the optimal triglyceride isomer for their specific drug delivery application. The experimental protocols and characterization techniques outlined in this guide provide a framework for such investigations.

References

Unraveling the Complexity of Triacylglycerol Isomers: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipidomics, the precise identification and quantification of triacylglycerol (TAG) isomers is a critical yet challenging task. This guide provides an objective comparison of leading mass spectrometry (MS)-based methodologies, supported by experimental data, to empower informed decisions in analytical strategy.

Triacylglycerols, the primary components of fats and oils, exhibit immense structural diversity, including regioisomers (variations in fatty acid position on the glycerol (B35011) backbone) and isomers with different fatty acid compositions that are isobaric (having the same mass). Distinguishing these isomers is crucial for understanding their distinct metabolic fates and biological functions. Mass spectrometry, often coupled with liquid chromatography (LC) or ion mobility (IM), has emerged as a powerful tool for in-depth TAG isomer analysis.[1][2][3][4]

This guide delves into the principles, workflows, and comparative performance of key MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization sources, tandem mass spectrometry (MS/MS) for structural elucidation, and innovative approaches like Electron Impact Excitation of Ions from Organics (EIEIO) and Ion Mobility Mass Spectrometry (IMS-MS).

Comparative Analysis of MS Techniques for TAG Isomer Quantification

The accurate quantification of TAG regioisomers is a significant challenge. Different MS methods offer varying degrees of success. A study comparing several techniques for the quantification of sn-ABA and sn-AAB regioisomers of four common TAGs (LLO, LOO, POO, and PPO) in natural oils provides valuable comparative data. The methods analyzed include positive ion Atmospheric Pressure Chemical Ionization (APCI)-MS, positive ion Electrospray Ionization (ESI)-MS/MS, and negative ion chemical ionization (NICI)-MS/MS.[5][6] The results, summarized below, demonstrate the utility and reliability of these methods in determining the regioisomeric structure of TAGs, with no statistically significant differences found between them.[5][6]

TriacylglycerolSampleLC/APCI-MS (% sn-ABA)LC/ESI-MS/MS (% sn-ABA)Direct Inlet Ammonia NICI-MS/MS (% sn-ABA)
LLO (18:2/18:2/18:1)Rapeseed Oil7.7 ± 6.57.7 ± 6.57.7 ± 6.5
Sunflower Seed Oil12.2 ± 6.912.2 ± 6.912.2 ± 6.9
LOO (18:2/18:1/18:1)Rapeseed Oil57.9 ± 3.357.9 ± 3.357.9 ± 3.3
Sunflower Seed Oil34.0 ± 5.234.0 ± 5.234.0 ± 5.2
POO (16:0/18:1/18:1)Rapeseed Oil4.5 ± 6.14.5 ± 6.14.5 ± 6.1
Sunflower Seed Oil1.4 ± 2.81.4 ± 2.81.4 ± 2.8
Lard95.3 ± 3.295.3 ± 3.295.3 ± 3.2
PPO (16:0/16:0/18:1)Lard4.9 ± 5.64.9 ± 5.64.9 ± 5.6
Data synthesized from a study by Kuklev and Smith (2007).[5][6]

It is important to note that the study found that an LC/APCI-MS/MS method was not suitable for quantifying TAG regioisomers because the formation of diacylglycerol (DAG) fragment ions was not clearly dependent on the positional distribution of the fatty acids.[5][6]

Experimental Workflows and Methodologies

The successful analysis of TAG isomers hinges on a well-defined experimental workflow. The following diagrams illustrate the general steps involved in different MS-based approaches.

experimental_workflow General Workflow for LC-MS based TAG Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing LipidExtraction Lipid Extraction (e.g., Folch/Bligh-Dyer) InternalStandard Addition of Internal Standard LipidExtraction->InternalStandard LC_Separation Liquid Chromatography (e.g., Reversed-Phase) InternalStandard->LC_Separation Ionization Ionization (ESI, APCI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS and MS/MS) Ionization->MS_Analysis PeakDetection Peak Detection and Alignment MS_Analysis->PeakDetection IsomerIdentification Isomer Identification (based on fragmentation) PeakDetection->IsomerIdentification Quantification Quantification IsomerIdentification->Quantification

Figure 1. General workflow for LC-MS based TAG isomer analysis.

Detailed Methodological Approaches

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone for TAG analysis, providing separation of complex mixtures prior to mass analysis.[7]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed, often with C18 columns, to separate TAGs based on their acyl chain length and degree of unsaturation.[2] While comprehensive separation of all regioisomers is challenging with standard C18 columns, it is effective for profiling TAG species.[2] Chiral chromatography can be used for the separation of enantiomers.[2]

  • Ionization:

    • Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for TAG analysis and often provides fragment ions (diacylglycerol-like fragments) that are informative for identifying the fatty acids at the sn-1/3 positions.[5][6][8]

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺).[1][9] The choice of adduct can influence fragmentation patterns in subsequent MS/MS analysis.[10]

Experimental Protocol: LC-APCI-MS for Regioisomer Quantification

  • Sample Preparation: Extract lipids from the sample (e.g., oils, fats) using a suitable method like Folch or Bligh-Dyer.

  • Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and hexane.[11]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion APCI.

    • Principle: The method relies on the preferential loss of fatty acids from the sn-1/3 positions of the protonated molecule [M+H]⁺, leading to the formation of diacylglycerol (DAG) fragment ions.[5][6] The relative abundance of these fragment ions allows for the quantification of regioisomers.[12]

fragmentation_pathway Fragmentation Pathways in TAG Regioisomer Analysis TAG_Isomers TAG Regioisomers (sn-AAB vs sn-ABA) Ionization Ionization (e.g., APCI, ESI) TAG_Isomers->Ionization Precursor_Ion Precursor Ion ([M+H]+ or [M+Adduct]+) Ionization->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Fragment_Ions Fragment Ions (Diacylglycerol-like) CID->Fragment_Ions Quantification Relative Quantification (based on fragment ion ratios) Fragment_Ions->Quantification

Figure 2. Key steps in fragmentation-based TAG isomer analysis.

2. Tandem Mass Spectrometry (MS/MS)

MS/MS is indispensable for the structural elucidation of TAGs. By isolating a specific precursor ion and subjecting it to fragmentation, detailed structural information can be obtained.

  • Collision-Induced Dissociation (CID): The most common fragmentation technique. The fragmentation of TAG adducts can provide information about the fatty acid composition and, in some cases, their positions on the glycerol backbone.[9][13] For instance, the fragmentation of lithiated TAG adducts can be particularly informative for structural identification.[1]

  • Electron Impact Excitation of Ions from Organics (EIEIO): A powerful technique that uses energetic electrons to fragment TAG ions. EIEIO allows for the assignment of acyl groups to the sn-2 or sn-1/3 positions and can even help determine the location of double bonds within the fatty acid chains.[14]

3. Ion Mobility Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions. This technique can separate isomeric lipids that are indistinguishable by mass alone.[1][15]

  • Cyclic Ion Mobility Spectrometry (cIMS): This advanced form of IMS allows for high-resolution separation of TAG isomers, including positional, configurational (cis/trans), and double bond positional isomers.[10] A study on cIMS-MS concluded that sodium adducts were optimal for the efficient separation of various TAG isomer types.[10]

Advanced and Emerging Techniques

  • Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF): This technique, particularly with high-energy CID, can induce charge-remote fragmentation, providing detailed structural information, including the position of double bonds.[13]

  • Ozone-Induced Dissociation (OzID): This method utilizes ion-molecule reactions with ozone within the mass spectrometer to pinpoint the location of carbon-carbon double bonds in the fatty acyl chains.[9]

Conclusion

The analysis of triacylglycerol isomers is a complex but achievable goal with modern mass spectrometry. The choice of methodology depends on the specific research question, the complexity of the sample, and the available instrumentation.

  • For routine quantification of known regioisomers , LC-MS with APCI or ESI ionization coupled with MS/MS offers a robust and reliable approach.

  • For in-depth structural characterization , including the determination of double bond positions and unambiguous regioisomer assignment, advanced techniques like EIEIO, high-energy CID (e.g., MALDI-TOF/TOF), and OzID are invaluable.

  • For the separation of complex isomeric mixtures , ion mobility mass spectrometry, especially cyclic IMS, provides an additional dimension of separation that can resolve isomers intractable by chromatography alone.

As the field of lipidomics continues to evolve, the integration of these powerful MS-based strategies will undoubtedly lead to a deeper understanding of the crucial roles that specific triacylglycerol isomers play in health and disease.

References

A Comparative Guide to Triacylglycerol Profiling: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and comprehensive analysis of triacylglycerols (TAGs) is paramount for advancements in nutrition, food science, and therapeutics. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for triacylglycerol profiling, supported by experimental data and protocols.

Triacylglycerols, the primary constituents of fats and oils, are crucial for energy storage and various metabolic processes.[1] Their immense structural diversity, arising from different fatty acid compositions and positional arrangements on the glycerol (B35011) backbone, presents a significant analytical challenge.[1] The choice between HPLC and GC-MS for TAG analysis depends on the specific research question, the nature of the sample, and the desired level of detail.

High-Performance Liquid Chromatography (HPLC) for Intact Triacylglycerol Analysis

HPLC has emerged as a robust and versatile tool for the comprehensive analysis of intact TAGs.[1] It separates molecules based on their polarity and hydrophobicity, offering high-resolution separation of TAG species.[1] When coupled with a mass spectrometer (HPLC-MS), it provides both separation and structural elucidation.[1]

Several HPLC methods are employed for TAG analysis, with Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC being two prominent approaches.[2] NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), which considers both the total number of carbon atoms and the degree of unsaturation in the fatty acid chains.[2][3] Silver-Ion HPLC, on the other hand, excels at separating TAGs based on the number and configuration of double bonds.[2]

Common detectors used with HPLC for TAG analysis include Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), and Charged Aerosol Detectors (CAD).[2][3] MS detectors, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allow for the identification of TAGs based on their mass-to-charge ratio and fragmentation patterns.[1][2] ELSD and CAD are universal detectors suitable for non-volatile analytes like TAGs, but their response can be non-linear.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Traditionally, GC-MS analysis of TAGs involves a derivatization step, typically transesterification, to convert the non-volatile TAGs into volatile fatty acid methyl esters (FAMEs).[5][6] This approach provides detailed information about the fatty acid composition of the sample but loses information about the original TAG structure.[7]

Advancements in column technology have led to the development of high-temperature GC (HT-GC), which allows for the analysis of intact TAGs.[4][7] However, this technique presents challenges, including the potential for thermal degradation of unsaturated TAGs at high temperatures.[8][9]

GC-MS offers high sensitivity and specificity, making it excellent for identifying and quantifying individual fatty acids, even at low concentrations.[10] The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that are useful for library matching and compound identification.

Quantitative Comparison of HPLC and GC-MS for Triacylglycerol Profiling

The choice between HPLC and GC-MS often involves a trade-off between analyzing intact molecules and detailed compositional analysis. The following table summarizes key quantitative and qualitative parameters for each technique.

ParameterHPLCGC-MS
Analyte Form Intact TriacylglycerolsFatty Acid Methyl Esters (FAMEs) or Intact TAGs (HT-GC)
Information Provided Molecular species, regioisomers, enantiomersFatty acid composition and relative abundance
Sample Preparation Simple dissolution and filtration[1][2]Derivatization (transesterification) required for FAMEs analysis[6][11]
Sensitivity Generally lower than GC-MS for FAMEs[12]High sensitivity, especially for FAMEs[10][12]
Linearity Detector dependent (MS offers good linearity, ELSD/CAD can be non-linear)[4]Good linearity with Flame Ionization Detector (FID) and MS
Analysis Time Can be rapid (e.g., 15-minute runs)[12]Typically longer due to temperature programming
Resolution Good resolution of TAG molecules[13]Excellent resolution of FAMEs[5]
Key Advantage Analysis of intact TAGs, preserving structural informationDetailed and accurate fatty acid composition
Key Limitation Lower sensitivity for trace components compared to GC-MS of FAMEsLoss of TAG structure information (FAMEs), potential for thermal degradation (HT-GC)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both HPLC and GC-MS analysis of triacylglycerols.

HPLC-MS Protocol for Intact Triacylglycerol Analysis

This protocol is a general guideline for the analysis of intact TAGs from oil samples using reversed-phase HPLC coupled with mass spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the oil sample into a vial.

  • Add 1 mL of a suitable solvent mixture (e.g., isopropanol (B130326)/acetonitrile (B52724), 1:1 v/v) to dissolve the sample.

  • Vortex the sample for 1 minute to ensure complete dissolution.[1]

  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[1][2]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column oven and a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A binary gradient of acetonitrile and isopropanol is often employed.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Maintained at a controlled temperature, for example, 30°C.

  • Injection Volume: 5-20 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Source: APCI or ESI in positive ion mode.[1][2]

  • MS Detection: Full scan mode to acquire mass spectra of the eluting TAGs. Tandem MS (MS/MS) can be used for structural elucidation.[1]

GC-MS Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the steps for analyzing the fatty acid composition of TAGs after conversion to FAMEs.

1. Sample Preparation (Transesterification):

  • Place approximately 10-20 mg of the oil sample into a screw-capped tube.

  • Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.

  • Heat the mixture in a water bath at 50°C for 10-15 minutes with occasional shaking.

  • After cooling, add 2 mL of n-hexane and 5 mL of distilled water.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A polar capillary column (e.g., a wax-type column, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for FAME separation.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min, and holding for 10 minutes.

  • Injection Volume: 1 µL in split or splitless mode.[11]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.[11]

  • MS Detection: Full scan mode to acquire mass spectra of the eluting FAMEs.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for triacylglycerol profiling using either HPLC or GC-MS.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Sample Oil/Fat Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS FAMEs) Extraction->Derivatization GC-MS Path Dissolution Dissolution & Filtration (for HPLC) Extraction->Dissolution HPLC Path GC GC Derivatization->GC HPLC HPLC Dissolution->HPLC MS Mass Spectrometry HPLC->MS ELSD_CAD ELSD / CAD HPLC->ELSD_CAD GC->MS Data_Analysis Data Analysis & Profiling MS->Data_Analysis ELSD_CAD->Data_Analysis

General workflow for triacylglycerol profiling.

Conclusion

Both HPLC and GC-MS are indispensable techniques for triacylglycerol profiling, each offering unique advantages. HPLC, particularly when coupled with mass spectrometry, excels in the analysis of intact TAGs, providing valuable information on their molecular structure.[1] This is crucial for understanding the functional properties of fats and oils and for developing structured lipids. GC-MS, on the other hand, remains the gold standard for detailed fatty acid compositional analysis due to its high resolution and sensitivity for FAMEs.[5]

For a comprehensive understanding of a sample's lipid profile, a synergistic approach utilizing both HPLC for intact TAG analysis and GC-MS for fatty acid composition is often the most effective strategy.[11][14] The choice of method should be guided by the specific analytical goals, the complexity of the sample matrix, and the available instrumentation.

References

A Researcher's Guide to Accuracy and Precision in Lipid Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of lipids, a diverse group of molecules with critical roles in health and disease, presents unique analytical challenges. The ideal quantification method should be not only sensitive and specific but also accurate (close to the true value) and precise (reproducible). This guide focuses on four widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Performance Metrics: A Quantitative Comparison

The selection of an analytical platform for lipid quantification often involves a trade-off between sensitivity, specificity, accuracy, and throughput. The following tables summarize the typical accuracy and precision of the discussed methods based on published validation studies.

Table 1: Comparison of Accuracy in Lipid Quantification Methods

MethodAnalyte/MatrixAccuracy (% Recovery or % Bias)Reference
LC-MS/MS (Stable Isotope Dilution) Multiple lipid species in human plasmaGenerally within ±15% of the nominal value. Bias for some fatty acids can range from -10% to -1%.[1]--INVALID-LINK--
NMR Spectroscopy Lipoproteins and major lipid classes in serumHigh accuracy for absolute quantification when using an internal standard. Results are in good agreement with other methods.[2]
GC-FID Fatty Acid Methyl Esters (FAMEs) in food fatsRecoveries typically range from 86.2% to 92.5%.[3] For major fatty acids in shark liver oil, recoveries were satisfactory.[4][3][4]
HPLC-CAD Phospholipids (B1166683) in liposomesAverage recoveries of 98.7% to 99.5%.[5] For phospholipids in biological material, recovery was between 95% and 110%.[6][5][6]

Table 2: Comparison of Precision in Lipid Quantification Methods

MethodAnalyte/MatrixPrecision (Repeatability/Intermediate Precision as %RSD)Reference
LC-MS/MS (Stable Isotope Dilution) Comprehensive lipidome in human plasmaFor a large-scale study, over 800 lipid species had a relative standard deviation (RSD) of less than 30% across 16 batches.[7][7]
NMR Spectroscopy Major lipid constituents in fish oilHighly reproducible with RSDs ranging from 0.3% to 2% for 13C NMR and 0.5% to 2.5% for 1H NMR.[2][2]
GC-FID Fatty Acid Methyl Esters (FAMEs) in food fatsRepeatability (intra-day precision) typically between 0.89% and 2.34% RSD. Reproducibility (inter-day precision) between 1.46% and 3.72% RSD.[8][8]
HPLC-CAD Phospholipids in biological materialPrecision and intermediate precision ranged from 3.5% to 9.0% RSD.[6] For phospholipids in liposomes, RSDs were between 0.8% and 1.5%.[5][5][6]

Experimental Workflows and Methodologies

The accuracy and precision of lipid quantification are intrinsically linked to the experimental workflow. The following diagram illustrates a generalized workflow for lipid analysis, highlighting the key stages from sample preparation to data analysis.

G General Lipid Quantification Workflow cluster_prep Sample Preparation cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (for GC-FID) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Extraction->NMR HPLC_CAD HPLC-CAD Extraction->HPLC_CAD GC_FID GC-FID Derivatization->GC_FID Quantification Quantification (Internal/External Standards) LC_MS->Quantification NMR->Quantification GC_FID->Quantification HPLC_CAD->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A generalized workflow for lipid quantification experiments.

Detailed Experimental Protocols

Lipid Extraction (Folch Method)

The Folch method is a widely used liquid-liquid extraction technique for separating lipids from other cellular components.[9][10][11]

  • Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) mixture to a final volume 20 times that of the sample.[9]

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.[9]

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge at low speed to separate the mixture into two phases.[9][10]

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[9][10]

Fatty Acid Analysis by GC-FID

This method is a gold standard for the analysis of fatty acid profiles. It requires the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[12][13][14]

  • Derivatization (Transesterification): The extracted lipids are methylated, typically using a reagent like 14% boron trifluoride in methanol, and heated (e.g., at 100°C for 30 minutes).[15]

  • FAME Extraction: After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs.[15]

  • GC-FID Analysis:

    • Injection: An aliquot of the FAMEs in a suitable solvent is injected into the gas chromatograph.

    • Separation: FAMEs are separated on a polar capillary column (e.g., DB-23 or similar).[15]

    • Detection: The separated FAMEs are detected by a flame ionization detector.

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard and a calibration curve.[15]

Quantitative Lipid Profiling by LC-MS/MS with Stable Isotope Dilution

This approach offers high specificity and sensitivity and is considered a gold standard for quantitative lipidomics.[7][16]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for each lipid class or individual lipid species is added to the sample before extraction.

  • Lipid Extraction: Lipids are extracted using a suitable method, such as the Folch method.

  • LC Separation: The lipid extract is injected into an HPLC or UPLC system, and lipids are separated based on their physicochemical properties, typically using a reversed-phase column.

  • MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for both the endogenous lipids and their stable isotope-labeled internal standards.

  • Quantification: The concentration of each lipid is determined by calculating the ratio of the peak area of the endogenous lipid to its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve.[16]

Quantitative NMR of Plasma Lipids

NMR spectroscopy provides a non-destructive and highly reproducible method for quantifying major lipid classes in biological fluids like plasma.[2][17][18]

  • Sample Preparation: A small volume of plasma or serum (e.g., 350 µL) is mixed with a deuterated buffer containing a known concentration of an internal standard (e.g., TSP).[18]

  • NMR Data Acquisition: The sample is placed in an NMR tube, and a proton (¹H) NMR spectrum is acquired. Specific pulse sequences can be used to suppress the water signal and to edit the spectrum to highlight certain lipid signals.

  • Spectral Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Quantification: The concentrations of different lipid classes (e.g., triglycerides, phospholipids, cholesterol) are determined by integrating the areas of their specific resonance signals in the NMR spectrum and normalizing them to the signal of the internal standard.[19]

Comparative Analysis of Methodologies

The choice of a lipid quantification method depends on the specific research question, the lipid classes of interest, and the required level of accuracy, precision, and throughput.

G Comparison of Lipid Quantification Approaches cluster_ms Mass Spectrometry-Based cluster_nmr NMR-Based cluster_chrom Chromatography-Based (Non-MS) LC_MS LC-MS/MS (High Specificity, High Sensitivity) Shotgun Shotgun Lipidomics (High Throughput, Less Specific) NMR NMR Spectroscopy (High Reproducibility, Non-destructive, Lower Sensitivity) GC_FID GC-FID (Fatty Acid Profiling, Robust) HPLC_CAD HPLC-CAD (Universal Detection for Non-volatile Lipids)

Caption: A conceptual comparison of different lipid quantification approaches.

LC-MS/MS with stable isotope dilution stands out for its high accuracy, precision, and specificity, making it the gold standard for targeted quantitative lipidomics. However, it requires sophisticated instrumentation and the availability of appropriate stable isotope-labeled internal standards.

NMR spectroscopy offers excellent reproducibility and is a non-destructive technique, allowing for the analysis of intact samples with minimal preparation. Its main limitation is its lower sensitivity compared to mass spectrometry.

GC-FID is a robust and reliable method for the detailed analysis of fatty acid composition. Its primary drawback is the requirement for derivatization, which can introduce variability.

HPLC-CAD provides a universal detection method for non-volatile lipids, overcoming the limitations of UV detection for many lipid classes. It offers good precision and accuracy, particularly for major lipid classes like phospholipids.

References

Quantitative Analysis of 1,3-Dimyristoyl-2-oleoylglycerol in Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) is critical in various research and development settings, particularly in the formulation of lipid-based drug delivery systems where it can influence the stability, encapsulation efficiency, and release profile of therapeutic agents. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantitative analysis of DMO-G in complex mixtures: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical method for the quantification of DMO-G depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the desired structural information. The following tables summarize the key performance characteristics of HPLC-MS, GC-MS, and NMR for triglyceride analysis, based on a synthesis of data from various validation studies.

Table 1: Performance Characteristics of HPLC-MS for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) 93.33 ± 0.22%
Precision (RSD%) < 2%[1]
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/g[1]
Limit of Quantitation (LOQ) 0.016 mg/g[1]

Table 2: Performance Characteristics of GC-MS for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) 95-105%[1]
Precision (RSD%) < 5%[1]
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[1]
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mL[1]

Table 3: Performance Characteristics of ¹H-NMR for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) Method dependent, can achieve high accuracy with proper standards
Precision (RSD%) < 5%
Linearity (R²) Not applicable (direct quantification)
Limit of Detection (LOD) Higher than MS-based methods (µg to mg range)
Limit of Quantitation (LOQ) Higher than MS-based methods (µg to mg range)

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible quantification of DMO-G. Below are representative methodologies for HPLC-MS, GC-MS, and ¹H-NMR analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the analysis of intact triglycerides, providing direct information about the molecular species present in a sample without the need for derivatization.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the lipid mixture.

  • Dissolve the sample in 1 mL of a suitable organic solvent mixture (e.g., chloroform (B151607):methanol, 2:1 v/v).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph equipped with a binary or quaternary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for the detection of triglyceride adducts (e.g., [M+NH₄]⁺).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and robust technique for fatty acid profiling of triglycerides after transesterification to fatty acid methyl esters (FAMEs). Quantification of the parent triglyceride is inferred from the FAME composition.

Sample Preparation (Transesterification):

  • Accurately weigh approximately 5 mg of the lipid mixture into a screw-cap glass tube.

  • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Cap the tube and heat at 50°C for 10 minutes.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[1]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV.

  • Data Acquisition: Full scan mode (e.g., m/z 50-550).

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR offers a non-destructive method for the absolute quantification of lipids without the need for extensive calibration curves, by using an internal standard.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the lipid mixture into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene).

  • Add 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and vortex until the sample and internal standard are completely dissolved.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic signals of DMO-G (e.g., the olefinic protons of the oleoyl (B10858665) chain at ~5.3 ppm and the glycerol (B35011) backbone protons) and the signal of the internal standard.

Experimental Workflows

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Figure 1. HPLC-MS experimental workflow for DMO-G quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample transesterify Transesterification (Sodium Methoxide) weigh->transesterify extract Hexane Extraction transesterify->extract gc GC Separation (Polar Column) extract->gc ms MS Detection (EI) gc->ms identify FAME Identification ms->identify quantify Quantification of FAMEs identify->quantify

Figure 2. GC-MS experimental workflow for DMO-G quantification via FAME analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in CDCl₃ weigh->dissolve acquire ¹H-NMR Acquisition dissolve->acquire process Process Spectrum acquire->process integrate Signal Integration process->integrate calculate Absolute Quantification integrate->calculate

Figure 3. ¹H-NMR experimental workflow for absolute quantification of DMO-G.

Comparison with Alternatives

In the context of drug development, particularly in lipid-based formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), DMO-G is often chosen for its specific physical and chemical properties. However, several alternatives are also commonly employed, each with its own set of characteristics that can influence formulation performance.

Common Alternatives to this compound (DMO-G):

  • 1,3-Dipalmitoyl-2-oleoylglycerol (DPO-G): Structurally very similar to DMO-G, but with longer saturated fatty acid chains (palmitic acid, C16:0) at the sn-1 and sn-3 positions.[2][3] This difference in chain length can affect the melting point and crystallinity of the lipid matrix.

  • Tripalmitin (B1682551) (PPP): A triglyceride composed of three palmitic acid molecules.[4] It has a higher melting point than DMO-G and can form more ordered crystalline structures in lipid nanoparticles.

  • Tristearin (SSS): A triglyceride with three stearic acid (C18:0) molecules.[4] It has an even higher melting point than tripalmitin and is used to create highly stable, solid lipid matrices.

Table 4: Comparison of DMO-G with Common Alternatives in Lipid Formulations

FeatureThis compound (DMO-G)1,3-Dipalmitoyl-2-oleoylglycerol (DPO-G)Tripalmitin (PPP)Tristearin (SSS)
Fatty Acid Composition Myristic (C14:0), Oleic (C18:1), Myristic (C14:0)Palmitic (C16:0), Oleic (C18:1), Palmitic (C16:0)Palmitic (C16:0), Palmitic (C16:0), Palmitic (C16:0)Stearic (C18:0), Stearic (C18:0), Stearic (C18:0)
Melting Point LowerIntermediateHigherHighest
Crystallinity Less ordered due to the unsaturated oleic acidModerately orderedHighly orderedVery highly ordered
Potential Impact on Drug Formulation Can lead to more amorphous lipid matrices, potentially higher drug loading for some drugs, and faster drug release.Provides a balance between solid matrix formation and some degree of disorder, influencing drug encapsulation and release.Forms a very stable, solid matrix, which can be beneficial for controlled drug release but may lead to lower drug loading.Creates a highly stable and rigid matrix, suitable for sustained-release formulations, but may have limitations in drug solubility.

The choice between DMO-G and its alternatives will depend on the specific requirements of the drug delivery system, including the desired release profile, the physicochemical properties of the active pharmaceutical ingredient (API), and the required stability of the formulation. The analytical methods described in this guide are applicable to the quantification of these alternatives as well, allowing for a comprehensive characterization of the lipid components in a formulation.

References

A Researcher's Guide to Cross-Validation of Analytical Platforms for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical platforms used in lipidomics, tailored for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of performance metrics, detailed experimental protocols, and visual workflows to aid in platform selection and inter-study validation.

Overview of Major Lipidomics Platforms

The large-scale analysis of lipids, or lipidomics, presents a significant analytical challenge due to the vast chemical diversity and complexity of the lipidome. Mass spectrometry (MS) is the core technology for lipid profiling, primarily utilized in two distinct workflows: Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics (direct infusion MS).[1][2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach separates lipids based on their physicochemical properties using liquid chromatography before they enter the mass spectrometer.[6][7] The added dimension of chromatographic separation allows for the resolution of isomeric and isobaric lipid species that are indistinguishable by mass alone.[6] LC-MS can be performed in two modes:

    • Untargeted LC-MS: Aims to detect and identify as many lipids as possible in a sample to provide a comprehensive profile, making it ideal for biomarker discovery.[2][6]

    • Targeted LC-MS: Focuses on accurately quantifying a predefined list of specific lipids using methods like Multiple Reaction Monitoring (MRM).[8][9] This approach offers high sensitivity and specificity, making it suitable for validating findings from untargeted studies.[10]

  • Shotgun Lipidomics (Direct Infusion MS): This high-throughput technique involves infusing a total lipid extract directly into the mass spectrometer without prior chromatographic separation.[5][7][11] It relies on the distinct fragmentation patterns of different lipid classes for identification and quantification.[4][5] While it is faster and avoids chromatographic issues, it struggles with isomeric lipid separation and can be susceptible to ion suppression from highly abundant lipid classes.[4][11]

Performance Comparison of Analytical Platforms

The choice of platform significantly impacts the depth, breadth, and reproducibility of a lipidomics study. Inter-laboratory comparison exercises, such as those using the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, are crucial for harmonizing results across different workflows.[12][13] A cross-platform comparison between a targeted and an untargeted LC-MS approach found that while a similar number of lipids were detected, the overlap was only around 35-57%.[2]

Below is a summary of key performance metrics for the major platforms.

Performance Metric Untargeted LC-MS Targeted LC-MS Shotgun Lipidomics
Lipid Coverage Broad, comprehensive profiling of thousands of features.[2]Focused, predefined list of hundreds to ~1900 lipids.[9][14]Broad, hundreds of lipids across major classes.[4]
Quantitative Precision Moderate; Relative Standard Deviations (RSDs) often 15-30%.High; RSDs typically <15-20%.[2][15]Moderate to High; dependent on internal standards.[4]
Isomer Separation Yes, excellent capability with appropriate chromatography (e.g., RP, HILIC).[6]Yes, dependent on the chromatographic method employed.[9]No, cannot distinguish between isomers without ancillary techniques like ion mobility.[11]
Throughput Lower (e.g., 20-30 min/sample).[10]Moderate (e.g., 8-15 min/sample).[16]High (e.g., 1-2 min/sample).[5][11]
Primary Application Discovery, hypothesis generation, biomarker identification.[6]Biomarker validation, quantitative analysis of specific pathways.[8][10]High-throughput screening, rapid profiling of large cohorts.[11]

Experimental Protocols and Workflows

A standardized workflow is critical for generating high-quality, reproducible lipidomics data.[17] The process encompasses sample preparation, data acquisition, and data processing.[17][18][19]

The following diagram illustrates the typical steps involved in a lipidomics study, from initial sample collection to final biological interpretation.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical cluster_key Key Considerations SampleCollection Sample Collection (Plasma, Tissue, Cells) LipidExtraction Lipid Extraction (e.g., MTBE, Folch) SampleCollection->LipidExtraction Add Internal Standards LCMS LC-MS or Direct Infusion Data Acquisition LipidExtraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Normalization Data Normalization (IS, Total Signal) DataProcessing->Normalization LipidID Lipid Identification (Database Matching) Normalization->LipidID Stats Statistical Analysis (PCA, OPLS-DA) LipidID->Stats BioInterpretation Biological Interpretation (Pathway Analysis) Stats->BioInterpretation QC Quality Control (QC) Samples Blanks Process Blanks

Caption: A typical experimental workflow for a lipidomics study.

This protocol provides a representative method for untargeted lipidomics analysis.

1. Lipid Extraction (MTBE Method):

  • Thaw 10-20 µL of plasma or serum samples on ice.[20]

  • Add 225 µL of ice-cold methanol (B129727) (MeOH) containing a mixture of internal standards (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids).[3][20]

  • Add 750 µL of ice-cold methyl-tert-butyl ether (MTBE).[20]

  • Vortex vigorously and sonicate for 1 minute, followed by incubation on ice for 1 hour with intermittent vortexing.[20]

  • Induce phase separation by adding 188 µL of PBS (or water). Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.[20]

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.[20]

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., isopropanol/acetonitrile 1:1) for LC-MS analysis.[20]

2. LC-MS Data Acquisition:

  • Chromatography: Use a reverse-phase C18 or C30 column for separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: Run a gradient from low to high percentage of Mobile Phase B over 20-30 minutes to elute lipids from polar to nonpolar.[1]

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[4]

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (precursor ion) and MS/MS (fragment ion) spectra for identification.

3. Data Processing and Normalization:

  • Process raw data using software like MS-DIAL, XCMS, or vendor-specific platforms.[10][21]

  • Perform peak picking, alignment across samples, and filtering.

  • Normalize the data to correct for variations in sample amount and instrument response.[8] Common strategies include normalization to the intensity of specific internal standards or to the total ion current (TIC).[10][22] It is crucial to select an appropriate normalization strategy, as data-based methods can sometimes introduce artifacts.[22]

The conversion of raw spectral data into biological insights follows a structured pipeline. Proper statistical analysis and validation are critical to avoid false discoveries.

G cluster_data Data Processing cluster_stats Statistical Analysis cluster_interp Interpretation RawData Raw MS Data (.d, .raw, .mzML) PeakDetect Peak Detection & Deconvolution RawData->PeakDetect Alignment Feature Alignment & Grouping PeakDetect->Alignment Normalization Normalization & Missing Value Imputation Alignment->Normalization Annotation Feature Annotation (Lipid ID) Normalization->Annotation Univariate Univariate Analysis (t-test, ANOVA) Pathway Pathway Analysis Univariate->Pathway Multivariate Multivariate Analysis (PCA, PLS-DA) Multivariate->Pathway Annotation->Univariate Annotation->Multivariate Validation Biomarker Validation (Targeted MS) Pathway->Validation

Caption: Logical workflow for lipidomics data analysis and interpretation.

Biological Context: Lipid Signaling Pathways

Lipids are not merely structural components or energy stores; they are critical signaling molecules that regulate numerous cellular processes, including proliferation, inflammation, and apoptosis.[23][24] Understanding these pathways is essential for interpreting lipidomics data and is a key area of interest for drug development.[25]

The phosphoinositide pathway is a central signaling cascade initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid.[24] This action generates two crucial second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[23][24]

G GPCR GPCR Activation (External Signal) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 hydrolyzes IP3 IP₃ (Second Messenger) PIP2->IP3 DAG DAG (Second Messenger) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Responses (Proliferation, etc.) Ca->Response PKC->Response

Caption: Simplified diagram of the Phosphoinositide (PIP) signaling pathway.

References

A Comparative Guide to the Synthesis of Structured Lipids: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of synthesizing structured lipids (SLs) is a critical consideration that impacts product characteristics, scalability, and application. SLs, which are triacylglycerols that have been modified to alter the composition and positional distribution of fatty acids on the glycerol (B35011) backbone, offer tailored nutritional and therapeutic benefits. This guide provides an objective comparison of the two primary synthesis routes: enzymatic and chemical synthesis, supported by experimental data and detailed methodologies.

The choice between enzymatic and chemical synthesis hinges on a trade-off between specificity, reaction conditions, and cost. Enzymatic synthesis, utilizing lipases, offers high specificity and mild reaction conditions, making it ideal for producing precisely structured lipids with minimal byproducts. In contrast, chemical synthesis is a more established and often lower-cost method but is characterized by its lack of specificity and harsh reaction conditions, which can lead to the formation of undesirable side products.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The selection of a synthesis method directly influences the yield, purity, and overall quality of the resulting structured lipids. The following table summarizes the key quantitative parameters based on findings from various studies.

ParameterEnzymatic SynthesisChemical SynthesisKey Considerations
Reaction Specificity High (regiospecific, e.g., sn-1,3 specific lipases)Low (random distribution of fatty acids)Enzymatic methods allow for the precise placement of fatty acids, which is crucial for targeted nutritional or therapeutic effects.
Typical Yield 60-95%80-95%While both methods can achieve high yields, enzymatic yields can be influenced by factors such as enzyme stability and activity.
Product Purity High (fewer byproducts)Lower (potential for side reactions and color formation)Chemical synthesis often requires more extensive purification steps to remove catalysts and byproducts.
Reaction Temperature 40-70°C80-120°CMilder enzymatic conditions help preserve heat-sensitive polyunsaturated fatty acids.
Catalyst Lipases (e.g., Rhizomucor miehei, Candida antarctica)Chemical catalysts (e.g., sodium methoxide)Enzymes are biodegradable but can be more expensive and less stable than chemical catalysts.
Cost Generally higher (due to enzyme cost)Generally lowerThe reusability of immobilized enzymes can help to reduce the overall cost of enzymatic synthesis.
Environmental Impact More environmentally friendly (milder conditions, biodegradable catalysts)Less environmentally friendly (harsh chemicals, higher energy consumption)Enzymatic processes are often considered a "greener" alternative.

Experimental Protocols

To provide a practical understanding of the methodologies, detailed experimental protocols for both enzymatic and chemical synthesis are outlined below. These protocols are representative of common laboratory-scale procedures.

Enzymatic Synthesis: Lipase-Catalyzed Interesterification

This protocol describes the synthesis of a structured lipid by the interesterification of a vegetable oil with a medium-chain fatty acid, a common method for producing lipids with specific nutritional properties.

Materials:

  • Vegetable oil (e.g., high-oleic sunflower oil)

  • Caprylic acid (C8:0)

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • n-hexane (optional, as solvent)

  • Sodium hydroxide (B78521) solution (for purification)

  • Silica (B1680970) gel (for purification)

Procedure:

  • Substrate Preparation: A mixture of high-oleic sunflower oil and caprylic acid is prepared in a desired molar ratio (e.g., 1:2). The reactants are dried under vacuum to remove any residual water, which can negatively affect enzyme activity.

  • Enzymatic Reaction: The substrate mixture is placed in a temperature-controlled reactor, and the immobilized lipase is added (e.g., 5-10% by weight of the total substrates). The reaction is carried out at a specific temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 8-24 hours). The reaction can be performed in a solvent-free system or with an organic solvent like n-hexane.

  • Enzyme Deactivation and Removal: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration. The reusability of the enzyme can be tested in subsequent batches.

  • Purification of Structured Lipid: The product mixture is then purified to remove unreacted fatty acids and other minor components. This can be achieved by washing with a dilute sodium hydroxide solution to neutralize free fatty acids, followed by column chromatography using silica gel.

  • Analysis: The final product is analyzed to determine its fatty acid composition and positional distribution. This is typically done using gas chromatography (GC) after conversion of the fatty acids to their methyl esters (FAMEs) and high-performance liquid chromatography (HPLC).

Chemical Synthesis: Sodium Methoxide-Catalyzed Interesterification

This protocol details the synthesis of a structured lipid through chemical interesterification, a widely used industrial process.

Materials:

  • Blend of fats and oils (e.g., palm stearin (B3432776) and soybean oil)

  • Sodium methoxide (B1231860) (catalyst)

  • Citric acid solution (to inactivate the catalyst)

  • Bleaching earth (for purification)

  • Diatomaceous earth (for filtration)

Procedure:

  • Substrate Preparation: The blend of fats and oils is heated under vacuum (e.g., at 110°C) to remove moisture.

  • Chemical Reaction: The dried oil blend is cooled to the reaction temperature (e.g., 90-110°C), and the sodium methoxide catalyst is added (e.g., 0.1-0.5% w/w). The reaction is carried out under vacuum with vigorous stirring for a specified time (e.g., 30-60 minutes).

  • Catalyst Inactivation: The reaction is stopped by adding a citric acid solution to neutralize the sodium methoxide catalyst.

  • Purification: The mixture is then treated with bleaching earth to remove soaps, residual catalyst, and color compounds. The bleaching earth is subsequently removed by filtration using a filter aid like diatomaceous earth.

  • Analysis: The final interesterified fat is analyzed for its physicochemical properties, including fatty acid composition (by GC), solid fat content, and melting point, to ensure it meets the desired specifications.

Visualizing the Processes and Concepts

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Enzymatic_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Oil Vegetable Oil Mix Mixing & Drying Oil->Mix FA Fatty Acid FA->Mix Reaction Interesterification Mix->Reaction Filter Filtration Reaction->Filter Enzyme Immobilized Lipase Enzyme->Reaction Wash Washing Filter->Wash Chromatography Column Chromatography Wash->Chromatography GC GC Analysis Chromatography->GC HPLC HPLC Analysis Chromatography->HPLC

Caption: Workflow for the enzymatic synthesis of structured lipids.

Chemical_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Chemical Reaction cluster_purification Purification cluster_analysis Analysis OilBlend Oil & Fat Blend Dry Drying OilBlend->Dry Reaction Interesterification Dry->Reaction Inactivate Catalyst Inactivation Reaction->Inactivate Catalyst Sodium Methoxide Catalyst->Reaction Bleach Bleaching Inactivate->Bleach Filter Filtration Bleach->Filter GC GC Analysis Filter->GC SFC SFC Analysis Filter->SFC

Caption: Workflow for the chemical synthesis of structured lipids.

Synthesis_Comparison cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis e_adv Advantages: - High Specificity - Mild Conditions - Fewer Byproducts - Environmentally Friendly e_disadv Disadvantages: - Higher Cost - Enzyme Stability Issues c_adv Advantages: - Lower Cost - Mature Technology - High Yield c_disadv Disadvantages: - Low Specificity - Harsh Conditions - More Byproducts - Environmental Concerns SL Structured Lipid Synthesis SL->e_adv Leads to SL->e_disadv Presents SL->c_adv Leads to SL->c_disadv Presents

Caption: Logical comparison of enzymatic and chemical synthesis.

Conclusion

The choice between enzymatic and chemical synthesis of structured lipids is a multifaceted decision that requires careful consideration of the desired product characteristics, cost constraints, and environmental impact. Enzymatic synthesis offers unparalleled precision and a greener footprint, making it the preferred method for high-value, specifically structured lipids for pharmaceutical and nutraceutical applications. Chemical synthesis, while less specific and environmentally friendly, remains a cost-effective and high-yielding option for many food industry applications. As enzyme technology continues to advance, the cost-effectiveness of enzymatic processes is expected to improve, potentially making it the dominant method for structured lipid synthesis in the future. Researchers and drug development professionals must weigh these factors to select the most appropriate synthesis strategy for their specific needs.

A Comparative Guide to 1,3-Dimyristoyl-2-oleoylglycerol and Other Lipids in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates innovative therapeutic and nutritional strategies. Structured triacylglycerols (TAGs), which are lipids with a specific distribution of fatty acids on the glycerol (B35011) backbone, represent a promising area of investigation. This guide provides a comparative analysis of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG), a specific structured TAG, against other common dietary fats and structured lipids in the context of obesity research models.

Disclaimer: Direct experimental studies on the effects of this compound in obesity models are limited in the available scientific literature. Therefore, the comparative analysis for DMOG is based on the known metabolic effects of its constituent fatty acids—myristic acid and oleic acid—and data from structurally similar lipids.

Comparative Analysis of Lipids in Obesity Models

The following tables summarize quantitative data from studies investigating the effects of various dietary lipids on key obesity-related parameters.

Table 1: Effects on Body Weight and Adiposity

Lipid TypeAnimal ModelDosage/DurationKey Findings
High-Fat Diet (Control) C57BL/6 Mice45% kcal from fat / 12 weeksSignificant increase in body weight and adipose tissue mass.[1]
Medium-Chain Triglycerides (MCTs) Sprague-Dawley RatsHigh-fat diet with MCTs / 12 weeksReduced body weight and fat coefficient compared to high-fat diet control.[2]
Lauric Triglyceride (LT) Sprague-Dawley RatsHigh-fat diet with LT / 12 weeksShowed the lowest body weight and food intake among the MCTs tested.[2]
Myristic Acid-supplemented HFD C57BL/6 MiceHigh-fat diet + 3% myristic acid / 12 weeksAggravated high-fat diet-induced adipose inflammation and systemic insulin (B600854) resistance.[3]
1,3-Diacylglycerol (DAG) Oil Brown adipose tissue-deficient miceWestern-type diet with DAG oil / 15 weeksGained less weight and had less body fat accumulation compared to standard TAG oil.[4]
Selachyl Alcohol (Alkylglycerol) C57BL/6 MiceHigh-fat diet + 200 mg/kg / 60 daysSignificantly decreased end-point body weight and net weight gain.[5]

Table 2: Effects on Serum Lipid Profiles and Glucose Metabolism

Lipid TypeAnimal Model/Human SubjectsDosage/DurationKey Findings on Lipid Profile & Glucose Metabolism
High-Fat Diet (Control) C57BL/6 Mice14 weeksIncreased fasting blood glucose and HOMA index.[6]
Medium-Chain Triglycerides (MCTs) Sprague-Dawley RatsHigh-fat diet with MCTs / 12 weeksImproved plasma and liver lipid levels.[2]
Myristic Acid Diet Healthy Humans10% energy from myristic acid / 6 weeksIncreased LDL cholesterol by 0.37 mmol/L and HDL cholesterol by 0.10 mmol/L compared to oleic acid diet.[7]
Oleic Acid Diet Healthy Humans10% energy from oleic acid / 6 weeksServed as a comparator for hypercholesterolemic effects of saturated fatty acids.[7]
1,3-Diacylglycerol (DAG) Oil Brown adipose tissue-deficient miceWestern-type diet with DAG oil / 15 weeksPrevented impaired glucose tolerance; no effect on plasma triglyceride levels.[4]
Myristic Acid-supplemented HFD C57BL/6 MiceHigh-fat diet + 3% myristic acid / 12 weeksDid not significantly alter plasma triglyceride or total cholesterol levels compared to HFD alone.[3]

Experimental Protocols

High-Fat Diet-Induced Obesity Model in Mice
  • Animal Model: Male C57BL/6 mice, typically 6-8 weeks old, are commonly used.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Diet: A high-fat diet (HFD) is administered, typically providing 45% to 60% of total calories from fat. The control group receives a standard chow diet (e.g., 10% kcal from fat). The source of fat in the HFD is often lard or a custom blend of oils.

  • Duration: The feeding period to induce obesity and metabolic dysfunction typically ranges from 8 to 16 weeks.[1][3]

  • Parameters Measured: Body weight is monitored weekly. At the end of the study, animals are euthanized, and various tissues (e.g., adipose tissue, liver) are collected for weight and further analysis. Blood samples are collected for measuring glucose, insulin, and lipid profiles. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are often performed to assess glucose metabolism.

In Vitro Adipogenesis Assay
  • Cell Line: 3T3-L1 preadipocytes are a standard cell line for studying adipogenesis.

  • Culture and Differentiation: Cells are cultured to confluence. Adipogenesis is induced by treating the cells with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The effects of specific fatty acids, such as oleic acid, are tested by adding them to the culture medium during differentiation.

  • Analysis: Adipogenesis is assessed by staining for lipid accumulation using Oil Red O. The expression of key adipogenic transcription factors like PPARγ and C/EBPα is quantified by qRT-PCR or Western blotting.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Metabolic Fate of this compound

DMOG_Metabolism DMOG This compound (DMOG) in Small Intestine Lipase Pancreatic Lipase DMOG->Lipase Hydrolysis at sn-1, sn-3 Products 2-Oleoylglycerol (2-OG) + 2 Myristic Acid Lipase->Products Enterocyte Enterocyte (Intestinal Cell) Products->Enterocyte Absorption Resynthesis Re-esterification Enterocyte->Resynthesis Chylomicron Chylomicron Assembly Resynthesis->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream Lymph->Blood

Caption: Digestion and absorption of this compound.

Experimental Workflow for Animal Obesity Study

Obesity_Study_Workflow Start Start: Acclimatization of Mice Randomization Randomization into Diet Groups Start->Randomization Group1 Control Diet (e.g., Low Fat) Randomization->Group1 Group2 High-Fat Diet (HFD) Randomization->Group2 Group3 HFD + Test Lipid (e.g., DMOG) Randomization->Group3 Monitoring Weekly Monitoring: Body Weight, Food Intake Group1->Monitoring Group2->Monitoring Group3->Monitoring MetabolicTests Metabolic Testing: GTT, ITT Monitoring->MetabolicTests Endpoint Endpoint (e.g., 12 weeks): Sacrifice & Tissue Collection MetabolicTests->Endpoint Analysis Data Analysis: Biochemical Assays, Gene Expression Endpoint->Analysis

Caption: Workflow for a diet-induced obesity study in mice.

Signaling Pathways in Adipogenesis

Adipogenesis_Signaling Preadipocyte Preadipocyte Differentiation Adipogenic Stimuli (Insulin, Dexamethasone, IBMX) CEBPs C/EBPβ, C/EBPδ (Early Transcription Factors) Differentiation->CEBPs Activation PPARg_CEBPa PPARγ, C/EBPα (Master Regulators) CEBPs->PPARg_CEBPa Induction Adipocyte Mature Adipocyte PPARg_CEBPa->Adipocyte Terminal Differentiation LipidDroplet Lipid Droplet Accumulation Adipocyte->LipidDroplet OleicAcid Oleic Acid OleicAcid->PPARg_CEBPa Stimulates Expression

Caption: Key transcription factors in adipocyte differentiation.

References

A Comparative Guide to 1,3-Dimyristoyl-2-oleoylglycerol in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG), a specific structured 1,3-diacylglycerol (1,3-DAG), and its potential role in the context of type 2 diabetes. The focus is on comparing its metabolic effects with those of endogenous sn-1,2-diacylglycerols (sn-1,2-DAGs) and conventional triacylglycerols (TAGs), supported by experimental data.

Introduction

Diabetic dyslipidemia is a common feature of type 2 diabetes, characterized by elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, and a prevalence of small, dense low-density lipoprotein (LDL) particles.[1][2] Within the complex landscape of lipid metabolism, specific lipid molecules, such as diacylglycerols (DAGs), have emerged as key players in the pathogenesis of insulin (B600854) resistance, a hallmark of type 2 diabetes.[3][4][5] DAGs exist as different isomers, primarily sn-1,2-DAGs and 1,3-DAGs, which exhibit distinct metabolic activities. While sn-1,2-DAGs are implicated in the impairment of insulin signaling, structured 1,3-DAGs like this compound are being explored for their potentially neutral or even beneficial metabolic profiles.

Core Comparison: 1,3-DMOG vs. sn-1,2-Diacylglycerols and Triacylglycerols

The primary distinction in the metabolic impact of DAG isomers lies in their ability to activate protein kinase C (PKC).[6][7] sn-1,2-DAGs are potent activators of novel and conventional PKC isoforms, which can phosphorylate and inhibit key components of the insulin signaling pathway, leading to insulin resistance in tissues like the liver and skeletal muscle.[8][9][10] In contrast, 1,3-DAGs are not effective activators of PKC, suggesting a different metabolic fate and impact on insulin sensitivity.

Quantitative Data Comparison

The following tables summarize the comparative effects of dietary 1,3-DAGs, endogenous sn-1,2-DAGs, and TAGs on key metabolic parameters relevant to type 2 diabetes, based on findings from preclinical and clinical studies.

Table 1: Comparative Effects on Insulin Signaling and Glucose Metabolism

Parameter1,3-Diacylglycerols (e.g., DMOG)sn-1,2-DiacylglycerolsTriacylglycerols (Conventional Fats)
PKC Activation No significant activationPotent activation (especially PKCε in liver, PKCθ in muscle)Indirectly, by increasing intracellular sn-1,2-DAG pool
Insulin Receptor Signaling No direct impairment; may improve signaling pathwaysImpairs insulin receptor substrate (IRS) phosphorylation and downstream signalingCan lead to impairment through increased sn-1,2-DAG levels
Glucose Tolerance Improved in some preclinical modelsAssociated with impaired glucose toleranceCan contribute to impaired glucose tolerance
Hepatic Gluconeogenesis May be suppressedDoes not suppress; may be elevated due to insulin resistanceCan be elevated in the context of insulin resistance
Skeletal Muscle Glucose Uptake May be enhanced through increased fat oxidationImpairedCan be impaired

Table 2: Comparative Effects on Body Weight and Lipid Profile

Parameter1,3-Diacylglycerols (e.g., DMOG)sn-1,2-DiacylglycerolsTriacylglycerols (Conventional Fats)
Body Weight Gain Reduced in some preclinical modelsNot directly associated with weight gain, but with metabolic dysfunctionPromotes weight gain in high-fat diets
Body Fat Accumulation Reduced in some preclinical modelsA marker of ectopic lipid accumulationPromotes fat accumulation
Postprandial Triglycerides Some studies show a reductionNot directly related to postprandial triglyceride levelsMajor contributor to postprandial triglycerides
Fasting Triglycerides May be loweredElevated levels are a hallmark of insulin resistanceCan elevate fasting triglycerides

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of key experimental protocols used in studies evaluating the metabolic effects of different lipids.

High-Fat Diet-Induced Obesity and Insulin Resistance in Mice

This model is widely used to mimic the development of obesity and type 2 diabetes in humans.[3][11]

  • Animal Model: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity.

  • Diet Composition: Mice are fed a high-fat diet (HFD) with 45-60% of calories derived from fat for a period of 8-16 weeks. The control group receives a standard chow diet with about 10% of calories from fat. For comparative studies, the fat source in the HFD is modified to be enriched with 1,3-DAGs or conventional TAGs.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) is measured using techniques like DEXA or MRI.

    • Food Intake: Measured regularly to assess caloric consumption.

    • Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis and insulin sensitivity.

Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) in Mice

These are standard procedures to evaluate glucose metabolism in vivo.[1][4][5][12][13][14]

  • Glucose Tolerance Test (GTT):

    • Fasting: Mice are fasted for 6 hours (or overnight).

    • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.

    • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.

    • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

  • Insulin Tolerance Test (ITT):

    • Fasting: Mice are fasted for 4-6 hours.

    • Baseline Blood Glucose: A baseline blood glucose measurement is taken.

    • Insulin Administration: A bolus of human insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

    • Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.

    • Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Impact of Diacylglycerols

The following diagram illustrates the canonical insulin signaling pathway and highlights the differential impact of sn-1,2-DAGs and 1,3-DAGs.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt/PKB PIP3->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PKC Protein Kinase C (PKC) PKC->IRS Inhibits (Serine Phosphorylation) sn12DAG sn-1,2-DAG sn12DAG->PKC Activates TAG Triacylglycerols (TAG) TAG->sn12DAG Lipolysis DAG13 1,3-DAG

Caption: Insulin signaling pathway and points of modulation by diacylglycerol isomers.

Experimental Workflow for Comparative Lipid Studies

The diagram below outlines a typical experimental workflow for comparing the metabolic effects of different dietary lipids in a preclinical model of type 2 diabetes.

Experimental_Workflow start Start: C57BL/6J Mice diet High-Fat Diet Intervention (8-16 weeks) start->diet group1 Control Group (Standard TAG Diet) diet->group1 group2 Experimental Group (1,3-DAG Enriched Diet) diet->group2 monitoring In-life Monitoring (Weekly Body Weight, Food Intake) group1->monitoring group2->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) monitoring->metabolic_tests sacrifice Terminal Sacrifice and Tissue Collection (Blood, Liver, Muscle, Adipose) metabolic_tests->sacrifice analysis Biochemical and Molecular Analysis (Lipidomics, Gene Expression, Protein Analysis) sacrifice->analysis data_interp Data Interpretation and Conclusion analysis->data_interp

Caption: A standard workflow for preclinical evaluation of dietary lipids in a diet-induced obesity model.

Conclusion

The available evidence suggests a significant difference in the metabolic effects of 1,3-diacylglycerols compared to sn-1,2-diacylglycerols and conventional triacylglycerols. The inability of 1,3-DAGs to potently activate PKC provides a strong mechanistic basis for their potentially favorable metabolic profile in the context of type 2 diabetes. Preclinical studies have shown that dietary supplementation with 1,3-DAGs can lead to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance. While human studies have yielded more modest results, the exploration of specific structured 1,3-DAGs like this compound warrants further investigation as a potential nutritional strategy for managing metabolic parameters in individuals at risk for or with type 2 diabetes. Future research should focus on head-to-head comparisons of specific, well-defined 1,3-DAG molecules with other lipid species to elucidate their precise effects and mechanisms of action.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimyristoyl-2-oleoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 1,3-Dimyristoyl-2-oleoylglycerol (CAS No. 66908-04-1). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Based on available safety data, this compound is not classified as a hazardous substance; however, standard laboratory safety protocols should always be observed.

Immediate Safety and Handling

While this compound does not require special handling measures, wearing standard personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[1]
Eye Protection Safety GlassesSafety glasses with side shields should be worn to protect against accidental splashes.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[1]
Respiratory Protection Not RequiredUnder normal handling conditions, respiratory protection is not necessary.[1]
Footwear Closed-Toe ShoesRequired to protect feet from spills or falling objects in the laboratory.[1]

In the event of a spill, the material should be picked up mechanically.

Disposal of Unused this compound

As a non-hazardous solid, the primary disposal route for unused this compound is through the regular solid waste stream. However, institutional policies may vary.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal before proceeding.[2]

  • Containment: Ensure the chemical is in a well-sealed and clearly labeled container.[2]

  • Labeling for Disposal: The container must be clearly labeled as "Non-Hazardous Waste" and include the chemical name: "this compound".[2]

  • Disposal Path: For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained. To avoid confusion or alarm for custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[2]

Crucial Restriction: Do not allow this compound to enter sewers, surface water, or ground water.[2]

Disposal of Contaminated Materials and Empty Containers

Contaminated Materials: Materials such as gloves, weighing paper, or paper towels that have come into contact with this compound can typically be disposed of as regular solid waste, provided they are not grossly contaminated.[1][2]

Empty Containers: Properly cleaned chemical containers can generally be disposed of with regular laboratory glass or solid waste.

Procedure for Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent. Chloroform is a known solvent for this compound.[2]

  • Collect Rinsate: The rinsate from the solvent rinse must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[2]

  • Final Rinse: Perform a final rinse with soap and water.[2]

  • Dispose: The clean and defaced container can then be disposed of in the appropriate recycling or trash receptacle.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

cluster_0 Disposal of this compound start Start: Disposal Decision waste_type Identify Waste Type start->waste_type unused_solid Unused Solid Product waste_type->unused_solid Unused contaminated_materials Contaminated Materials (Gloves, Paper Towels) waste_type->contaminated_materials Contaminated empty_container Empty Container waste_type->empty_container Empty consult_ehs Consult Institutional EHS Guidelines unused_solid->consult_ehs dispose_regular Dispose in Regular Solid Waste contaminated_materials->dispose_regular triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse label_waste Label as 'Non-Hazardous Waste' and specify contents consult_ehs->label_waste dispose_solid Dispose in Designated Non-Hazardous Solid Waste Stream label_waste->dispose_solid end End of Process dispose_solid->end dispose_regular->end collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate final_rinse Final Rinse with Soap and Water collect_rinsate->final_rinse dispose_container Dispose of Clean Container in Appropriate Receptacle final_rinse->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,3-Dimyristoyl-2-oleoylglycerol, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)

  • CAS Number: 66908-04-1

Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn to ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasseswith side shieldsProtects eyes from accidental splashes.
Hand Protection Disposable GlovesNitrile or other chemically resistant materialPrevents direct skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing.

Operational Plan: Handling and Storage

Handling:

  • Use in a well-ventilated area.

  • Avoid inhalation of dust if the material is in solid form.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed container.

  • Recommended storage temperature is -20°C.[1]

  • Keep in a dry and well-ventilated place.

Disposal Plan

As a non-hazardous substance, this compound can typically be disposed of as regular solid waste, but institutional guidelines should always be followed.

Unused Material:

  • Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines for non-hazardous chemical waste.

  • Containment: Ensure the chemical is in a sealed and clearly labeled container.

  • Labeling: Label the container as "Non-Hazardous Waste" and include the chemical name.

  • Disposal: Dispose of in the regular solid waste stream as permitted by your institution. Avoid disposing in a manner that custodial staff might directly handle.

Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., chloroform, as it is a known solvent for this compound).[2]

  • Rinsate Collection: Collect the solvent rinsate for disposal as chemical waste, following your institution's procedures for solvent waste.[2]

  • Final Rinse: Perform a final rinse with soap and water.[2]

  • Disposal: The clean and defaced container can then be disposed of in the appropriate recycling or trash receptacle.[2]

Contaminated Materials:

  • Personal protective equipment (e.g., gloves) and other materials (e.g., paper towels) with minimal contamination can typically be disposed of in the regular solid waste.

Crucial Restriction: Do not allow the substance to enter sewers, surface water, or ground water.[2]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_unused cluster_container prep Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) weigh Weigh/handle this compound in a well-ventilated area prep->weigh use Perform experimental procedure weigh->use cleanup Clean work area use->cleanup decision Material for Disposal? cleanup->decision unused Unused Solid Material decision->unused Unused container Empty Container decision->container Empty contaminated Contaminated Materials (Gloves, etc.) decision->contaminated Contaminated seal_unused Seal in labeled container 'Non-Hazardous Waste' unused->seal_unused rinse Triple rinse with appropriate solvent container->rinse dispose_contaminated Dispose in regular solid waste contaminated->dispose_contaminated dispose_unused Dispose in designated solid waste (per institutional guidelines) seal_unused->dispose_unused collect_rinsate Collect rinsate for chemical waste disposal rinse->collect_rinsate dispose_container Dispose of clean container in regular trash/recycling collect_rinsate->dispose_container

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.